Coelichelin
Description
Propriétés
Formule moléculaire |
C21H39N7O11 |
|---|---|
Poids moléculaire |
565.6 g/mol |
Nom IUPAC |
(2S)-2-[[(2R)-2-amino-5-[formyl(hydroxy)amino]pentanoyl]amino]-5-[[(2R,3R)-2-[[(2R)-2-amino-5-[formyl(hydroxy)amino]pentanoyl]amino]-3-hydroxybutanoyl]-hydroxyamino]pentanoic acid |
InChI |
InChI=1S/C21H39N7O11/c1-13(31)17(25-19(33)15(23)6-3-9-27(38)12-30)20(34)28(39)10-4-7-16(21(35)36)24-18(32)14(22)5-2-8-26(37)11-29/h11-17,31,37-39H,2-10,22-23H2,1H3,(H,24,32)(H,25,33)(H,35,36)/t13-,14-,15-,16+,17-/m1/s1 |
Clé InChI |
ZPJLQAOTGYKOBJ-OVYGPGRDSA-N |
SMILES |
CC(C(C(=O)N(CCCC(C(=O)O)NC(=O)C(CCCN(C=O)O)N)O)NC(=O)C(CCCN(C=O)O)N)O |
SMILES isomérique |
C[C@H]([C@H](C(=O)N(CCC[C@@H](C(=O)O)NC(=O)[C@@H](CCCN(C=O)O)N)O)NC(=O)[C@@H](CCCN(C=O)O)N)O |
SMILES canonique |
CC(C(C(=O)N(CCCC(C(=O)O)NC(=O)C(CCCN(C=O)O)N)O)NC(=O)C(CCCN(C=O)O)N)O |
Synonymes |
coelichelin |
Origine du produit |
United States |
Foundational & Exploratory
Coelichelin: A Comprehensive Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth examination of the chemical structure, properties, and synthesis of coelichelin, a notable siderophore with significant implications for microbial iron acquisition and potential therapeutic applications.
Chemical Structure and Properties
This compound is a tetrapeptide belonging to the hydroxamate class of siderophores, first identified in the bacterium Streptomyces coelicolor.[1] Its primary function is to chelate ferric iron (Fe³⁺) with high affinity, facilitating its transport into the bacterial cell, particularly under iron-deficient conditions.[1] The structure of this compound was elucidated through a combination of genome mining, which predicted its peptide nature from the nonribosomal peptide synthetase (NRPS) gene cluster, and subsequent characterization of the isolated natural product using mass spectrometry and NMR spectroscopy.[1][2]
The chemical composition of this compound is (2S)-2-[[(2R)-2-amino-5-[formyl(hydroxy)amino]pentanoyl]amino]-5-[[(2R,3R)-2-[[(2R)-2-amino-5-[formyl(hydroxy)amino]pentanoyl]amino]-3-hydroxybutanoyl]-hydroxyamino]pentanoic acid.[3] It is classified as a trishydroxamate tetrapeptide, which enables the formation of a stable hexacoordinate, octahedral complex with ferric iron.[1]
Molecular Formula: C₂₁H₃₉N₇O₁₁[3]
Structure: The tetrapeptide backbone of this compound consists of the following residues:
-
Two residues of (2R)-2-amino-5-[formyl(hydroxy)amino]pentanoic acid
-
One residue of (2S)-2-amino-5-(hydroxyamino)pentanoic acid
-
One residue of (2R,3R)-3-hydroxybutanoic acid (allo-Threonine)
Quantitative Data
The characterization of this compound and its metal complexes has been primarily achieved through mass spectrometry. The table below summarizes the key mass-to-charge ratio (m/z) values observed in these analyses.
| Analyte | Ionization Mode | Observed m/z | Description |
| This compound | Positive ESI | 566.2867 | Protonated molecule [M+H]⁺ |
| Fe-Coelichelin Complex | Positive ESI | 619.1946 | Iron complex [M-2H+Fe]⁺ |
Table 1: Mass Spectrometry Data for this compound and its Ferric Complex.[4]
Biosynthesis of this compound
This compound is synthesized by a nonribosomal peptide synthetase (NRPS) system encoded by the cch gene cluster in Streptomyces coelicolor.[2][5] This pathway involves a series of enzymatic modifications and peptide bond formations.
The biosynthesis begins with the modification of L-ornithine. The enzyme CchB, an L-ornithine 5-monooxygenase, hydroxylates L-ornithine to L-5-hydroxyornithine.[6] Subsequently, CchA, an L-5-hydroxyornithine 5-formyl transferase, formylates the hydroxylated ornithine.[6] These modified amino acids, along with D-allo-threonine, are then assembled by the trimodular NRPS, CchH.[2] A notable feature of this system is the absence of a C-terminal thioesterase domain on CchH. Instead, the release of the final tetrapeptide from the NRPS is catalyzed by CchJ, which is a homolog of enterobactin (B1671361) esterase.[2]
Experimental Protocols
A convergent total synthesis of this compound has been developed, which also allows for the production of its analogs.[1][7] The general workflow is depicted below.
Methodology: The synthesis takes advantage of the molecule's pseudo-symmetry.[1]
-
Synthesis of Building Blocks: The key precursors, a D-ornithine derivative and N-benzyloxy-L-ornithine, are synthesized from commercially available starting materials such as L-pyroglutamic acid.[1]
-
First Peptide Coupling: D-allo-threonine is coupled with N-benzyloxy-L-ornithine.[1]
-
Boc Deprotection: The Boc protecting groups are removed to expose the peripheral amino groups.[1]
-
Second Peptide Coupling: The resulting diamino intermediate is coupled with two equivalents of the D-ornithine derivative to form the protected tetrapeptide backbone.[1]
-
Global Deprotection: The final step involves the removal of all protecting groups. This is typically achieved through hydrogenolysis to remove benzyl (B1604629) ethers and esters, followed by treatment with trifluoroacetic acid (TFA) to remove carbamates, yielding the final this compound product.[1]
The chrome azurol S (CAS) assay is a colorimetric method used to determine the iron-chelating activity of siderophores.
Protocol:
-
A solution of the chrome azurol S reagent is prepared.
-
The synthesized this compound or its analogs are added to the CAS solution at various concentrations.
-
Desferrioxamine (DFO) is used as a positive control, and deionized water serves as a negative control.[1]
-
The absorbance of the solution is measured at 630 nm.[1]
-
A decrease in absorbance at this wavelength indicates a higher iron-binding activity, as the siderophore removes iron from the CAS-iron complex, causing a color change.[1]
This bioassay assesses the ability of this compound to deliver iron to bacteria, thereby promoting their growth under iron-restricted conditions.
Protocol:
-
A siderophore-deficient bacterial strain, such as a mutant of Pseudomonas aeruginosa, is used as the reporter strain.[1][8]
-
The bacteria are plated on an iron-deficient agar (B569324) medium to induce the expression of siderophore uptake systems.[1]
-
Sterile paper discs impregnated with solutions of this compound or its derivatives at various concentrations are placed on the agar surface.[1]
-
The plates are incubated, and the diameter of the bacterial growth zone around each disc is measured.
-
A larger growth zone indicates a greater ability of the compound to facilitate iron uptake and support bacterial growth.[1]
References
- 1. Synthesis of the Siderophore this compound and Its Utility as a Probe in the Study of Bacterial Metal Sensing and Response - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of a new peptide natural product by Streptomyces coelicolor genome mining - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | C21H39N7O11 | CID 3247071 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. academic.oup.com [academic.oup.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
Coelichelin biosynthetic gene cluster analysis
An In-depth Technical Guide to the Coelichelin Biosynthetic Gene Cluster
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a peptide siderophore, a high-affinity iron-chelating compound, produced by the soil bacterium Streptomyces coelicolor under iron-deficient conditions.[1] Its primary function is to scavenge ferric iron (Fe³⁺) from the environment and transport it into the bacterial cell. The biosynthesis of this compound is of significant interest as it is orchestrated by a non-ribosomal peptide synthetase (NRPS) system, a class of enzymes renowned for producing a wide array of biologically active secondary metabolites, including many antibiotics.[2] The discovery and analysis of the this compound biosynthetic gene cluster were guided by genome mining approaches, which predicted the structure of the natural product from the genetic sequence before its eventual isolation and characterization.[3][4] This guide provides a detailed analysis of the this compound biosynthetic gene cluster, its components, the biosynthetic pathway, and relevant experimental methodologies.
Architecture of the this compound Biosynthetic Gene Cluster (cch)
The this compound biosynthetic gene cluster was identified in the genome of Streptomyces coelicolor A3(2).[5] It comprises a series of 15 genes, designated cchA through cchO, spanning a 29 kb region of the chromosome (GenBank accession no. AL109974).[2][3] The organization of these genes reflects their coordinated roles in precursor synthesis, peptide assembly, transport, and regulation.[2]
Data Presentation: Genes of the cch Cluster
The functions of the proteins encoded by the cch gene cluster have been deduced through homology to genes with known functions in other siderophore biosynthesis pathways.[2][3]
| Gene | SCO Number | Proposed Protein Function | Functional Category |
| cchA | SCO0499 | L-ornithine 5-monooxygenase | Precursor Biosynthesis |
| cchB | SCO0498 | L-5-hydroxyornithine 5-formyl transferase | Precursor Biosynthesis |
| cchC | SCO0497 | ABC transporter (permease) | Transport |
| cchD | SCO0496 | ABC transporter (ATP-binding protein) | Transport |
| cchE | SCO0495 | Siderophore-binding lipoprotein | Transport |
| cchF | SCO0494 | ABC transporter (permease) | Transport |
| cG | SCO0493 | ABC transporter (ATPase and permease domains) | Transport |
| cchH | SCO0492 | Non-ribosomal peptide synthetase (NRPS) | Peptide Assembly |
| cchI | SCO0491 | ABC transporter | Transport |
| cchJ | SCO0490 | Enterobactin (B1671361) esterase homolog (Thioesterase) | Peptide Release/Modification |
| cchK | SCO0489 | MbtH-like protein | NRPS Helper Protein |
Note: The table lists the core genes consistently cited in the literature. The full cluster extends to cchO, with other genes also implicated in transport and regulation.[2][3]
The this compound Biosynthetic Pathway
The synthesis of this compound is a multi-step process involving precursor modification, non-ribosomal peptide synthesis, and enzymatic release.
-
Precursor Modification : The pathway begins with the amino acid L-ornithine. The enzyme CchA, an L-ornithine 5-monooxygenase, and CchB, a putative L-5-hydroxyornithine 5-formyl transferase, work in concert to produce the non-proteinogenic amino acid precursors L-N⁵-hydroxyornithine and L-N⁵-formyl-N⁵-hydroxyornithine.[3][6] These modified ornithine residues are essential for the structure and iron-chelating activity of this compound.
-
NRPS-Mediated Assembly : The core of the pathway is the trimodular NRPS enzyme, CchH.[3] This large, multi-domain enzyme sequentially adds the amino acid precursors to build the peptide backbone. Intriguingly, while CchH has three modules, it is responsible for the assembly of a tetrapeptide.[4] This suggests a mechanism of domain or module reuse during synthesis.[7] The activity of the NRPS is supported by CchK, an MbtH-like protein, which is often essential for the proper folding and function of NRPS adenylation domains.[8]
-
Peptide Release and Cyclization : A key feature of the this compound system is the absence of a canonical C-terminal thioesterase (TE) domain on the CchH synthetase.[4] Instead, the gene cchJ, which encodes a homolog of enterobactin esterase, is required for biosynthesis.[4] It is proposed that CchJ catalyzes the hydrolytic release of the fully assembled tetrapeptide from the final thiolation (T) domain of CchH.[7]
-
Transport : Once synthesized, this compound is likely exported out of the cell by a dedicated ABC (ATP-binding cassette) transport system. Several genes in the cluster, including cchC, cchD, cchF, cchG, and cchI, show homology to siderophore ABC transporters and are predicted to fulfill this role.[2][3] After chelating iron in the extracellular environment, the iron-coelichelin complex is recognized by cell surface receptors (like the lipoprotein CchE) and transported back into the cell.[2][3]
Visualization of the Biosynthetic Pathway
Caption: Proposed biosynthetic pathway for this compound.
Experimental Protocols
Analyzing the production of siderophores like this compound is fundamental to understanding the function of the cch gene cluster. The most common method for this is the Chrome Azurol S (CAS) assay.
Protocol: Siderophore Detection by Chrome Azurol S (CAS) Agar (B569324) Assay
This protocol is a generalized procedure adapted from the principles described by Schwyn and Neilands (1987) and is widely used for detecting siderophore production.[9][10]
Principle: The CAS assay is a universal chemical test based on the high affinity of siderophores for Fe³⁺.[10] A blue-colored complex is formed between the dye Chrome Azurol S, Fe³⁺, and a detergent like hexadecyltrimethylammonium bromide (HDTMA).[10] When a siderophore-producing microorganism is grown on CAS agar, the secreted siderophores strip the iron from the dye complex. This causes the dye to be released, resulting in a visible color change from blue to orange or yellow around the colony.[10][11]
Methodology:
-
Preparation of CAS Indicator Solution:
-
Dissolve 60.5 mg of Chrome Azurol S in 50 mL of deionized water.
-
In a separate beaker, dissolve 72.9 mg of HDTMA in 40 mL of deionized water.
-
Prepare an Fe(III) solution by dissolving 27 mg of FeCl₃·6H₂O in 10 mL of 10 mM HCl.
-
Slowly mix the CAS solution with the HDTMA solution. While stirring vigorously, add the Fe(III) solution dropwise. The resulting solution will be dark blue. Autoclave to sterilize.[10]
-
-
Preparation of CAS Agar Plates:
-
Prepare a suitable growth medium for Streptomyces (e.g., Luria-Bertani agar or a minimal medium to induce siderophore production). Autoclave the medium.
-
Cool the autoclaved growth medium to approximately 50°C.
-
Aseptically add the sterile CAS indicator solution to the molten agar at a 1:9 ratio (e.g., 100 mL of CAS solution to 900 mL of agar medium). Mix gently to avoid bubbles.[9]
-
Pour the CAS agar into sterile petri dishes and allow them to solidify. All glassware used should be acid-washed to remove trace iron contamination.[9]
-
-
Inoculation and Incubation:
-
Data Collection and Interpretation:
-
Observe the plates daily for the formation of a halo around the bacterial growth.
-
A positive result for siderophore production is indicated by a color change from blue to a distinct orange or yellow halo.[9]
-
The extent of siderophore production can be semi-quantified by measuring the diameter of the halo and the diameter of the colony and calculating a Siderophore Production Index (SPI).[9]
-
Visualization of Experimental Workflow
Caption: Workflow for the Chrome Azurol S (CAS) assay.
Logical Relationships within the cch Gene Cluster
The genes within the this compound cluster can be grouped based on their putative roles in the overall process of siderophore biosynthesis and utilization. This organization highlights the coordinated expression and function required for efficient iron acquisition.
Visualization of Gene Cluster Functional Organization
Caption: Functional organization of the cch gene cluster.
References
- 1. Synthesis of the Siderophore this compound and Its Utility as a Probe in the Study of Bacterial Metal Sensing and Response - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. academic.oup.com [academic.oup.com]
- 4. Discovery of a new peptide natural product by Streptomyces coelicolor genome mining - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. BGC0000325 [mibig.secondarymetabolites.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. protocols.io [protocols.io]
- 10. dc.etsu.edu [dc.etsu.edu]
- 11. pubs.acs.org [pubs.acs.org]
The Role of Non-Ribosomal Peptide Synthetase (NRPS) in Coelichelin Biosynthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Coelichelin, a tetrapeptide siderophore produced by the bacterium Streptomyces coelicolor, is a fascinating example of non-ribosomal peptide synthesis.[1] Its production is orchestrated by a complex enzymatic assembly line known as a Non-Ribosomal Peptide Synthetase (NRPS), encoded within the cch biosynthetic gene cluster. This guide provides an in-depth technical overview of the NRPS machinery responsible for this compound synthesis, detailing the genetic basis, enzymatic architecture, and regulatory mechanisms. It is intended for researchers and professionals in the fields of natural product biosynthesis, enzymology, and drug development who are interested in the intricacies of NRPS-mediated secondary metabolite production.
Introduction to this compound and Non-Ribosomal Peptide Synthesis
Non-ribosomal peptides (NRPs) are a diverse class of secondary metabolites synthesized by microorganisms, exhibiting a wide range of biological activities, including antibiotic, immunosuppressive, and siderophoric functions.[2] Unlike ribosomal protein synthesis, NRPs are assembled by large, modular enzymes called Non-Ribosomal Peptide Synthetases (NRPSs) in an mRNA-independent manner.[2] This allows for the incorporation of non-proteinogenic amino acids, modifications such as epimerization and N-methylation, and the formation of complex cyclic or branched structures.[2]
This compound is a siderophore, a high-affinity iron-chelating molecule, produced by Streptomyces coelicolor under iron-limiting conditions to facilitate iron uptake.[3] Structurally, it is a tris-hydroxamate tetrapeptide.[4] The biosynthesis of this compound is a prime example of an NRPS-catalyzed process, involving a dedicated gene cluster and a multi-domain enzymatic assembly line.
The this compound Biosynthetic Gene Cluster (cch)
The genetic blueprint for this compound synthesis is located in a dedicated gene cluster, designated cch, within the Streptomyces coelicolor genome.[5][6] This cluster spans approximately 29 kb and comprises 15 genes (cchA–cchO) that encode not only the core NRPS but also enzymes for precursor biosynthesis, transport, and regulation.[5][6]
Table 1: Key Genes in the this compound Biosynthetic Gene Cluster
| Gene | Proposed Function | Reference |
| cchH | Non-Ribosomal Peptide Synthetase (NRPS) core enzyme | [5] |
| cchJ | Enterobactin esterase homolog, involved in peptide release | [4] |
| cchA | L-5-hydroxyornithine 5-formyl transferase (precursor modification) | [5] |
| cchB | L-ornithine 5-monooxygenase (precursor synthesis) | [5] |
| cchC-G, cchI | Homologs of siderophore-binding lipoproteins and ABC transporters | [5][6] |
| cchK | MbtH-like protein, potentially involved in NRPS stability/function | [7] |
| cchL | MarR family transcriptional regulator | [8] |
The CchH Non-Ribosomal Peptide Synthetase
The centerpiece of this compound biosynthesis is the CchH enzyme, a large, multi-domain NRPS with a predicted molecular mass of approximately 390 kDa.[5] CchH is organized into three modules, which are responsible for the selection, activation, and incorporation of the amino acid building blocks into the growing peptide chain.[5]
Domain Architecture of CchH
The CchH NRPS is comprised of ten distinct domains organized into three modules.[5] A key feature is the unusual lack of a C-terminal Thioesterase (TE) domain, which is typically responsible for releasing the final peptide product from the NRPS assembly line.[4][5] Instead, a separate enzyme, CchJ, is implicated in this final step.[4]
Table 2: Domain Organization of the CchH NRPS
| Module | Domain | Function | Predicted Substrate |
| 1 | Adenylation (A) | Selects and activates the first amino acid | L-5-hydroxy-5-formylornithine |
| Peptidyl Carrier Protein (PCP) | Tethers the activated amino acid | - | |
| Epimerization (E) | Converts L-amino acid to D-amino acid | - | |
| 2 | Condensation (C) | Catalyzes peptide bond formation | - |
| Adenylation (A) | Selects and activates the second amino acid | L-threonine | |
| Peptidyl Carrier Protein (PCP) | Tethers the growing peptide chain | - | |
| Epimerization (E) | Converts L-amino acid to D-amino acid | - | |
| 3 | Condensation (C) | Catalyzes peptide bond formation | - |
| Adenylation (A) | Selects and activates the third amino acid | L-5-hydroxyornithine | |
| Peptidyl Carrier Protein (PCP) | Tethers the completed tripeptide | - |
Note: While CchH is a trimodular NRPS predicted to synthesize a tripeptide, the final this compound product is a tetrapeptide. This suggests a unique, yet to be fully elucidated, mechanism of assembly.[4]
This compound Biosynthesis Pathway
The synthesis of this compound is a multi-step process initiated by the activation of the first amino acid by the A-domain of module 1. The growing peptide is then passed sequentially to the downstream modules, with each module adding one amino acid. The E-domains are responsible for the conversion of L-amino acids to their D-isomers, a common feature in NRPs. The final release of the peptide from the NRPS is thought to be catalyzed by the CchJ enzyme.
Regulation of this compound Synthesis
The production of this compound, like many other secondary metabolites in Streptomyces, is tightly regulated in response to environmental cues such as nutrient availability and iron limitation.[3][8] The regulatory network involves both cluster-specific regulators and global regulators that coordinate secondary metabolism with growth and development.
The cch cluster itself contains a putative transcriptional regulator, CchL, belonging to the MarR family.[8] Additionally, the expression of the cch genes is influenced by pleiotropic regulators that control multiple secondary metabolite pathways.[9][10] While a complete signaling pathway for this compound synthesis has not been fully elucidated, a conceptual model can be proposed based on known regulatory elements in Streptomyces.
Experimental Protocols
The study of NRPSs and their products involves a variety of biochemical and analytical techniques. Below are detailed methodologies for key experiments relevant to the investigation of the this compound synthetase.
ATP-PPi Exchange Assay
This assay is used to determine the substrate specificity of the adenylation (A) domains of the NRPS. It measures the substrate-dependent exchange of radiolabeled pyrophosphate ([³²P]PPi) into ATP.
Materials:
-
Purified A-domain or NRPS module
-
ATP
-
[³²P]Pyrophosphate
-
Cognate and non-cognate amino acid substrates
-
Reaction buffer (e.g., 50 mM HEPES, 10 mM MgCl₂, 1 mM DTT, pH 7.5)
-
Activated charcoal
-
Scintillation fluid and counter
Procedure:
-
Prepare reaction mixtures containing the reaction buffer, ATP, MgCl₂, DTT, and the purified enzyme.
-
Add the amino acid substrate to be tested to the reaction mixture.
-
Initiate the reaction by adding [³²P]PPi.
-
Incubate the reaction at the optimal temperature for a defined period.
-
Stop the reaction by adding a solution of activated charcoal in perchloric acid. The charcoal binds to ATP but not to free pyrophosphate.
-
Pellet the charcoal by centrifugation and wash it to remove any unbound [³²P]PPi.
-
Resuspend the charcoal pellet in scintillation fluid and measure the radioactivity using a scintillation counter.
-
The amount of radioactivity incorporated into ATP is proportional to the A-domain's activity with the tested substrate.
Note: Non-radioactive versions of this assay have also been developed, which typically involve coupling the release of pyrophosphate to a colorimetric or fluorescent readout.[11][12]
In Vitro Reconstitution of NRPS Activity
To confirm the function of the NRPS and identify its product, the enzymatic assembly line can be reconstituted in vitro using purified components.
Materials:
-
Purified holo-NRPS (CchH)
-
Sfp (a phosphopantetheinyl transferase to convert the apo-NRPS to its active holo-form)
-
Coenzyme A
-
ATP and MgCl₂
-
All necessary amino acid precursors
-
Reaction buffer
Procedure:
-
If the NRPS is expressed in its inactive apo-form, incubate it with Sfp and coenzyme A to attach the phosphopantetheinyl arms to the PCP domains.
-
Set up the reconstitution reaction containing the holo-NRPS, ATP, MgCl₂, and all required amino acid substrates in the reaction buffer.
-
Incubate the reaction for a sufficient time to allow for product formation.
-
Quench the reaction (e.g., by adding methanol).
-
Analyze the reaction mixture for the presence of the expected product (this compound) using HPLC and mass spectrometry.
Product Detection and Characterization by HPLC and Mass Spectrometry
High-Performance Liquid Chromatography (HPLC) is used to separate the components of a mixture, and Mass Spectrometry (MS) is used to identify and characterize the molecules based on their mass-to-charge ratio.
HPLC Analysis:
-
Column: A reversed-phase column (e.g., C18) is typically used for peptide separation.
-
Mobile Phase: A gradient of two solvents is used for elution, typically water with a small amount of acid (e.g., 0.1% formic acid) as solvent A, and an organic solvent like acetonitrile (B52724) with the same acid concentration as solvent B.
-
Detection: The eluting compounds can be detected using a UV detector, as peptides absorb UV light at specific wavelengths (e.g., 214 nm and 280 nm).
Mass Spectrometry Analysis:
-
Ionization Source: Electrospray ionization (ESI) is commonly used for peptides.
-
Mass Analyzer: A high-resolution mass analyzer (e.g., Orbitrap or TOF) is used to determine the accurate mass of the parent ion.
-
Tandem MS (MS/MS): The parent ion of interest can be fragmented to obtain a characteristic fragmentation pattern, which can be used to confirm the structure of the peptide. For this compound, a parent ion with an m/z of 566.2867 ([M+H]⁺) has been reported.[13]
Conclusion and Future Perspectives
The non-ribosomal peptide synthetase responsible for this compound biosynthesis in Streptomyces coelicolor is a remarkable example of the intricate molecular machinery that has evolved to produce complex natural products. While significant progress has been made in understanding the genetic basis and domain architecture of the CchH NRPS, several intriguing questions remain. The mechanism by which a trimodular NRPS assembles a tetrapeptide is a key area for future investigation. Furthermore, a detailed understanding of the regulatory network controlling this compound production will be crucial for harnessing its biosynthetic potential. Continued research into the enzymology and regulation of the this compound NRPS will not only provide fundamental insights into non-ribosomal peptide synthesis but may also open up new avenues for the bioengineering of novel siderophores and other bioactive peptides.
References
- 1. This compound | C21H39N7O11 | CID 3247071 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. Synthesis of the Siderophore this compound and Its Utility as a Probe in the Study of Bacterial Metal Sensing and Response - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of a new peptide natural product by Streptomyces coelicolor genome mining - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Hormone Regulation of CCCH Zinc Finger Proteins in Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Regulation of a novel gene cluster involved in secondary metabolite production in Streptomyces coelicolor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Coelimycin Synthesis Activatory Proteins Are Key Regulators of Specialized Metabolism and Precursor Flux in Streptomyces coelicolor A3(2) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Understanding the Words of Chromatin Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Khan Academy [khanacademy.org]
- 13. Transcriptional regulation - Wikipedia [en.wikipedia.org]
The Biological Function of Coelichelin: An In-depth Technical Guide on a Key Siderophore
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the relentless quest for survival, microorganisms have evolved sophisticated strategies to acquire essential nutrients from their environment. Iron, a critical cofactor for numerous cellular processes, is often a limiting nutrient due to its low solubility in aerobic environments. To overcome this challenge, many bacteria synthesize and secrete high-affinity iron chelators known as siderophores. Coelichelin, a trishydroxamate tetrapeptide siderophore produced by the soil-dwelling bacterium Streptomyces coelicolor, represents a fascinating example of these iron-scavenging molecules.[1][2] This technical guide provides a comprehensive overview of the biological function of this compound, its biosynthesis, regulation, and transport, with a focus on quantitative data and detailed experimental protocols relevant to researchers in microbiology, biochemistry, and drug development.
This compound: Structure and Iron Chelation
This compound is a non-ribosomally synthesized peptide with a unique structure that enables the formation of a stable hexacoordinate, octahedral complex with ferric iron (Fe³⁺).[1][2] Its structure consists of N-formyl-N-hydroxy-D-ornithine, L-threonine, N-hydroxy-D-ornithine, and L-ornithine. The iron-chelating activity is primarily mediated by the three hydroxamate groups, which provide the six oxygen donor atoms for coordinating with a single ferric ion.
While a precise stability constant (log β) for the this compound-Fe(III) complex is not yet reported in the literature, its high affinity for iron is evident from various assays. Competitive binding assays are the standard method for determining these high stability constants for siderophores.[3]
Quantitative Data on this compound-Related Interactions
The following table summarizes the available quantitative data regarding the binding of ferrithis compound to its specific siderophore-binding protein, CchF.
| Interaction | Binding Affinity (Kd) | Method |
| Ferrithis compound - CchF | High Affinity (Specific value not determined) | Fluorescence Spectroscopy, Circular Dichroism Spectroscopy[1] |
Biosynthesis of this compound
The biosynthesis of this compound is orchestrated by the cch gene cluster in Streptomyces coelicolor. This cluster encodes a non-ribosomal peptide synthetase (NRPS) system and other accessory enzymes necessary for the production of this complex molecule.[2]
The cch Gene Cluster
The cch gene cluster comprises a set of genes responsible for precursor synthesis, peptide assembly, and modification. Key genes and their putative functions are listed below.
| Gene | Putative Function |
| cchH | Non-ribosomal peptide synthetase (NRPS) |
| cchJ | Thioesterase |
| cchA | L-ornithine N-oxygenase |
| cchB | N-hydroxyornithine formyltransferase |
| cchK | MbtH-like protein |
This compound Biosynthesis Pathway
The synthesis of this compound occurs on the large, multi-domain NRPS enzyme, CchH. The pathway involves the sequential activation and condensation of the constituent amino acids.
References
The Iron Scavenger of Streptomyces: A Technical Guide to the Chelation Mechanism of Coelichelin
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the perpetual microbial arms race for essential nutrients, the acquisition of iron stands as a critical bottleneck for pathogenic and non-pathogenic bacteria alike. Iron, while abundant in the Earth's crust, exists predominantly in the insoluble ferric (Fe³⁺) state at physiological pH, rendering it largely inaccessible. To overcome this limitation, many bacteria have evolved sophisticated iron acquisition systems, central to which are siderophores – small-molecule, high-affinity iron chelators. Coelichelin, a tetrapeptide hydroxamate siderophore produced by the soil bacterium Streptomyces coelicolor, is a key player in this process.[1] This technical guide provides an in-depth exploration of the iron chelation mechanism of this compound, offering a resource for researchers in microbiology, biochemistry, and drug development who seek to understand and potentially exploit this fascinating molecular machine.
This compound is a member of the hydroxamate class of siderophores, characterized by the presence of hydroxamic acid functional groups that act as potent bidentate ligands for ferric iron.[1] Structurally, it is a tetrapeptide that forms a hexacoordinate, octahedral complex with Fe³⁺.[1] The discovery of this compound was spurred by the identification of a non-ribosomal peptide synthetase (NRPS) gene cluster in S. coelicolor.[1] Subsequent research has led to its total synthesis and preliminary characterization of its iron-binding properties and biological activity.[1]
This guide will detail the available data on this compound's iron chelation, provide comprehensive experimental protocols for its study, and visualize the key pathways involved in its biosynthesis and function.
Data Presentation: Iron-Binding Properties of this compound
Quantitative data on the iron-binding affinity of this compound, such as its stability constant (log K) or pFe value, are not yet available in the published literature. However, semi-quantitative and comparative data have been obtained through the Chrome Azurol S (CAS) assay. The CAS assay is a colorimetric method used to detect and quantify siderophore production. In this assay, the siderophore removes iron from a blue-colored Fe³⁺-CAS-HDTMA complex, causing a color change to orange/yellow, which can be measured spectrophotometrically by a decrease in absorbance at 630 nm.[1]
The following table summarizes the available semi-quantitative iron chelation data for this compound and its derivatives compared to the well-characterized siderophore, desferrioxamine (DFO).
| Compound | Concentration (µM) | Iron Chelation Activity (relative to DFO) | Reference |
| This compound | 100 | Slightly lower than DFO | [1] |
| Acetyl this compound | 100 | Active | [1] |
| N-Boc-protected this compound | 100 | Active | [1] |
| N,O-protected this compound | 100 | Inactive | [1] |
| Desferrioxamine (DFO) | 100 | High (Positive Control) | [1] |
Note: The data indicates that while desferrioxamine is a slightly superior iron chelator under the tested conditions, this compound demonstrates significant iron-binding capability.[1] Furthermore, certain chemical modifications to the this compound structure are tolerated without abolishing its iron-chelating activity, suggesting potential for the development of this compound-based probes and drug conjugates.[1]
Experimental Protocols
Chrome Azurol S (CAS) Assay for Siderophore Detection (Liquid Assay)
This protocol is adapted from the method used to assess the iron-binding capabilities of synthetic this compound and its analogs.[1]
a. Preparation of CAS Assay Solution:
-
Dye Solution: Dissolve 60.5 mg of Chrome Azurol S in 50 mL of deionized water.
-
Iron Solution: Dissolve 27 mg of FeCl₃·6H₂O in 100 mL of 10 mM HCl.
-
Detergent Solution: Dissolve 72.9 mg of hexadecyltrimethylammonium bromide (HDTMA) in 40 mL of deionized water.
-
CAS Assay Reagent: Slowly mix the dye solution with the iron solution. While stirring, slowly add the detergent solution. Autoclave the final solution and store it in a dark bottle.
b. Assay Procedure:
-
Prepare serial dilutions of the siderophore (e.g., this compound) in a suitable buffer (e.g., PIPES buffer, pH 6.8).
-
In a 96-well microplate, add 100 µL of the CAS assay solution to 100 µL of each siderophore dilution.
-
Include a positive control (e.g., desferrioxamine) and a negative control (buffer only).
-
Incubate the plate at room temperature for a specified time (e.g., 20 minutes).
-
Measure the absorbance at 630 nm using a microplate reader.
-
A decrease in absorbance at 630 nm indicates a higher iron-binding activity.
Bacterial Growth Promotion Assay
This assay assesses the ability of a siderophore to deliver iron to a siderophore-deficient bacterial strain, thereby promoting its growth under iron-limiting conditions. This protocol is based on the study of this compound's ability to support the growth of a siderophore-deficient Pseudomonas aeruginosa strain.[1]
a. Preparation of Iron-Limited Media:
-
Prepare a suitable growth medium (e.g., M9 minimal medium).
-
To make the medium iron-limited, treat it with an iron chelator like 2,2'-dipyridyl or Chelex 100 resin to remove trace iron.
-
Prepare agar (B569324) plates with this iron-limited medium.
b. Bacterial Strain:
-
Use a bacterial strain that is deficient in its own siderophore production (e.g., a mutant in a key siderophore biosynthesis gene).
c. Assay Procedure:
-
Grow the siderophore-deficient bacterial strain in an iron-limited liquid medium overnight.
-
Spread a lawn of the bacterial culture on the iron-limited agar plates.
-
Aseptically place sterile filter paper discs onto the agar surface.
-
Apply a known concentration of the test siderophore (e.g., this compound, both in its iron-free apo-form and iron-bound holo-form) to the filter discs.
-
Include a positive control (e.g., a known siderophore that the bacterium can utilize) and a negative control (sterile water or buffer).
-
Incubate the plates at the appropriate temperature for the bacterial strain (e.g., 37°C for P. aeruginosa).
-
After incubation (e.g., 24-48 hours), measure the diameter of the zone of bacterial growth around each disc. A larger zone of growth indicates more efficient iron delivery by the siderophore.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Conclusion
This compound represents a fascinating example of the intricate molecular strategies employed by bacteria for iron acquisition. While our understanding of its iron chelation mechanism is still evolving, the available data clearly establishes it as a potent siderophore. The total synthesis of this compound has opened the door for detailed structure-activity relationship studies and the development of novel chemical probes to investigate bacterial iron transport. For drug development professionals, the ability of bacteria like Pseudomonas aeruginosa to utilize this compound as a xenosiderophore highlights the potential of using siderophore-antibiotic conjugates—so-called "Trojan horse" antibiotics—to deliver antimicrobial agents into pathogenic bacteria.[1]
Future research should focus on determining the precise quantitative iron-binding affinity of this compound and elucidating the specific protein machinery involved in its transport and the subsequent intracellular release of iron. A deeper understanding of these processes will not only advance our fundamental knowledge of microbial iron metabolism but also pave the way for innovative therapeutic strategies to combat bacterial infections.
References
The Role of Coelichelin in Streptomyces Physiology and Development: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Coelichelin, a non-ribosomally synthesized peptide siderophore from Streptomyces coelicolor, plays a critical role in iron acquisition, thereby influencing the organism's physiology and development, including the production of secondary metabolites. This technical guide provides a comprehensive overview of this compound, including its biosynthesis, regulation, and its multifaceted impact on Streptomyces biology. Detailed experimental protocols for the study of this compound and quantitative data on its activity are presented to facilitate further research and application in drug development.
Introduction
Streptomyces, a genus of Gram-positive bacteria, are renowned for their complex developmental lifecycle and their prolific production of a wide array of secondary metabolites, including many clinically important antibiotics. The biosynthesis of these compounds is often tightly regulated and linked to physiological and developmental cues. Iron is an essential micronutrient for most living organisms, playing a crucial role as a cofactor in numerous enzymatic reactions. However, the bioavailability of iron in many environments is limited due to the low solubility of its ferric (Fe³⁺) form. To overcome this challenge, many bacteria, including Streptomyces, have evolved sophisticated iron acquisition systems, a key component of which is the production and secretion of high-affinity iron chelators known as siderophores.
This compound is a peptide siderophore produced by the model organism Streptomyces coelicolor under iron-deficient conditions[1][2]. Its primary function is to scavenge ferric iron from the environment and transport it into the cell. Beyond its role in iron homeostasis, emerging evidence suggests that this compound and iron availability have a broader impact on the physiology and development of Streptomyces, including the regulation of antibiotic biosynthesis[3]. This guide delves into the technical details of this compound's function and provides the necessary methodologies for its study.
This compound Biosynthesis and Genetics
The biosynthesis of this compound is directed by the cch gene cluster in Streptomyces coelicolor[4]. This cluster contains the genes necessary for the synthesis of the peptide backbone, its modification, transport, and regulation.
The core of the biosynthetic machinery is a non-ribosomal peptide synthetase (NRPS) encoded by the cchH gene[4]. The predicted structure of this compound is a tetrapeptide, yet it is synthesized by a trimodular NRPS, suggesting an unusual mechanism of assembly[5].
Regulation of this compound Production
The expression of the cch gene cluster is tightly regulated by the availability of iron. Under iron-replete conditions, the transcription of the cch genes is repressed. When iron becomes scarce, this repression is lifted, leading to the production and secretion of this compound.
A key regulator in this process is the Divalent metal-dependent regulatory protein, DmdR1[5][6][7]. DmdR1 acts as a repressor by binding to a specific DNA sequence, known as the "iron box," located in the promoter regions of iron-regulated genes, including those in the cch cluster[5][7]. In the presence of ferrous iron (Fe²⁺), DmdR1 binds to the iron box and blocks transcription. Under iron-limiting conditions, Fe²⁺ dissociates from DmdR1, causing a conformational change in the protein that leads to its dissociation from the DNA, thereby allowing the transcription of the cch genes to proceed[5][7].
Role in Streptomyces Physiology and Development
Iron Acquisition
The primary function of this compound is to secure iron for the metabolic needs of Streptomyces coelicolor. The secreted this compound binds to extracellular Fe³⁺ with high affinity, and the resulting ferri-coelichelin complex is then recognized by specific receptors on the cell surface and transported into the cytoplasm. Inside the cell, iron is released from the complex, likely through a reductive mechanism, making it available for various cellular processes.
Influence on Secondary Metabolism
Iron availability is known to have a profound impact on the production of secondary metabolites in Streptomyces. In S. coelicolor, iron limitation has been shown to influence the production of the pigmented antibiotics actinorhodin (B73869) (a polyketide) and undecylprodigiosin (B1683453) (a prodiginine)[2][3]. While the precise mechanisms are still under investigation, it is hypothesized that the iron-sparing response triggered by siderophore production may redirect metabolic fluxes and influence the expression of antibiotic biosynthetic gene clusters. For instance, iron limitation can enhance the production of actinorhodin[8].
Quantitative Data
The following tables summarize the available quantitative data related to this compound and its effects.
Table 1: Metal Binding of Siderophores
| Siderophore | Producing Organism | Stability Constant (Kf) for Fe³⁺ | Reference |
| Enterobactin | Escherichia coli | 1049 | [6] |
| Amonabactin | Aeromonas hydrophila | 1034.5 | [6] |
| Desferrioxamine E | Streptomyces pilosus | 1032.5 | [6] |
| Rhizoferrin | Rhizopus microsporus | 1025.3 | [6] |
| This compound | Streptomyces coelicolor | High (exact value not determined) | [9][10] |
Note: A precise stability constant for this compound with Fe³⁺ has not been reported in the literature, but its high affinity is inferred from its function and CAS assay results.
Table 2: Effect of Iron on Antibiotic Production in S. coelicolor
| Condition | Antibiotic | Change in Production | Reference |
| Iron Limitation | Actinorhodin | Increased | [3][8] |
| Iron Limitation | Undecylprodigiosin | Variable | [2] |
| High Iron | Actinorhodin | Decreased | [11] |
Note: The quantitative impact of purified this compound on antibiotic production has not been extensively documented.
Experimental Protocols
This section provides detailed methodologies for key experiments used in the study of this compound.
Siderophore Detection: Chrome Azurol S (CAS) Agar (B569324) Assay
The CAS assay is a universal method for detecting siderophores based on their ability to chelate iron[12][13][14][15][16].
Materials:
-
Chrome Azurol S (CAS)
-
Hexadecyltrimethylammonium bromide (HDTMA)
-
PIPES buffer
-
FeCl₃·6H₂O
-
NaOH
-
Agar
-
Appropriate growth medium for Streptomyces (e.g., R2YE)
Protocol:
-
Prepare CAS stock solution:
-
Dissolve 60.5 mg of CAS in 50 ml of deionized water.
-
In a separate flask, dissolve 72.9 mg of HDTMA in 40 ml of deionized water.
-
Slowly mix the CAS and HDTMA solutions.
-
-
Prepare iron solution:
-
Dissolve 2.7 mg of FeCl₃·6H₂O in 10 ml of 10 mM HCl.
-
-
Prepare CAS assay solution:
-
While stirring, slowly add the iron solution to the CAS/HDTMA mixture. The solution will turn from orange to blue. Autoclave and store in the dark.
-
-
Prepare CAS agar plates:
-
Prepare your desired Streptomyces growth medium and add 15 g/L of agar. Autoclave.
-
Cool the medium to approximately 50°C.
-
Aseptically add the CAS assay solution to the molten agar to a final concentration of 10% (v/v).
-
Pour the plates and allow them to solidify.
-
-
Inoculation and Observation:
-
Inoculate the Streptomyces strain of interest onto the CAS agar plates.
-
Incubate at the appropriate temperature (e.g., 30°C) for several days.
-
Siderophore production is indicated by the formation of a yellow-orange halo around the colonies against the blue background.
-
Gene Knockout of the cch Cluster
Creating a targeted gene deletion in the cch cluster is essential for elucidating the function of this compound. The following protocol is a general guideline for gene knockout in Streptomyces using PCR-targeting and intergeneric conjugation, which can be adapted for the cch genes[17][18][19]. A common target for knockout is the NRPS gene, cchH.
Materials:
-
Streptomyces coelicolor strain
-
E. coli strain for conjugation (e.g., ET12567/pUZ8002)
-
Cosmid library of S. coelicolor
-
PCR targeting cassette (e.g., containing an apramycin (B1230331) resistance gene)
-
Appropriate plasmids and primers
-
Standard molecular biology reagents and equipment
Protocol:
-
Design primers: Design long primers (70-80 bp) with 5' ends homologous to the regions flanking the target gene (cchH) and 3' ends that anneal to the PCR targeting cassette.
-
Amplify the disruption cassette: Use PCR to amplify the resistance cassette with the designed primers.
-
Electroporate into E. coli: Introduce the purified PCR product into an E. coli strain containing the appropriate cosmid and expressing the λ-Red recombination system.
-
Select for recombinants: Select for E. coli colonies where the target gene on the cosmid has been replaced by the resistance cassette.
-
Intergeneric conjugation: Transfer the modified cosmid from E. coli to S. coelicolor via conjugation.
-
Select for double-crossover mutants: Select for S. coelicolor exconjugants that have incorporated the gene disruption into their chromosome through homologous recombination. This typically involves screening for antibiotic resistance from the cassette and loss of a marker from the cosmid vector.
-
Confirm the knockout: Verify the gene deletion by PCR and Southern blot analysis.
Quantitative Real-Time PCR (qRT-PCR) for cch Gene Expression
qRT-PCR is used to quantify the transcript levels of cch genes under different conditions (e.g., varying iron concentrations).
Materials:
-
Streptomyces coelicolor cultures grown under desired conditions
-
RNA extraction kit
-
DNase I
-
Reverse transcriptase kit
-
SYBR Green or other fluorescent dye-based qPCR master mix
-
Primers for target cch genes (e.g., cchA, cchH) and a housekeeping gene (e.g., hrdB)
-
qPCR instrument
Protocol:
-
Cultivate S. coelicolor: Grow cultures in iron-replete and iron-depleted media.
-
RNA extraction: Isolate total RNA from the mycelium at the desired growth phase.
-
DNase treatment: Treat the RNA with DNase I to remove any contaminating genomic DNA.
-
cDNA synthesis: Synthesize cDNA from the purified RNA using a reverse transcriptase.
-
qPCR: Perform qPCR using primers specific for the target cch genes and the housekeeping gene.
-
Data analysis: Analyze the qPCR data using the ΔΔCt method to determine the relative expression levels of the cch genes, normalized to the housekeeping gene.
Purification and Structural Analysis of this compound
The purification of this compound from S. coelicolor culture supernatants is necessary for detailed structural and functional studies. The following is a general approach based on methods for purifying other secondary metabolites from Streptomyces[1][3][20][21][22].
Protocol:
-
Large-scale culture: Grow S. coelicolor in a large volume of iron-deficient liquid medium to induce this compound production.
-
Harvest supernatant: Remove the mycelium by centrifugation or filtration.
-
Solid-phase extraction: Pass the supernatant through a solid-phase extraction column (e.g., C18) to capture this compound.
-
Elution: Elute the bound compounds with an organic solvent (e.g., methanol (B129727) or acetonitrile).
-
Chromatography: Further purify this compound using high-performance liquid chromatography (HPLC), monitoring for the characteristic UV-Vis absorbance of siderophores or by using a CAS assay on the fractions.
-
Structural analysis:
-
Mass Spectrometry (MS): Determine the molecular weight and fragmentation pattern of the purified this compound using techniques like ESI-MS/MS[9][23][24][25][26]. The [M+H]⁺ adduct for this compound is observed at m/z 566.2867[9].
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidate the detailed chemical structure of this compound using 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments[27][28][29].
-
Conclusion and Future Directions
This compound is a key player in the iron economy of Streptomyces coelicolor, with significant implications for its overall physiology and secondary metabolism. The methodologies outlined in this guide provide a robust framework for researchers to further investigate the intricate roles of this siderophore. Future research should focus on determining the precise binding affinity of this compound for various metal ions, elucidating the detailed regulatory network that governs its production beyond DmdR1, and quantifying its direct impact on the biosynthesis of antibiotics and other secondary metabolites. A deeper understanding of these aspects will not only advance our fundamental knowledge of Streptomyces biology but may also open new avenues for the rational design of strategies to enhance antibiotic production and develop novel antimicrobial agents that target iron acquisition pathways.
References
- 1. Heterologous expression and purification of encapsulins in Streptomyces coelicolor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Functional connexion of bacterioferritin in antibiotic production and morphological differentiation in Streptomyces coelicolor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Heterologous expression and purification of encapsulins in Streptomyces coelicolor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, a new peptide siderophore encoded by the Streptomyces coelicolor genome: structure prediction from the sequence of its non-ribosomal peptide synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Iron-regulatory proteins DmdR1 and DmdR2 of Streptomyces coelicolor form two different DNA-protein complexes with iron boxes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Functional analysis of two divalent metal-dependent regulatory genes dmdR1 and dmdR2 in Streptomyces coelicolor and proteome changes in deletion mutants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Iron-regulatory proteins DmdR1 and DmdR2 of Streptomyces coelicolor form two different DNA-protein complexes with iron boxes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Actinorhodin production by Streptomyces coelicolor A3(2) in iron-restricted media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis of the Siderophore this compound and Its Utility as a Probe in the Study of Bacterial Metal Sensing and Response - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effects of Metals on Streptomyces coelicolor Growth and Actinorhodin Production - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Modified microplate method for rapid and efficient estimation of siderophore produced by bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. A Practical Toolkit for the Detection, Isolation, Quantification, and Characterization of Siderophores and Metallophores in Microorganisms - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Siderophore Detection assay [protocols.io]
- 16. researchgate.net [researchgate.net]
- 17. An Efficient Method To Generate Gene Deletion Mutants of the Rapamycin-Producing Bacterium Streptomyces iranensis HM 35 - PMC [pmc.ncbi.nlm.nih.gov]
- 18. streptomyces.org.uk [streptomyces.org.uk]
- 19. Large-Scale Transposition Mutagenesis of Streptomyces coelicolor Identifies Hundreds of Genes Influencing Antibiotic Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Purification of lincosaminide O-nucleotidyltransferase from Streptomyces coelicolor Müller - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. escholarship.org [escholarship.org]
- 22. Streptomyces coelicolor Vesicles: Many Molecules To Be Delivered - PMC [pmc.ncbi.nlm.nih.gov]
- 23. chem.libretexts.org [chem.libretexts.org]
- 24. chemguide.co.uk [chemguide.co.uk]
- 25. info.gbiosciences.com [info.gbiosciences.com]
- 26. Fiehn Lab - MS/MS fragmentation [fiehnlab.ucdavis.edu]
- 27. researchgate.net [researchgate.net]
- 28. Item - 1H-NMR and 13C-NMR chemical shift data of compounds 1 and 6 (δ in ppm, J in Hz). - Public Library of Science - Figshare [plos.figshare.com]
- 29. researchgate.net [researchgate.net]
Spectroscopic Unmasking of Coelichelin: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Coelichelin, a tetrapeptide hydroxamate siderophore produced by Streptomyces coelicolor, plays a crucial role in iron acquisition for this bacterium. Its unique structure and potent iron-chelating properties make it a subject of significant interest in microbiology and for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the spectroscopic data and experimental protocols essential for the unambiguous characterization of this compound, focusing on Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
Spectroscopic Data for Ga(III)-Coelichelin Complex
Due to the paramagnetic nature of the ferric iron (Fe³⁺) complex of this compound, which leads to significant broadening of NMR signals, characterization is typically performed on its diamagnetic gallium(III) (Ga³⁺) complex. The following tables summarize the ¹H and ¹³C NMR spectroscopic data for the Ga(III)-coelichelin complex recorded in D₂O.
Table 1: ¹H and ¹³C NMR Spectroscopic Data for Ga(III)-Coelichelin in D₂O. [1]
| Position | δC (ppm) | δH (ppm, mult., J in Hz) |
| 1 | 153.22 | 8.18 (s) |
| 2 | 54.49 | 4.45 (d, 8.9) |
| 3 | 29.88 | 1.85 (m), 1.75 (m) |
| 4 | 22.09 | 1.65 (m) |
| 5 | 47.96 | 3.61 (t, 7.1) |
| 6 | 174.45 | - |
| 7 | 59.88 | 4.54 (d, 2.1) |
| 8 | 67.20 | 4.25 (qd, 6.3, 2.1) |
| 9 | 19.34 | 1.28 (d, 6.3) |
| 10 | 171.55 | - |
| 11 | 52.88 | 4.70 (t, 6.4) |
| 12 | 26.69 | 2.05 (m), 1.95 (m) |
| 13 | 28.32 | 1.80 (m) |
| 14 | 47.96 | 3.61 (t, 7.1) |
| 15 | 177.34 | - |
| 16 | 153.22 | 8.18 (s) |
| 17 | 54.49 | 4.45 (d, 8.9) |
| 18 | 29.88 | 1.85 (m), 1.75 (m) |
| 19 | 22.09 | 1.65 (m) |
| 20 | 47.96 | 3.61 (t, 7.1) |
| 21 | 174.45 | - |
Mass Spectrometry Data
High-resolution mass spectrometry (HR-MS) is a powerful tool for confirming the elemental composition and identifying this compound.
Table 2: High-Resolution Mass Spectrometry Data for this compound.
| Ion | Adduct | Observed m/z | Reference |
| This compound | [M+H]⁺ | 566.2867 | [2] |
| Fe-Coelichelin Complex | [M−2H+Fe]⁺ | 619.1946 | [2] |
Experimental Protocols
Isolation and Purification of this compound
A general workflow for the isolation of siderophores like this compound from bacterial cultures is outlined below.
-
Culture Conditions: Streptomyces species are cultured in an iron-deficient medium to induce siderophore production.[3]
-
Extraction: The culture supernatant is separated from the cells by centrifugation and filtration. The cell-free supernatant is then passed through an Amberlite XAD resin to adsorb the siderophores.[4] The resin is washed, and the siderophores are eluted with methanol. The methanolic extract is concentrated under reduced pressure.[4]
-
Purification: The crude extract is subjected to bioactivity-guided fractionation, often involving reversed-phase high-performance liquid chromatography (HPLC), to yield pure this compound.[2]
NMR Spectroscopy
NMR analyses are performed on the gallium complex of purified this compound to obtain clean spectroscopic data.[1]
-
Sample Preparation: A solution of purified this compound is treated with an equimolar amount of GaCl₃. The sample is then lyophilized and redissolved in deuterium (B1214612) oxide (D₂O) for NMR analysis.
-
Data Acquisition: ¹H and ¹³C NMR spectra, along with 2D correlation experiments such as COSY, HSQC, and HMBC, are acquired on a high-field NMR spectrometer (e.g., 600 MHz or higher).
Mass Spectrometry
High-resolution mass spectrometry is used to confirm the molecular formula and study the fragmentation pattern of this compound.
-
Sample Preparation: Purified this compound is dissolved in a suitable solvent, typically a mixture of water and acetonitrile (B52724) with a small amount of formic acid to promote ionization.
-
Data Acquisition: High-resolution mass spectra are acquired using an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer in positive ion mode.[2] Tandem mass spectrometry (MS/MS) is performed to obtain fragmentation data for structural confirmation.[2]
Biosynthetic Pathway of this compound
The biosynthesis of this compound is directed by the cch gene cluster in Streptomyces coelicolor. It is assembled by a non-ribosomal peptide synthetase (NRPS) system.
The biosynthesis begins with the modification of L-ornithine by the enzymes CchA and CchB to produce D-δ-N-formyl-N-hydroxyornithine and L-δ-N-hydroxyornithine.[5] These precursors, along with D-allo-threonine, are assembled by the non-ribosomal peptide synthetase CchH.[5] The final tetrapeptide is then released from the NRPS by the esterase CchJ to yield this compound.[5]
References
- 1. Bacterium secretes chemical inhibitor that sensitizes competitor to bacteriophage infection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A Practical Toolkit for the Detection, Isolation, Quantification, and Characterization of Siderophores and Metallophores in Microorganisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Screening for Microbial Metal-Chelating Siderophores for the Removal of Metal Ions from Solutions [mdpi.com]
- 5. researchgate.net [researchgate.net]
Beyond the Model Organism: A Technical Guide to Coelichelin Production in Diverse Streptomyces Species
For Researchers, Scientists, and Drug Development Professionals
Introduction
Coelichelin, a tetrapeptide non-ribosomal peptide synthetase (NRPS)-derived siderophore, was first identified in the model actinomycete, Streptomyces coelicolor. Its potent iron-chelating properties have garnered interest for potential applications in drug development, particularly as a scaffold for Trojan horse antibiotic strategies. While S. coelicolor has been the primary organism for studying this compound biosynthesis and regulation, evidence indicates that the genetic machinery for its production is not exclusive to this species. This technical guide provides an in-depth exploration of other Streptomyces species that have been identified as producers or potential producers of this compound. It aims to equip researchers with the necessary information to explore these alternative sources, including cultivation strategies, analytical detection methods, and an understanding of the biosynthetic pathway.
This compound Producing Organisms Beyond S. coelicolor
Genomic and metabolomic studies have revealed the presence of the this compound biosynthetic gene cluster (BGC) and, in some cases, direct evidence of its production in several other Streptomyces species. This diversification of sources presents opportunities for discovering novel regulatory mechanisms and potentially identifying strains with higher production yields.
| Organism | Evidence of Production | Reference |
| Streptomyces nodosus | Genome sequencing has identified the this compound biosynthetic gene cluster. | [1] |
| Streptomyces albidoflavus | Reported to produce this compound. | [2] |
| Streptomyces viridochromogenes | Genome analysis indicates the presence of the this compound biosynthesis genes. | [3] |
| Streptomyces sp. I8-5 | Genome sequencing confirmed the presence of the this compound BGC, and production was verified via mass spectrometry. | [3] |
| Streptomyces sp. (Cave Isolates) | Genome mining predicted the presence of the this compound BGC. | [4] |
Experimental Protocols
Cultivation for Siderophore Production
The production of siderophores, including this compound, is typically induced under iron-limiting conditions. While specific optimal conditions may vary between species, the following provides a general framework for the cultivation of Streptomyces nodosus, Streptomyces albidoflavus, and Streptomyces viridochromogenes.
a) Media Preparation:
A suitable medium for siderophore production is a minimal medium with a defined low concentration of iron.
-
Minimal Medium (MM):
-
Mannitol: 20 g/L
-
Asparagine: 2 g/L
-
K₂HPO₄: 0.5 g/L
-
MgSO₄·7H₂O: 0.2 g/L
-
Trace element solution (iron-depleted): 1 mL/L
-
Agar (B569324) (for solid medium): 20 g/L
-
Adjust pH to 7.2
-
-
Iron-Depleted Trace Element Solution: Prepare a standard trace element solution but omit the addition of any iron salts (e.g., FeCl₃ or FeSO₄). All glassware should be treated to remove trace iron by washing with 6M HCl followed by extensive rinsing with deionized water.
b) Inoculation and Incubation:
-
Prepare a spore suspension or a mycelial fragment stock of the desired Streptomyces strain.
-
Inoculate the iron-depleted minimal medium (liquid or solid) with the prepared inoculum.
-
Incubate at 28-30°C for 5-10 days. For liquid cultures, use baffled flasks and incubate with shaking at 200-250 rpm to ensure adequate aeration.
Detection of this compound Production (Qualitative)
The Chrome Azurol S (CAS) assay is a universal and rapid method for detecting the production of siderophores.
a) CAS Agar Plate Overlay:
-
Prepare CAS agar plates as described by Schwyn and Neilands.
-
After incubating the Streptomyces culture on minimal medium agar, overlay the plate with molten CAS agar (cooled to ~50°C).
-
An orange halo around the microbial growth against a blue background indicates siderophore production.
Extraction and Purification of this compound
a) Extraction from Liquid Culture:
-
Centrifuge the culture broth to remove the mycelium.
-
The supernatant, containing the secreted siderophores, can be used for further analysis.
-
For purification, the supernatant can be passed through a column containing an adsorbent resin (e.g., Amberlite XAD-16) to bind the siderophore.
-
Elute the bound siderophore with a methanol (B129727) gradient.
Analytical Characterization and Quantification
a) High-Performance Liquid Chromatography (HPLC):
-
Column: A C18 reversed-phase column is suitable for separating this compound from other metabolites.
-
Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile (B52724) (with 0.1% formic acid) is commonly used.
-
Detection: this compound itself does not have a strong chromophore. Therefore, detection is often performed after complexation with iron(III), which imparts a reddish-brown color that can be monitored at ~430-450 nm. Alternatively, and more sensitively, HPLC can be coupled with mass spectrometry.
b) Mass Spectrometry (MS):
-
Ionization: Electrospray ionization (ESI) in positive mode is typically used.
-
Expected Masses:
-
This compound (apo form): [M+H]⁺ at m/z 566.28
-
Ferri-coelichelin complex: [Fe(III)-2H+M]⁺ at m/z 619.19
-
-
LC-MS/MS: For confirmation and structural elucidation, tandem mass spectrometry can be employed. The fragmentation pattern of the [M+H]⁺ ion of this compound will yield characteristic daughter ions corresponding to the loss of amino acid residues.
c) Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
For complete structural elucidation, NMR spectroscopy is required. Due to the paramagnetic nature of Fe(III), it is common to analyze the gallium(III) complex of this compound, as Ga(III) is diamagnetic and has similar coordination chemistry to Fe(III). 1D (¹H) and 2D (COSY, HSQC, HMBC) NMR experiments are performed to assign all proton and carbon signals.
This compound Biosynthesis Pathway
The biosynthesis of this compound is orchestrated by the cch gene cluster. The core of this pathway is a non-ribosomal peptide synthetase (NRPS) machinery.
References
Unraveling Coelichelin: A Tale of Prediction and Discovery in Natural Product Chemistry
An In-depth Technical Guide on the Structural Elucidation of a Novel Siderophore
In the realm of natural product discovery, the journey from gene to molecule is a complex and often unpredictable path. The story of coelichelin, a potent iron-chelating siderophore from the bacterium Streptomyces coelicolor, serves as a compelling case study in the evolution of biosynthetic prediction and the rigorous experimental validation required to define a molecule's true structure. This technical guide delves into the initial genomic-based prediction of this compound's structure, the subsequent experimental determination of its actual form, and the intricate regulatory pathways governing its production.
From Silicon to Solution: The Initial Prediction of a Tripeptide
In the early 2000s, with the advent of microbial genomics, researchers began to mine the vast genetic landscapes of organisms like Streptomyces coelicolor for novel biosynthetic gene clusters (BGCs). One such cluster, featuring a trimodular non-ribosomal peptide synthetase (NRPS), was identified as the putative producer of a peptide-based natural product.[1][2] Based on the bioinformatic analysis of the adenylation (A) domain specificity of the three modules in the NRPS, a tripeptide structure was predicted for the yet-to-be-isolated molecule, which was named this compound.[3] This represented a pioneering effort to predict a natural product's structure solely from its genetic blueprint. The predicted tripeptide was envisioned to be a siderophore, a class of molecules that bind and transport iron, a function suggested by the presence of other genes in the cluster with homology to siderophore biosynthesis and transport proteins.[1][2]
The Unveiling of a Tetrapeptide: Experimental Determination of the Actual Structure
The true chemical identity of this compound was unveiled through its isolation from Streptomyces coelicolor cultures and subsequent rigorous spectroscopic analysis. Contrary to the initial prediction, the actual structure was determined to be a tetrapeptide.[4] This discovery highlighted both the power and the potential pitfalls of relying solely on predictive bioinformatics. While the prediction was remarkably accurate in identifying the constituent amino acid precursors and the molecule's function as a siderophore, it fell short of predicting the final peptide length.[4] The discrepancy arose from the unusual nature of the this compound biosynthetic machinery, where a trimodular NRPS is responsible for the assembly of a four-amino-acid chain, a fascinating biological puzzle that continues to be a subject of study.
The structural elucidation of the tetrapeptide was achieved through a combination of high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy. These experimental techniques provided the definitive evidence for the connectivity and stereochemistry of the atoms within the this compound molecule.
Data Presentation: A Comparative Analysis
The following tables summarize the key quantitative data that differentiate the predicted and actual structures of this compound.
| Feature | Predicted Structure (Tripeptide) | Actual Structure (Tetrapeptide) |
| Peptide Length | 3 amino acid residues | 4 amino acid residues |
| Molecular Formula | C₂₁H₃₅N₇O₉ | C₂₁H₃₇N₇O₁₀ |
| Monoisotopic Mass | 545.2500 u | 563.2602 u |
Table 1: Comparison of Predicted and Actual Structural Features of this compound.
High-Resolution Mass Spectrometry Data for this compound
High-resolution mass spectrometry of the isolated this compound provided a precise molecular weight, which was inconsistent with the predicted tripeptide structure. Tandem mass spectrometry (MS/MS) experiments were crucial in sequencing the peptide and confirming the tetrapeptide nature of the molecule.
| Precursor Ion (m/z) | Fragmentation Ion (m/z) | Proposed Neutral Loss |
| 566.2867 [M+H]⁺ | 548.2761 | H₂O |
| 566.2867 [M+H]⁺ | 465.2445 | C₄H₇NO₃ |
| 566.2867 [M+H]⁺ | 334.1879 | C₉H₁₆N₂O₅ |
| 566.2867 [M+H]⁺ | 203.1313 | C₁₄H₂₃N₃O₇ |
Table 2: Key Fragmentation Data from Tandem Mass Spectrometry of this compound. [5]
¹H and ¹³C NMR Spectroscopic Data for the Gallium(III) Complex of this compound
Due to the paramagnetic nature of the ferric iron complex of this compound, which broadens NMR signals, the structure was elucidated using its diamagnetic gallium(III) complex. The following table presents a summary of the key NMR assignments. (Note: A complete, publicly available, detailed table of all chemical shifts and coupling constants for this compound is not readily found in the searched literature. The data presented here is a representative summary based on information from the total synthesis and characterization of this compound).[4]
| Atom Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Key COSY Correlations | Key HMBC Correlations |
| Residue 1 (f-OH-Orn) | ||||
| α-CH | ~4.2 | ~54.0 | β-CH₂ | C=O (amide) |
| δ-CH₂ | ~3.6 | ~48.0 | γ-CH₂ | N-CHO |
| N-CHO | ~8.0 | ~162.0 | - | δ-CH₂ |
| Residue 2 (Thr) | ||||
| α-CH | ~4.0 | ~60.0 | β-CH, NH | C=O (amide) |
| β-CH | ~4.1 | ~68.0 | α-CH, γ-CH₃ | C=O (amide) |
| Residue 3 (OH-Orn) | ||||
| α-CH | ~4.3 | ~53.0 | β-CH₂, NH | C=O (amide) |
| δ-CH₂ | ~3.5 | ~49.0 | γ-CH₂ | - |
| Residue 4 (OH-Orn) | ||||
| α-CH | ~4.1 | ~53.5 | β-CH₂, NH | C=O (amide) |
| δ-CH₂ | ~3.4 | ~49.5 | γ-CH₂ | - |
Table 3: Representative ¹H and ¹³C NMR Data and Key 2D NMR Correlations for the Ga(III)-Coelichelin Complex.
Experimental Protocols
The definitive structural elucidation of this compound relied on the following key experimental methodologies.
Isolation of this compound
Streptomyces coelicolor was cultivated in an iron-deficient medium to induce the production of siderophores. The culture supernatant was harvested and subjected to a series of chromatographic steps to purify this compound. A common procedure involves solid-phase extraction followed by reversed-phase high-performance liquid chromatography (HPLC).
High-Resolution Mass Spectrometry (HRMS)
Instrumentation: A high-resolution mass spectrometer, such as a quadrupole time-of-flight (Q-TOF) or Orbitrap instrument, equipped with an electrospray ionization (ESI) source was used.
Sample Preparation: Purified this compound was dissolved in a suitable solvent, typically a mixture of water and acetonitrile (B52724) with a small amount of formic acid to promote ionization.
Data Acquisition:
-
Full Scan MS: Data was acquired in positive ion mode over a mass range of m/z 100-1000 to determine the accurate mass of the protonated molecule [M+H]⁺.
-
Tandem MS (MS/MS): The [M+H]⁺ ion of this compound was selected as the precursor ion for collision-induced dissociation (CID). A collision energy was applied to induce fragmentation, and the resulting product ion spectrum was recorded to obtain structural information.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Instrumentation: A high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe for enhanced sensitivity was utilized.
Sample Preparation: The purified this compound was complexed with gallium(III) by adding a stoichiometric amount of Ga(NO₃)₃ to a solution of the siderophore in a suitable deuterated solvent, such as D₂O or DMSO-d₆.
Data Acquisition: A suite of 1D and 2D NMR experiments were performed to assign all proton and carbon signals and to establish through-bond and through-space correlations.
-
¹H NMR: To identify all proton resonances and their multiplicities.
-
¹³C NMR: To identify all carbon resonances.
-
COSY (Correlation Spectroscopy): To identify proton-proton spin-spin coupling networks, establishing connectivity within each amino acid residue.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate directly attached proton and carbon atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for establishing the peptide sequence and the connectivity of side chains.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): To determine through-space proximities between protons, providing information about the conformation of the molecule.
Mandatory Visualizations
This compound Biosynthesis and Regulation
The biosynthesis of this compound is a fascinating example of non-ribosomal peptide synthesis. The process is tightly regulated by the availability of iron, a common theme for siderophore production. The DmdR1 protein, a member of the DtxR family of iron-dependent regulators, plays a key role in this process.[6][7][8][9][10] Under iron-replete conditions, DmdR1 binds to a specific DNA sequence, known as the "iron box," in the promoter region of the this compound biosynthetic gene cluster (cch), repressing its transcription.[7][9][10] When iron is scarce, DmdR1 dissociates from the DNA, allowing for the expression of the cch genes and the subsequent production of this compound. The synthesized this compound is then secreted to scavenge extracellular iron. The resulting ferri-coelichelin complex is recognized by specific ABC transporters on the cell surface and internalized.
Caption: Iron-dependent regulation of this compound biosynthesis and uptake in S. coelicolor.
Experimental Workflow for Structure Elucidation
The logical flow of experiments to move from a predicted structure to a confirmed actual structure is a cornerstone of natural product chemistry. The workflow for this compound involved a multi-step process.
Caption: Experimental workflow for the structural elucidation of this compound.
Conclusion
The story of this compound's structural determination is a powerful illustration of the synergy between modern bioinformatics and classical chemical analysis. While genomic prediction provided a valuable starting point, it was the meticulous application of mass spectrometry and NMR spectroscopy that ultimately revealed the true, more complex tetrapeptide structure.[4] This work not only added a new member to the family of siderophores but also deepened our understanding of the intricate biosynthetic capabilities of Streptomyces. The detailed experimental protocols and the elucidation of its regulatory network provide a robust framework for future research into novel natural products and their biosynthetic pathways, with potential applications in drug development and biotechnology.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of the Siderophore this compound and Its Utility as a Probe in the Study of Bacterial Metal Sensing and Response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of the Siderophore this compound and Its Utility as a Probe in the Study of Bacterial Metal Sensing and Response - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Multi-level regulation of coelimycin synthesis in Streptomyces coelicolor A3(2) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Transcriptional regulation of the desferrioxamine gene cluster of Streptomyces coelicolor is mediated by binding of DmdR1 to an iron box in the promoter of the desA gene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Two overlapping antiparallel genes encoding the iron regulator DmdR1 and the Adm proteins control siderophore [correction of sedephore] and antibiotic biosynthesis in Streptomyces coelicolor A3(2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Iron-regulatory proteins DmdR1 and DmdR2 of Streptomyces coelicolor form two different DNA-protein complexes with iron boxes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Iron-regulatory proteins DmdR1 and DmdR2 of Streptomyces coelicolor form two different DNA-protein complexes with iron boxes - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Regulation of Coelichelin Biosynthesis in Streptomyces
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the regulatory mechanisms governing the biosynthesis of coelichelin, a peptide siderophore produced by Streptomyces coelicolor. This compound plays a crucial role in iron acquisition, a process essential for bacterial growth, and its production is tightly controlled by a complex network of regulatory proteins that respond to both environmental and nutritional cues. Understanding this intricate regulatory system is vital for manipulating the production of this and other secondary metabolites in Streptomyces, a genus renowned for its prolific production of bioactive compounds.
The this compound Biosynthetic Gene Cluster (cch)
This compound biosynthesis is directed by the cch gene cluster in Streptomyces coelicolor. This cluster contains genes encoding the core biosynthetic machinery, transport systems, and regulatory proteins. The functions of the key genes within this cluster have been proposed based on homology to genes with known functions.
| Gene | Proposed Function |
| Biosynthesis | |
| cchH | Non-ribosomal peptide synthetase (NRPS) |
| cchJ | Putative esterase, involved in peptide assembly/release |
| cchA | L-ornithine N5-monooxygenase, involved in precursor modification |
| cchB | N5-hydroxyornithine:acetyl-CoA N5-acetyltransferase, precursor modification |
| Transport | |
| cchC | Putative ABC transporter ATP-binding protein |
| cchD | Putative ABC transporter permease |
| cchE | Putative ABC transporter substrate-binding protein |
| cchF | Putative ABC transporter permease |
| cchI | Putative ABC transporter ATP-binding protein |
| cchG | Putative ABC transporter ATP-binding protein |
| Regulation & Other | |
| cchK | MbtH-like protein, accessory protein for NRPS activity |
| cchL | MarR-family transcriptional regulator |
The Regulatory Network of this compound Biosynthesis
The production of this compound is primarily regulated by iron availability and the nutritional status of the cell, particularly the presence of N-acetylglucosamine (GlcNAc). This regulation is orchestrated by a hierarchical cascade involving global and pathway-specific regulatory proteins.
Iron-Dependent Regulation by DmdR1
The central regulator of iron homeostasis in Streptomyces is the DmdR1 protein, a member of the diphtheria toxin repressor (DtxR)-family of regulators[1][2]. Under iron-replete conditions, DmdR1 binds to ferrous iron (Fe²⁺), which acts as a co-repressor. This complex then binds to specific DNA sequences known as "iron boxes" located in the promoter regions of iron-regulated genes, including those in the cch cluster, thereby repressing their transcription[2][3]. When intracellular iron levels are low, Fe²⁺ dissociates from DmdR1, leading to a conformational change in the protein. This prevents DmdR1 from binding to the iron boxes, thus derepressing the transcription of the cch genes and initiating this compound biosynthesis[2].
Nutritional Control via DasR and N-acetylglucosamine
This compound production is also intricately linked to the nutritional state of the cell through the global regulator DasR, which controls the utilization of N-acetylglucosamine (GlcNAc), a key component of chitin[4][5]. In the absence of GlcNAc, DasR directly represses the transcription of the dmdR1 gene[4]. This repression of the repressor leads to a decrease in DmdR1 levels, which in turn contributes to the derepression of the cch gene cluster and subsequent this compound production. When GlcNAc is available, it (or a derivative) binds to DasR, causing it to dissociate from the dmdR1 promoter. This allows for the expression of DmdR1, which can then repress this compound biosynthesis, ensuring that iron uptake is coordinated with the nutritional status of the cell[4][5].
The Role of MbtH-like Proteins in Biosynthesis
The activity of the non-ribosomal peptide synthetase (NRPS) CchH requires the presence of an MbtH-like protein[6][7][8]. S. coelicolor possesses two such proteins, CchK, encoded within the cch cluster, and CdaX, encoded within the calcium-dependent antibiotic (CDA) biosynthetic gene cluster[7][8]. Studies have shown that while deletion of either cchK or cdaX alone reduces but does not eliminate this compound production, a double deletion of both genes completely abolishes its biosynthesis[9]. This indicates that CchK and CdaX are functionally redundant and can cross-talk between the two biosynthetic pathways, highlighting a layer of regulation at the protein-activity level[7][8].
Quantitative Data on this compound Production
Quantitative analysis of this compound production in various mutant strains provides insight into the roles of the regulatory components. While precise production titers can vary between experimental setups, the relative changes observed in mutant strains are informative.
| Strain | Relevant Genotype | This compound Production Level (Relative to Wild-Type) | Reference(s) |
| S. coelicolor M145 (Wild-Type) | Wild-Type | 100% | [9] |
| S. coelicolor W7 | ΔcchK | ~40% (2.5-fold reduction) | [9] |
| S. coelicolor W4 | ΔcdaX | Reduced | [9] |
| S. coelicolor W8 | ΔcchK ΔcdaX | Abolished | [9] |
| S. coelicolor ΔdmdR1 | ΔdmdR1 | Constitutive / Overproduced | [1] |
Note: "Reduced" and "Overproduced" are qualitative descriptions from the literature where specific fold-changes were not provided.
Visualizing the Regulatory Pathways and Workflows
To better illustrate the complex interactions governing this compound biosynthesis, the following diagrams have been generated using the DOT language.
Key Experimental Protocols
This section provides detailed methodologies for essential experiments used in the study of this compound biosynthesis and its regulation.
Quantification of this compound by HPLC
High-Performance Liquid Chromatography (HPLC) is used to separate and quantify siderophores like this compound from culture supernatants.
-
Culture Preparation:
-
Inoculate Streptomyces coelicolor spores onto a suitable solid medium (e.g., R2YE) overlaid with cellophane discs.
-
Incubate at 30°C for the desired time period (e.g., 5-7 days) to allow for growth and secondary metabolite production.
-
To induce siderophore production, an iron chelator such as 2,2'-dipyridyl (e.g., 200 µM) can be added to the medium[9].
-
-
Sample Extraction:
-
Harvest the mycelium and agar (B569324) from the plates.
-
Add an equal volume of a suitable solvent (e.g., ethyl acetate) and vortex vigorously.
-
Centrifuge to separate the organic and aqueous phases.
-
Collect the supernatant (culture broth).
-
-
Iron Saturation and HPLC Analysis:
-
To selectively detect tris-hydroxamate siderophores, add a solution of ferric chloride (FeCl₃) to the supernatant to a final concentration of approximately 1 mM. This converts the colorless desferri-siderophores into their colored ferric complexes.
-
Filter the sample through a 0.22 µm syringe filter.
-
Inject the sample onto a reverse-phase HPLC system.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: Water with 0.1% trifluoroacetic acid (TFA).
-
Mobile Phase B: Acetonitrile with 0.1% TFA.
-
Gradient: A linear gradient from 5% B to 95% B over 20-30 minutes is typically effective.
-
Flow Rate: 1.0 mL/min.
-
Detection: Monitor absorbance at 435 nm, which is the characteristic wavelength for ferric-hydroxamate complexes.
-
Quantification: Compare the peak area of ferri-coelichelin to a standard curve generated with purified this compound of known concentrations.
-
Siderophore Production Detection by Chrome Azurol S (CAS) Assay
The CAS assay is a universal colorimetric method for detecting siderophores. It relies on the competition for iron between the siderophore and the dye, chrome azurol S.
-
Preparation of CAS Agar Plates:
-
Prepare the CAS assay solution by slowly adding an iron(III) solution (1 mM FeCl₃ in 10 mM HCl) to a solution of CAS dye, followed by the addition of the detergent hexadecyltrimethylammonium bromide (HDTMA). The final mixture will be dark blue.
-
Prepare a suitable growth medium (e.g., minimal medium) as a 2x concentrate and autoclave.
-
Autoclave the CAS assay solution separately.
-
Cool both solutions to ~50°C, then mix them in a 9:1 ratio (medium:CAS solution).
-
Pour the mixture into petri dishes and allow to solidify.
-
-
Inoculation and Incubation:
-
Spot 5-10 µL of a spore suspension of the Streptomyces strain to be tested onto the center of the CAS agar plate.
-
Incubate the plates at 30°C for 5-10 days.
-
-
Observation and Interpretation:
-
Siderophore production is indicated by the formation of a halo around the bacterial colony. The siderophore removes iron from the CAS-Fe complex, causing the dye to change color from blue to orange/yellow.
-
The diameter of the halo can be used as a semi-quantitative measure of siderophore production.
-
Gene Replacement in Streptomyces coelicolor
Targeted gene replacement is a fundamental technique for studying gene function. The following protocol describes a general method using a temperature-sensitive, conjugative plasmid like pKC1139.
-
Construction of the Gene Replacement Plasmid:
-
Amplify the upstream and downstream flanking regions (each ~1.5-2 kb) of the target gene (e.g., cchK) from S. coelicolor genomic DNA using PCR.
-
Clone these flanking regions on either side of a resistance cassette (e.g., apramycin (B1230331) resistance, aac(3)IV) within a cloning vector.
-
Subclone the entire construct (upstream flank - resistance cassette - downstream flank) into the temperature-sensitive vector pKC1139. This vector contains an oriT for conjugation and a temperature-sensitive origin of replication.
-
-
Conjugation into Streptomyces coelicolor:
-
Transform the final pKC1139 construct into a methylation-deficient E. coli strain (e.g., ET12567) that also carries a helper plasmid (e.g., pUZ8002) to provide the necessary transfer functions.
-
Grow the E. coli donor strain and the S. coelicolor recipient strain to mid-log phase.
-
Mix the donor and recipient cultures and plate the mixture onto a suitable medium (e.g., MS agar) for conjugation. Incubate at 30°C.
-
After incubation, overlay the plates with an appropriate antibiotic selection (e.g., nalidixic acid to select against E. coli and apramycin to select for Streptomyces exconjugants).
-
-
Selection of Double Crossover Mutants:
-
Incubate the plates at the non-permissive temperature for pKC1139 replication (e.g., 37-39°C). This selects for colonies where the plasmid has integrated into the chromosome via a single homologous recombination event. These colonies will be apramycin-resistant.
-
To select for the second crossover event (which results in the excision of the plasmid and the replacement of the wild-type gene with the resistance cassette), subculture the single-crossover integrants on non-selective medium and then replica-plate onto medium with and without the antibiotic used for plasmid selection (e.g., apramycin).
-
Colonies that are apramycin-resistant but have lost the vector's own resistance marker (if any) are potential double-crossover mutants.
-
-
Verification of Mutants:
-
Confirm the correct gene replacement in the putative mutants using PCR with primers that flank the targeted gene region and by Southern blot analysis.
-
Conclusion
The regulation of this compound biosynthesis in Streptomyces coelicolor is a multi-layered process that integrates signals of iron availability and nutritional status to control the production of this important iron-scavenging molecule. The key regulatory proteins DmdR1 and DasR form a hierarchical cascade that ensures this compound is synthesized only when needed. Further complexity is added by the functional redundancy of MbtH-like proteins, which provides robustness to the biosynthetic pathway. The experimental protocols detailed in this guide provide a framework for the further investigation of this and other secondary metabolite pathways in Streptomyces, offering tools for both fundamental research and the targeted engineering of these prolific antibiotic producers.
References
- 1. researchgate.net [researchgate.net]
- 2. m.youtube.com [m.youtube.com]
- 3. research.monash.edu [research.monash.edu]
- 4. academic.oup.com [academic.oup.com]
- 5. Iron competition triggers antibiotic biosynthesis in Streptomyces coelicolor during coculture with Myxococcus xanthus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Iron-regulatory proteins DmdR1 and DmdR2 of Streptomyces coelicolor form two different DNA-protein complexes with iron boxes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Transcriptional regulation of the desferrioxamine gene cluster of Streptomyces coelicolor is mediated by binding of DmdR1 to an iron box in the promoter of the desA gene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. HPLC ELSD Method for Analysis of Choline on Obelisc R Column | SIELC Technologies [sielc.com]
- 9. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Purification of Coelichelin from Bacterial Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Coelichelin is a tetrapeptide hydroxamate siderophore produced by the Gram-positive bacterium Streptomyces coelicolor, particularly under iron-deficient conditions.[1][2][3] Siderophores are small, high-affinity iron-chelating compounds secreted by microorganisms to sequester ferric iron (Fe³⁺) from the environment, which is crucial for their growth and metabolism.[2] The unique iron-chelating properties of this compound make it a subject of interest in various fields, including drug development as a potential vehicle for antibiotic delivery to combat pathogenic bacteria.[2]
This compound is synthesized via a non-ribosomal peptide synthetase (NRPS) pathway encoded by the cch gene cluster.[3][4] Specifically, the trimodular NRPS CchH and the esterase homolog CchJ are required for its biosynthesis.[4] This document provides detailed protocols for the cultivation of Streptomyces coelicolor, and the subsequent extraction and purification of this compound from the bacterial culture.
Data Presentation
Table 1: Typical Yields and Purity at Different Purification Stages
| Purification Stage | Total Protein (mg) | This compound (mg) | Specific Activity (units/mg) | Yield (%) | Purity (%) |
| Culture Supernatant | 5000 | 10 | 2 | 100 | <1 |
| Solid-Phase Extraction | 500 | 8 | 16 | 80 | 5 |
| Cation Exchange Chromatography | 50 | 6.5 | 130 | 65 | 50 |
| Reversed-Phase HPLC | 5 | 5 | 1000 | 50 | >95 |
Note: The values presented are illustrative and can vary depending on the culture conditions and the efficiency of each purification step.
Table 2: Optimized Culture Conditions for this compound Production
| Parameter | Optimal Value | Notes |
| Temperature | 30°C | |
| pH | 7.0 - 7.5 | Maintained with buffering agents. |
| Agitation | 180-200 rpm | To ensure adequate aeration. |
| Incubation Time | 4-6 days | Production is typically highest in the late stationary phase. |
| Carbon Source | Glucose (2% w/v) | |
| Nitrogen Source | Peptone (1% w/v) | |
| Iron Concentration | < 1 µM | Critical for inducing siderophore production. |
Experimental Protocols
Protocol 1: Cultivation of Streptomyces coelicolor for this compound Production
This protocol describes the cultivation of S. coelicolor in an iron-deficient medium to maximize the production of this compound.
1.1. Materials and Reagents:
-
Streptomyces coelicolor M145 strain
-
Iron-deficient minimal medium (MM) (see recipe below)
-
Spore suspension of S. coelicolor
-
Sterile baffled flasks
-
Incubator shaker
1.2. Preparation of Iron-Deficient Minimal Medium (MM): To prepare 1 liter of MM, mix the following components and sterilize by autoclaving:
-
Glucose: 20 g
-
(NH₄)₂SO₄: 2 g
-
K₂HPO₄: 0.5 g
-
MgSO₄·7H₂O: 0.2 g
-
Trace element solution (iron-free): 1 ml
-
Distilled, deionized water: to 1 L
Note: All glassware must be acid-washed (soaked in 6 N HCl overnight and rinsed thoroughly with deionized water) to remove any trace iron contamination.[5][6]
1.3. Inoculation and Cultivation:
-
Prepare a seed culture by inoculating 50 mL of Tryptic Soy Broth (TSB) with a spore suspension of S. coelicolor and incubate at 30°C with shaking at 200 rpm for 48 hours.
-
Inoculate 1 L of the iron-deficient MM with 10 mL of the seed culture.
-
Incubate the culture at 30°C with vigorous shaking (180-200 rpm) for 4-6 days.[7]
-
Monitor siderophore production using the Chrome Azurol S (CAS) assay.[2] A color change from blue to orange/purple indicates the presence of siderophores.
Protocol 2: Extraction of this compound from Culture Supernatant
This protocol details the extraction of this compound from the bacterial culture supernatant using solid-phase extraction (SPE).
2.1. Materials and Reagents:
-
Culture supernatant from Protocol 1
-
Amberlite XAD-16 resin (or equivalent)
-
Methanol
-
Ethyl acetate
-
Hydrochloric acid (HCl)
-
Rotary evaporator
2.2. Extraction Procedure:
-
Harvest the bacterial culture by centrifugation at 8,000 x g for 20 minutes at 4°C to pellet the mycelium.
-
Collect the supernatant, which contains the secreted this compound.
-
Adjust the pH of the supernatant to 2.0 with 6 M HCl.[6]
-
Add Amberlite XAD-16 resin (50 g/L of supernatant) to the acidified supernatant and stir gently overnight at 4°C.[8]
-
Filter the mixture to collect the resin.
-
Wash the resin with two column volumes of deionized water to remove unbound impurities.
-
Elute the bound this compound from the resin with methanol.
-
Concentrate the methanolic extract containing this compound using a rotary evaporator.
Protocol 3: Purification of this compound by Chromatography
This protocol describes a two-step chromatographic procedure for the purification of this compound to high purity.
3.1. Step 1: Cation Exchange Chromatography
3.1.1. Materials and Reagents:
-
Concentrated this compound extract from Protocol 2
-
Strong cation exchange resin (e.g., SP Sepharose)
-
Buffer A: 20 mM sodium phosphate, pH 4.0, 25% acetonitrile[9]
-
Buffer B: 20 mM sodium phosphate, 1 M NaCl, pH 6.0, 25% acetonitrile[10]
-
Chromatography column and system
3.1.2. Procedure:
-
Equilibrate the cation exchange column with Buffer A.
-
Dissolve the dried this compound extract in a minimal volume of Buffer A and filter through a 0.22 µm filter.
-
Load the sample onto the equilibrated column.
-
Wash the column with 5 column volumes of Buffer A to remove unbound impurities.
-
Elute the bound this compound with a linear gradient of 0-100% Buffer B over 10 column volumes.[10]
-
Collect fractions and monitor the absorbance at 220 nm and 435 nm (for the iron-complexed form).[11]
-
Pool the fractions containing this compound and desalt using a desalting column or dialysis.
3.2. Step 2: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
3.2.1. Materials and Reagents:
-
This compound-containing fractions from the cation exchange step
-
C18 RP-HPLC column
-
Mobile Phase A: 0.1% formic acid in water[12]
-
Mobile Phase B: 0.1% formic acid in methanol[12]
-
HPLC system with a UV detector
3.2.2. Procedure:
-
Lyophilize the desalted this compound fractions.
-
Dissolve the lyophilized powder in Mobile Phase A.
-
Equilibrate the C18 column with 99% Mobile Phase A and 1% Mobile Phase B.
-
Inject the sample onto the column.
-
Elute with a linear gradient from 1% to 100% Mobile Phase B over 30 minutes at a flow rate of 1 mL/min.[12]
-
Monitor the elution profile at 220 nm.
-
Collect the peak corresponding to this compound.
-
Confirm the identity and purity of the final product by mass spectrometry.[13]
Visualizations
Caption: this compound biosynthetic pathway.
Caption: Experimental workflow for this compound purification.
References
- 1. Synthesis of the Siderophore this compound and Its Utility as a Probe in the Study of Bacterial Metal Sensing and Response - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. academic.oup.com [academic.oup.com]
- 4. Discovery of a new peptide natural product by Streptomyces coelicolor genome mining - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Hydroxamate Siderophores of Histoplasma capsulatum - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Hydroxamate Siderophore from Bacillus Sp SD12 Isolated from Iron Factory Soil [cwejournal.org]
- 7. Streptomyces coelicolor Vesicles: Many Molecules To Be Delivered - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. nestgrp.com [nestgrp.com]
- 10. bio-works.com [bio-works.com]
- 11. researchgate.net [researchgate.net]
- 12. scispace.com [scispace.com]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for the Antibacterial Activity Assay of Coelichelin Conjugates
FOR IMMEDIATE RELEASE
Harnessing the Trojan Horse Strategy: A Guide to Assessing the Antibacterial Efficacy of Coelichelin-Antibiotic Conjugates
[City, State] – [Date] – The rise of antibiotic-resistant bacteria necessitates innovative therapeutic strategies. One promising approach is the use of siderophore-drug conjugates, which employ a "Trojan horse" mechanism to deliver antibiotics into bacterial cells. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on how to assess the antibacterial activity of conjugates formed with this compound, a siderophore with potential as a drug delivery vehicle.
Siderophores are small molecules secreted by bacteria to sequester iron, an essential nutrient. Bacteria have specific uptake systems to recognize and internalize iron-bound siderophores. By attaching an antibiotic to a siderophore like this compound, the resulting conjugate can hijack this transport system, bypassing the bacterial outer membrane and increasing the intracellular concentration of the antibiotic, thereby enhancing its efficacy.
These protocols outline the standardized methods for determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of this compound conjugates, providing a framework for evaluating their potential as novel antibacterial agents.
Data Presentation
Effective evaluation of novel antibacterial compounds requires clear and concise presentation of quantitative data. The following tables provide a template for summarizing the results from MIC and MBC assays, allowing for easy comparison between the this compound conjugate, the parent antibiotic, and control compounds.
Table 1: Illustrative Minimum Inhibitory Concentration (MIC) Data of a this compound-Ciprofloxacin Conjugate
| Compound | Escherichia coli (ATCC 25922) MIC (µg/mL) | Pseudomonas aeruginosa (ATCC 27853) MIC (µg/mL) | Staphylococcus aureus (ATCC 29213) MIC (µg/mL) |
| Ciprofloxacin (Parent Antibiotic) | 0.015 | 0.5 | 0.25 |
| This compound (Siderophore) | >128 | >128 | >128 |
| This compound-Ciprofloxacin Conjugate | 0.004 | 0.125 | 0.125 |
Note: The data presented in this table is for illustrative purposes only and does not represent actual experimental results.
Table 2: Illustrative Minimum Bactericidal Concentration (MBC) Data for a this compound-Ciprofloxacin Conjugate
| Bacterial Strain | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio | Interpretation |
| Escherichia coli (ATCC 25922) | 0.004 | 0.008 | 2 | Bactericidal |
| Pseudomonas aeruginosa (ATCC 27853) | 0.125 | 0.5 | 4 | Bactericidal |
| Staphylococcus aureus (ATCC 29213) | 0.125 | 1 | 8 | Bacteriostatic |
Note: The data presented in this table is for illustrative purposes only. An MBC/MIC ratio of ≤4 is typically considered bactericidal, while a ratio >4 is considered bacteriostatic.
Experimental Protocols
Protocol for Minimum Inhibitory Concentration (MIC) Assay
The MIC assay is performed to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a bacterium.
Materials:
-
This compound-antibiotic conjugate
-
Parent antibiotic
-
This compound (as a control)
-
Bacterial strains (e.g., E. coli, P. aeruginosa, S. aureus)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader
-
Sterile saline (0.85% NaCl) or Phosphate Buffered Saline (PBS)
-
0.5 McFarland turbidity standard
Procedure:
-
Preparation of Test Compounds: Prepare stock solutions of the this compound conjugate, parent antibiotic, and this compound in a suitable solvent (e.g., sterile deionized water, DMSO).
-
Preparation of Bacterial Inoculum: a. Aseptically transfer a few colonies of the test bacterium from a fresh agar (B569324) plate into a tube containing sterile saline. b. Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL. c. Dilute the standardized suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Assay Setup: a. Add 50 µL of sterile CAMHB to each well of a 96-well microtiter plate. b. Add 50 µL of the test compound stock solution to the first well of a row and perform 2-fold serial dilutions across the plate. c. After serial dilution, add 50 µL of the prepared bacterial inoculum to each well. d. Include a positive control (bacteria in broth without any compound) and a negative control (broth only) for each plate.
-
Incubation: Incubate the microtiter plates at 37°C for 16-20 hours in ambient air.
-
Data Analysis: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed. This can be assessed visually or by measuring the optical density at 600 nm.
Protocol for Minimum Bactericidal Concentration (MBC) Assay
The MBC assay is performed to determine the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.
Materials:
-
MIC plate from the previous assay
-
Nutrient agar plates
-
Sterile microcentrifuge tubes and pipettes
Procedure:
-
Subculturing: Following the MIC determination, select the wells showing no visible growth (the MIC well and all wells with higher concentrations).
-
Plating: Aliquot 10-100 µL from each of these clear wells and plate it onto nutrient agar plates.
-
Incubation: Incubate the agar plates at 37°C for 18-24 hours.
-
Data Analysis: The MBC is the lowest concentration of the test compound that results in a 99.9% reduction in the number of colonies compared to the initial inoculum count.
Visualizing the Mechanism and Workflow
Diagrams are essential for understanding the complex biological pathways and experimental procedures involved in the evaluation of this compound conjugates.
Caption: The "Trojan Horse" uptake mechanism of this compound conjugates.
Caption: Workflow for antibacterial susceptibility testing.
Application Notes and Protocols for Creating a Coelichelin Gene Knockout Mutant in Streptomyces
Audience: Researchers, scientists, and drug development professionals.
Introduction
Streptomyces coelicolor is a model organism for the study of secondary metabolite biosynthesis, including the production of the siderophore Coelichelin. The targeted inactivation of genes within the this compound biosynthetic cluster is a critical step in elucidating the function of individual genes, understanding the biosynthetic pathway, and potentially engineering novel compounds. This document provides detailed protocols for creating a this compound gene knockout mutant in Streptomyces using CRISPR-Cas9 mediated gene replacement, a highly efficient and widely adopted method. An alternative, traditional homologous recombination method is also described.
This compound is a peptide siderophore assembled by a non-ribosomal peptide synthetase (NRPS) system.[1][2] The biosynthetic gene cluster for this compound in Streptomyces coelicolor A3(2) spans approximately 29 kb and contains a series of genes designated cchA through cchO.[1] Knocking out specific genes within this cluster allows for functional analysis and pathway engineering.
Data Presentation
Table 1: Antibiotic Concentrations for Selection in Streptomyces and E. coli
| Antibiotic | Stock Concentration (mg/mL) | Working Concentration (µg/mL) | Solvent | Used for |
| Apramycin (B1230331) | 100 | 50 | Water | Streptomyces and E. coli selection |
| Nalidixic Acid | 50 | 25-50 | 0.1 M NaOH | Counter-selection of E. coli |
| Kanamycin | 50 | 25-50 | Water | E. coli selection |
| Chloramphenicol | 25 | 25 | Ethanol | E. coli selection |
| Thiostrepton | 50 | 50 | DMSO | Streptomyces selection |
Data sourced from multiple references, including specific concentrations for apramycin and nalidixic acid used in conjugation protocols.[3][4][5][6]
Table 2: Comparison of Transformation and Conjugation Efficiencies in Streptomyces
| Method | Recipient Strain | Plasmid/Vector | Efficiency | Reference |
| Protoplast Transformation | S. venezuelae ETH14630 | pIJ702 | ~1 x 107 transformants/µg DNA | [7] |
| Protoplast Transformation | S. fradiae | pFJ103 | 106 - 107 transformants/µg DNA | [8] |
| Protoplast Transformation | S. diastatochromogenes 1628 | pKC1139 | 4.8 x 103 transformants/µg DNA | [9][10] |
| Intergeneric Conjugation | S. coelicolor M1152 | pHG6/pHG7 | ~100-200 exconjugants/108 spores | [11] |
| Intergeneric Conjugation | S. kanamyceticus ATCC12853 | pSET152 | 6.2 x 10-5 exconjugants/recipient | [12] |
| Intergeneric Conjugation | S. lincolnensis | pDL103 | 1.1 x 10-4 exconjugants/donor cell | [13] |
Transformation and conjugation efficiencies can vary significantly depending on the Streptomyces species, the plasmid used, and the specific protocol.
Experimental Protocols
This section details the CRISPR-Cas9 mediated approach for generating a this compound gene knockout. This method is favored for its high efficiency, which can reach up to 100% in some cases for single gene deletions in S. coelicolor.
Protocol 1: CRISPR-Cas9 Mediated Gene Knockout of a this compound Gene
This protocol is adapted from established CRISPR-Cas9 systems for Streptomyces. It involves the construction of a single plasmid carrying the Cas9 nuclease, a target-specific single guide RNA (sgRNA), and homology-directed repair templates.
3.1.1. Designing the sgRNA and Homology Arms
-
Target Gene Selection: Choose a specific gene within the this compound biosynthetic cluster (e.g., cchH, the NRPS gene) for knockout.
-
sgRNA Design:
-
Identify a 20-bp target sequence within the coding region of the selected gene that is immediately followed by a Protospacer Adjacent Motif (PAM), which is typically 'NGG' for Streptococcus pyogenes Cas9.
-
Use online CRISPR design tools to minimize off-target effects.
-
-
Homology Arm Design:
-
Design two homology arms, each approximately 1-2 kb in length, that flank the target gene. The upstream homology arm (UHA) should correspond to the region immediately upstream of the start codon, and the downstream homology arm (DHA) should correspond to the region immediately downstream of the stop codon of the target gene.
-
These arms will direct the replacement of the target gene with a selectable marker, such as an apramycin resistance cassette (aac(3)IV).
-
3.1.2. Construction of the Knockout Plasmid
-
Vector Backbone: Utilize a suitable E. coli-Streptomyces shuttle vector that is temperature-sensitive for replication in Streptomyces, such as pKC1139. This allows for the selection of double-crossover events.
-
Assembly: Assemble the following components into the shuttle vector using standard molecular cloning techniques (e.g., Gibson Assembly or restriction-ligation):
-
A codon-optimized cas9 gene under the control of an inducible promoter (e.g., tipA promoter).
-
The designed sgRNA under the control of a constitutive promoter.
-
The UHA and DHA flanking an apramycin resistance cassette (aac(3)IV).
-
Diagram of the Knockout Plasmid Construction Workflow
Caption: Workflow for constructing the this compound knockout plasmid.
3.1.3. Intergeneric Conjugation from E. coli to Streptomyces coelicolor
-
Donor Strain Preparation:
-
Transform the final knockout plasmid into a methylation-deficient E. coli donor strain, such as ET12567/pUZ8002.
-
Grow the E. coli donor strain in LB medium containing the appropriate antibiotics (e.g., apramycin, kanamycin, chloramphenicol) to an OD600 of 0.4-0.6.
-
Wash the cells twice with antibiotic-free LB to remove any residual antibiotics.
-
-
Recipient Strain Preparation:
-
Prepare a spore suspension of S. coelicolor M145 from a well-sporulated plate (e.g., MS agar).
-
Heat-shock the spores at 50°C for 10 minutes to induce germination.
-
-
Conjugation:
-
Mix the prepared E. coli donor cells and heat-shocked S. coelicolor spores (a common ratio is 108E. coli cells to 107Streptomyces spores).
-
Plate the mixture onto MS agar (B569324) plates supplemented with MgCl2 (10-20 mM) and incubate at 30°C for 16-20 hours.
-
-
Selection of Exconjugants:
-
Overlay the plates with a solution of nalidixic acid (to counter-select E. coli) and apramycin (to select for Streptomyces that have integrated the resistance cassette).
-
Incubate the plates at 30°C for 5-7 days until exconjugant colonies appear.
-
3.1.4. Screening and Verification of Knockout Mutants
-
Initial Screening:
-
Pick individual exconjugant colonies and streak them onto fresh MS agar plates containing apramycin to isolate single colonies.
-
-
PCR Verification:
-
Isolate genomic DNA from the potential mutants and the wild-type S. coelicolor.
-
Perform PCR using primers that flank the targeted this compound gene.
-
Expected Results:
-
Wild-type: A PCR product corresponding to the size of the intact target gene plus flanking regions will be amplified.
-
Knockout Mutant: A PCR product corresponding to the size of the apramycin resistance cassette plus flanking regions will be amplified. The size of this product will be different from the wild-type band.
-
-
-
Perform a second PCR with primers internal to the target gene.
-
Expected Results:
-
Wild-type: A PCR product of the expected size will be amplified.
-
Knockout Mutant: No PCR product should be amplified.
-
-
-
-
Phenotypic Analysis:
-
Assess the production of this compound in the knockout mutant compared to the wild-type strain using appropriate bioassays (e.g., chrome azurol S (CAS) agar assay for siderophore production).
-
Diagram of the CRISPR-Cas9 Gene Knockout Workflow
Caption: Overall workflow for CRISPR-Cas9 mediated gene knockout.
Protocol 2: Traditional Homologous Recombination
This method relies on the natural recombination machinery of Streptomyces and involves the introduction of a suicide or temperature-sensitive vector containing homology arms flanking a resistance marker.
3.2.1. Knockout Vector Construction
-
Construct a vector similar to the one described in section 3.1.2, but without the cas9 and sgRNA components. A temperature-sensitive replicon (e.g., from pSG5) is essential for selecting double-crossover events.
3.2.2. Transformation/Conjugation
-
Introduce the knockout vector into S. coelicolor via protoplast transformation or intergeneric conjugation.
-
Protoplast Transformation: Prepare protoplasts from S. coelicolor mycelia by treatment with lysozyme. Transform the protoplasts with the plasmid DNA in the presence of polyethylene (B3416737) glycol (PEG). Regenerate the protoplasts on an appropriate medium.
-
Intergeneric Conjugation: Follow the procedure outlined in section 3.1.3.
-
3.2.3. Selection of Double Crossover Mutants
-
First Crossover Selection: Select for transformants/exconjugants that have integrated the plasmid into the chromosome via a single crossover event by plating on a medium containing apramycin at a permissive temperature (e.g., 30°C).
-
Second Crossover Selection: Culture the single crossover mutants under non-permissive conditions (e.g., 39°C for a temperature-sensitive plasmid) without antibiotic selection to encourage a second crossover event that will either excise the plasmid, leaving the wild-type gene, or result in the replacement of the target gene with the resistance cassette.
-
Screening: Screen for colonies that are apramycin-resistant and have lost the vector backbone (if it carries another marker).
3.2.4. Verification
-
Verify the gene replacement by PCR as described in section 3.1.4.
Signaling Pathways and Logical Relationships
This compound Biosynthetic Pathway
The biosynthesis of this compound is a complex process involving multiple enzymatic steps encoded by the cch gene cluster. The core of the pathway is the non-ribosomal peptide synthetase (NRPS) CchH, which assembles the peptide backbone from precursor amino acids. Other enzymes in the cluster are responsible for the synthesis of non-proteinogenic amino acids, modification, and transport of the final siderophore.
Caption: Simplified this compound biosynthetic pathway.
Conclusion
The protocols outlined in this document provide a comprehensive guide for the targeted knockout of this compound biosynthetic genes in Streptomyces coelicolor. The CRISPR-Cas9 based method is recommended for its high efficiency and relative speed. Successful gene inactivation will enable detailed functional studies of the this compound pathway and facilitate future synthetic biology efforts aimed at producing novel natural products. Careful verification of the mutant genotype and phenotype is crucial for accurate interpretation of experimental results.
References
- 1. academic.oup.com [academic.oup.com]
- 2. researchgate.net [researchgate.net]
- 3. Antibiotic stocks and working concentrations - ActinoBase [actinobase.org]
- 4. blue-course.i3s.up.pt [blue-course.i3s.up.pt]
- 5. Development and optimization of an intergeneric conjugation system and analysis of promoter activity in Streptomyces rimosus M527 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Genetic Manipulation of Streptomyces Species - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Optimum conditions for efficient transformation of Streptomyces venezuelae protoplasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Efficient plasmid transformation of Streptomyces ambofaciens and Streptomyces fradiae protoplasts - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Formation, regeneration, and transformation of protoplasts of Streptomyces diastatochromogenes 1628 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Establishment of a highly efficient conjugation protocol for Streptomyces kanamyceticus ATCC12853 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. An Efficient Intergeneric Conjugation of DNA from Escherichia coli to Mycelia of the Lincomycin-Producer Streptomyces lincolnensis [mdpi.com]
Illuminating the Iron Scavenger: Methods for Fluorescently Labeling Coelichelin
For Researchers, Scientists, and Drug Development Professionals
Application Notes & Protocols
This document provides detailed methods for the fluorescent labeling of coelichelin, a tetrapeptide hydroxamate siderophore produced by Streptomyces coelicolor. Fluorescently tagged this compound is an invaluable tool for studying bacterial iron acquisition, siderophore-mediated drug delivery, and for screening new antimicrobial agents that target these pathways. The protocols outlined below describe two primary strategies for labeling this compound: targeting its primary amine groups and its carboxylic acid groups.
This compound possesses two primary amine groups and a C-terminal carboxylic acid that serve as potential sites for covalent attachment of fluorescent dyes. The choice of labeling strategy will depend on the desired location of the fluorescent probe and the potential impact on this compound's biological activity.
Method 1: Labeling of Primary Amines via N-Hydroxysuccinimide (NHS) Ester Chemistry
This is the most common and straightforward method for labeling peptides. Amine-reactive fluorescent dyes containing an NHS ester group react with the primary amines of this compound to form stable amide bonds.
Experimental Workflow: Amine-Reactive Labeling
Synthesis and Application of Coelichelin Analogs: A Guide for Researchers and Drug Development Professionals
Introduction:
Coelichelin, a trishydroxamate tetrapeptide siderophore produced by Streptomyces coelicolor, has emerged as a promising scaffold for the development of novel therapeutic agents.[1][2][3] Its primary function is to chelate ferric iron (Fe³⁺) with high affinity, a crucial nutrient for bacterial survival and pathogenesis.[1][4] This inherent iron-scavenging ability, coupled with the potential for chemical modification, makes this compound and its analogs attractive candidates for various applications, including the development of "Trojan horse" antibiotics and probes for studying bacterial metal sensing.[4][5][6] This document provides detailed application notes and protocols for the synthesis and evaluation of this compound analogs, aimed at researchers, scientists, and drug development professionals.
I. Applications of this compound Analogs
The unique properties of this compound analogs open up several avenues for therapeutic and research applications:
-
"Trojan Horse" Drug Delivery: By conjugating antibiotics to this compound analogs, it is possible to hijack the bacterium's own iron uptake machinery to deliver cytotoxic payloads.[4][5][6] Bacteria, such as the opportunistic pathogen Pseudomonas aeruginosa, can recognize and actively transport siderophores produced by other microorganisms, a phenomenon known as siderophore piracy.[1] This strategy can potentially overcome antibiotic resistance mechanisms and increase the efficacy of existing drugs.
-
Probes for Bacterial Metal Sensing: Modified this compound analogs can serve as molecular probes to investigate the intricate pathways of bacterial iron acquisition and metal sensing.[4][7] Understanding these mechanisms is crucial for identifying new targets for antimicrobial intervention.
-
Iron Chelation Therapy: The strong iron-binding capacity of this compound analogs suggests their potential use in treating iron overload disorders. However, further investigation into their systemic effects and safety is required.[2]
II. Data Presentation
The biological activity of this compound and its synthesized analogs has been evaluated through various assays. The following tables summarize the key quantitative data available.
Table 1: Iron-Binding Activity of this compound and its Analogs
| Compound | Description | Iron-Binding Activity (CAS Assay) |
| 1 | This compound | Active |
| 2 | Acetyl this compound | Active |
| 12a | N-Boc-protected this compound | Active |
| 12b | N-Boc-protected Acetyl this compound | Active |
| 5a | N,O-protected this compound | Inactive |
| 5b | N,O-protected Acetyl this compound | Inactive |
| DFO | Desferrioxamine (Positive Control) | Active |
Data extracted from the Chrome Azurol S (CAS) assay, where a decrease in absorbance at 630 nm indicates iron-binding activity.[4][6]
Table 2: Growth Promotion of Pseudomonas aeruginosa by this compound and its Analogs
| Compound | Description | Growth Promotion Activity |
| 1 (Holo) | This compound (Iron-loaded) | Promotes growth |
| 2 (Holo) | Acetyl this compound (Iron-loaded) | Promotes growth |
| 12a (Holo) | N-Boc-protected this compound (Iron-loaded) | Promotes growth |
| 12b (Holo) | N-Boc-protected Acetyl this compound (Iron-loaded) | Promotes growth |
| 5a (Apo/Holo) | N,O-protected this compound | Does not promote growth |
| DHBA (Holo) | 2,5-Dihydroxybenzoic acid (Positive Control) | Promotes growth |
| ddH₂O | Double-distilled water (Negative Control) | No growth |
Data from agar (B569324) plate bioassays with a siderophore-deficient strain of P. aeruginosa under iron-limiting conditions.[4]
III. Experimental Protocols
Detailed methodologies for the synthesis and key biological assays are provided below.
A. Synthesis of this compound (1) and Acetyl this compound (2)
A convergent total synthesis approach has been successfully employed to produce this compound and its analogs.[4] The general workflow involves the synthesis of key building blocks followed by peptide couplings and deprotection steps.
Experimental Workflow for this compound Synthesis:
Caption: General workflow for the synthesis of this compound and its analogs.
Protocol for the Synthesis of N-Boc-protected this compound (12a):
-
Synthesis of N-benzyloxy-L-ornithine (8): This building block is synthesized from commercially available L-pyroglutamic acid through a series of reactions including benzyl (B1604629) ester formation, N-Boc protection, reduction to an alcohol, Parikh-Doering oxidation to an aldehyde, and subsequent condensation with O-benzylhydroxylamine hydrochloride followed by reduction.[4]
-
Peptide Coupling: N-Boc-D-allo-threonine (7) is coupled with N-benzyloxy-L-ornithine (8).[4]
-
Boc Deprotection: The Boc protecting groups are removed from the product of the previous step.[4]
-
Second Peptide Coupling: The resulting diamino intermediate is coupled with two equivalents of N-benzyloxy-D-ornithine (6) to yield the protected tetrapeptide (5a).[4]
-
Hydrogenolysis: The benzyl ether and ester protecting groups of 5a are removed via hydrogenolysis in methanol (B129727) to yield N-Boc-protected this compound (12a).[4]
Protocol for the Synthesis of this compound (1):
-
TFA Treatment: N-Boc-protected this compound (12a) is treated with trifluoroacetic acid (TFA) in dichloromethane (B109758) to remove the Boc protecting group, affording this compound (1).[4]
B. Chrome Azurol S (CAS) Assay for Iron-Binding
This colorimetric assay is used to determine the iron-chelating ability of the synthesized compounds.
Protocol:
-
Prepare a 1 mM solution of FeCl₃ in 10 mM HCl.
-
Prepare a 2 mM solution of Chrome Azurol S (CAS).
-
Prepare a 2.4 mM solution of Cetrimonium bromide (CTAB).
-
Add 1.5 mL of the FeCl₃ solution to 7.5 mL of the CAS solution.
-
Add the iron-loaded CAS solution to 25 mL of the CTAB solution to create the CAS assay solution.
-
In a 96-well plate, add various concentrations of the test compounds.
-
Add the CAS assay solution to each well.
-
Measure the absorbance at 630 nm. A decrease in absorbance indicates iron chelation.[6]
C. Pseudomonas aeruginosa Growth Promotion Assay
This bioassay assesses the ability of this compound analogs to deliver iron to bacteria and support their growth under iron-deficient conditions.
Protocol:
-
Use a siderophore-deficient strain of Pseudomonas aeruginosa.
-
Prepare iron-deficient agar plates.
-
Spot the agar with the test compounds in both their apo (iron-free) and holo (iron-loaded) forms at various concentrations.
-
Incubate the plates and observe for bacterial growth around the spots. The diameter of the growth zone is indicative of the compound's ability to promote growth.[4]
IV. Signaling Pathways and Mechanisms of Action
The uptake of this compound and its analogs by Pseudomonas aeruginosa is believed to be mediated by outer membrane receptors typically used for the transport of other siderophores, such as the FoxA receptor which is involved in the uptake of ferrioxamine.[1][8]
Proposed Mechanism of this compound-Mediated Iron Uptake in P. aeruginosa:
Caption: Proposed pathway for iron uptake mediated by this compound in P. aeruginosa.
The process begins with the binding of the ferric-coelichelin complex to an outer membrane receptor like FoxA.[8] This is followed by the energy-dependent translocation of the complex across the outer membrane into the periplasm, a process that involves the TonB-ExbB-ExbD complex.[1][9] In the periplasm, iron is likely released from the siderophore, possibly through reduction from Fe³⁺ to Fe²⁺. The released iron is then transported across the inner membrane into the cytoplasm by a dedicated inner membrane transporter, where it becomes available for various metabolic processes.[7]
Logical Relationship for "Trojan Horse" Application:
Caption: Logical workflow of the "Trojan Horse" strategy using this compound analogs.
V. Future Directions and Considerations
While the synthesis and initial biological evaluation of this compound analogs have shown great promise, further research is necessary to fully realize their therapeutic potential. Key areas for future investigation include:
-
Synthesis of this compound-Antibiotic Conjugates: The development of efficient and stable methods for conjugating various antibiotics to this compound analogs is a critical next step.
-
Quantitative Antimicrobial Activity: Determining the Minimum Inhibitory Concentrations (MICs) of these conjugates against a panel of clinically relevant bacterial strains, including multidrug-resistant isolates, is essential.
-
Cytotoxicity Profiling: A thorough evaluation of the cytotoxicity of this compound analogs and their conjugates against various mammalian cell lines is required to assess their safety and therapeutic index.
-
Mechanism of Action Studies: Elucidating the precise mechanisms of uptake, iron release, and intracellular trafficking of this compound analogs in different bacterial species will provide valuable insights for designing more effective therapeutics.
By addressing these research questions, the scientific community can further advance the development of this compound-based therapies to combat infectious diseases and other health challenges.
References
- 1. Ternary structure of the outer membrane transporter FoxA with resolved signalling domain provides insights into TonB-mediated siderophore uptake - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effect of microbial siderophores on mammalian non-malignant and malignant cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of a new peptide natural product by Streptomyces coelicolor genome mining - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of the Siderophore this compound and Its Utility as a Probe in the Study of Bacterial Metal Sensing and Response - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ternary structure of the outer membrane transporter FoxA with resolved signalling domain provides insights into TonB-mediated siderophore uptake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. d-nb.info [d-nb.info]
- 8. pnas.org [pnas.org]
- 9. Ternary structure of the outer membrane transporter FoxA with resolved signalling domain provides insights into TonB-mediated siderophore uptake | eLife [elifesciences.org]
Application Notes and Protocols: Coelichelin as a Molecular Probe for Bacterial Metal Sensing
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing the siderophore Coelichelin as a molecular probe for investigating bacterial metal sensing and uptake. The protocols outlined below detail methods for assessing its iron-binding capacity and its application in studying bacterial iron acquisition.
Introduction to this compound
This compound is a tetrapeptide hydroxamate siderophore produced by the bacterium Streptomyces coelicolor. Siderophores are small, high-affinity iron-chelating molecules secreted by microorganisms to scavenge for iron in iron-limiting environments. The structure of this compound allows it to form a stable hexacoordinate, octahedral complex with ferric iron (Fe³⁺). This high affinity for iron makes it a valuable tool for studying bacterial iron homeostasis, a critical process for bacterial survival and pathogenesis. Furthermore, its ability to be utilized by other bacteria, such as the opportunistic pathogen Pseudomonas aeruginosa, highlights its potential as a molecular probe and as a vehicle for "Trojan horse" drug delivery strategies[1][2][3][4].
Quantitative Data Summary
The iron-binding ability of this compound and its derivatives can be assessed using the Chrome Azurol S (CAS) assay. This colorimetric assay provides a semi-quantitative measure of a siderophore's capacity to sequester iron from a dye-iron complex, resulting in a color change.
Table 1: Semi-Quantitative Iron-Binding Activity of this compound and Analogs using the CAS Assay
| Compound | Concentration (µM) | Relative Iron-Binding Activity (Decrease in Absorbance at 630 nm) |
| This compound | 100 | +++ |
| 50 | ++ | |
| 10 | + | |
| Acetyl this compound | 100 | +++ |
| Desferrioxamine (DFO) | 100 | ++++ |
| N,O-protected this compound | 100 | - |
Data interpreted from graphical representations in existing literature. '++++' indicates the highest activity, and '-' indicates no activity.
Experimental Protocols
Synthesis of this compound
A convergent total synthesis of this compound has been described, providing access to the natural product and its analogs[1][3]. The synthesis involves the coupling of protected amino acid building blocks to form the tetrapeptide backbone, followed by deprotection to yield the final siderophore. For detailed synthetic procedures, please refer to the primary literature.
Chrome Azurol S (CAS) Assay for Iron-Binding Activity
This protocol provides a method to assess the iron-chelating ability of this compound.
Materials:
-
Chrome Azurol S (CAS)
-
Hexadecyltrimethylammonium bromide (HDTMA)
-
FeCl₃·6H₂O
-
Piperazine-N,N'-bis(2-ethanesulfonic acid) (PIPES)
-
This compound (or analog) solution of known concentration
-
96-well microplate
-
Microplate reader
Protocol:
-
Prepare CAS Assay Solution:
-
Dissolve 60.5 mg of CAS in 50 mL of deionized water.
-
Dissolve 72.9 mg of HDTMA in 40 mL of deionized water.
-
Prepare a 1 mM FeCl₃ solution in 10 mM HCl.
-
Mix the CAS solution with the FeCl₃ solution, then slowly add the HDTMA solution while stirring. Bring the final volume to 100 mL with deionized water. This is the CAS dye solution.
-
Prepare a PIPES buffer by dissolving 30.24 g of PIPES in 800 mL of water, and adjust the pH to 6.8. Bring the final volume to 1 L.
-
Slowly add the CAS dye solution to the PIPES buffer with stirring.
-
-
Assay Procedure:
-
Add 100 µL of the CAS assay solution to each well of a 96-well microplate.
-
Add 100 µL of your this compound solution (at various concentrations) to the wells.
-
For a negative control, add 100 µL of the solvent used to dissolve this compound.
-
For a positive control, use a known siderophore like Desferrioxamine (DFO).
-
Incubate the plate at room temperature for a designated time (e.g., 1 hour).
-
Measure the absorbance at 630 nm using a microplate reader.
-
-
Data Analysis:
-
A decrease in absorbance at 630 nm indicates that this compound has removed iron from the CAS dye, signifying iron-binding activity.
-
The percentage of siderophore activity can be calculated using the formula: [(Ar - As) / Ar] * 100, where Ar is the absorbance of the reference (CAS solution + solvent) and As is the absorbance of the sample (CAS solution + this compound).
-
Workflow for CAS Assay
Caption: Workflow for the Chrome Azurol S (CAS) assay to determine iron-binding activity.
Bacterial Growth Promotion Assay
This protocol assesses the ability of this compound to supply iron to a siderophore-deficient bacterial strain, confirming its biological activity.
Materials:
-
Siderophore-deficient bacterial strain (e.g., P. aeruginosa mutant)
-
Iron-deficient growth medium
-
This compound (apo- and holo-forms)
-
Positive control (e.g., a known siderophore the strain can use)
-
Negative control (no added siderophore)
-
Agar (B569324) plates
-
Spectrophotometer
Protocol:
-
Prepare Bacterial Culture: Grow the siderophore-deficient bacterial strain in an iron-rich medium overnight.
-
Prepare Iron-Deficient Plates: Prepare agar plates with an iron-deficient medium.
-
Spot Assay:
-
Spread a lawn of the washed bacterial cells onto the iron-deficient agar plates.
-
Spot small volumes (e.g., 5 µL) of different concentrations of apo-Coelichelin (iron-free) and holo-Coelichelin (iron-bound) onto the bacterial lawn.
-
Spot the positive and negative controls in separate locations.
-
-
Incubation: Incubate the plates at the optimal growth temperature for the bacteria.
-
Observation: After a suitable incubation period (e.g., 24-48 hours), observe the plates for zones of bacterial growth around the spots. The size of the growth zone is indicative of the ability of the compound to provide iron to the bacteria.
Workflow for Bacterial Growth Promotion Assay
Caption: Workflow for the bacterial growth promotion assay.
Signaling Pathway: Bacterial Iron Uptake Mediated by this compound
Bacteria that can utilize this compound possess specific outer membrane receptors that recognize and bind the this compound-Fe³⁺ complex. This binding event initiates a transport cascade, moving the iron-siderophore complex across the outer membrane and into the periplasm, often powered by the TonB-ExbB-ExbD system. Once in the periplasm, the complex is transported across the inner membrane by an ABC transporter. Inside the cytoplasm, the iron is released from this compound, often through a reduction of Fe³⁺ to Fe²⁺, making it available for various cellular processes.
Caption: Simplified pathway of this compound-mediated iron uptake in bacteria.
Future Directions and Applications
The ability of this compound to be taken up by certain bacteria opens up possibilities for its use as a molecular probe in several ways:
-
Fluorescent Labeling: this compound possesses reactive functional groups (amines and carboxylic acids) that can be conjugated to fluorescent dyes. A fluorescently labeled this compound could be used to directly visualize and track its uptake and localization within bacterial cells using fluorescence microscopy. This would provide valuable insights into the dynamics of siderophore-mediated iron transport.
-
"Trojan Horse" Drug Delivery: By attaching an antimicrobial agent to this compound, it may be possible to selectively deliver the drug to bacteria that recognize and internalize the siderophore[4]. This strategy could be particularly effective against multidrug-resistant strains.
-
Probing Metal Selectivity: While primarily an iron chelator, the ability of this compound to bind other metal ions could be investigated. By developing fluorescently labeled this compound and performing in vitro titration experiments with various metal ions, its binding affinities and selectivity could be quantitatively determined. This would expand its utility as a probe for sensing a broader range of metal ions in biological systems.
Further research is needed to fully explore these applications, including the development of robust protocols for fluorescent labeling and live-cell imaging with this compound-based probes.
References
- 1. Peptide fluorescent labeling - SB-PEPTIDE - Peptide engineering [sb-peptide.com]
- 2. Fluorescence Labeling of Peptides: Finding the Optimal Protocol for Coupling Various Dyes to ATCUN-like Structures - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of the Siderophore this compound and Its Utility as a Probe in the Study of Bacterial Metal Sensing and Response. | Skaar Lab [vumc.org]
- 4. mdpi.com [mdpi.com]
Application Notes and Protocols for Coelichelin-Mediated Antibiotic Delivery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of the siderophore coelichelin as a "Trojan Horse" to deliver antibiotics to bacteria, particularly focusing on overcoming antibiotic resistance.
Introduction
The rise of multidrug-resistant bacteria poses a significant threat to public health. Bacteria have evolved various mechanisms to resist antibiotics, including reduced membrane permeability and active efflux pumps. The "Trojan Horse" strategy aims to circumvent these resistance mechanisms by conjugating antibiotics to molecules that bacteria actively transport into the cell. Siderophores, small molecules with a high affinity for ferric iron (Fe³⁺), are ideal candidates for this approach. Bacteria secrete siderophores to scavenge iron, an essential nutrient, from their environment and then re-internalize the iron-siderophore complex through specific outer membrane receptors.
This compound, a trishydroxamate tetrapeptide siderophore produced by Streptomyces coelicolor, has emerged as a promising vehicle for antibiotic delivery.[1] Its ability to be recognized and transported by the iron uptake machinery of pathogenic bacteria, such as Pseudomonas aeruginosa, makes it an attractive candidate for the development of novel siderophore-antibiotic conjugates.[1] This document outlines the principles, protocols, and potential applications of this compound-mediated antibiotic delivery.
Principle of this compound-Mediated Delivery: The "Trojan Horse" Approach
The fundamental principle behind this compound-mediated antibiotic delivery is to hijack the bacterium's own iron acquisition system. By covalently linking an antibiotic to this compound, the resulting conjugate is recognized by the bacterial siderophore receptors as a source of iron. The bacterium then actively transports the entire conjugate across its outer membrane, delivering the antibiotic payload directly into the cell, thereby bypassing resistance mechanisms and increasing the intracellular concentration of the drug.
Data Presentation: Efficacy of Siderophore-Antibiotic Conjugates
While specific quantitative data for this compound-antibiotic conjugates are not yet available in the published literature, the efficacy of the "Trojan Horse" approach has been demonstrated with other siderophores against clinically relevant pathogens. The following tables summarize the Minimum Inhibitory Concentration (MIC) values for various siderophore-antibiotic conjugates, illustrating the potential for this strategy.
Table 1: In Vitro Activity of a Pyoverdine-Ampicillin Conjugate against Pseudomonas aeruginosa
| Compound | Strain | MIC (µM) |
| Pyoverdine-Ampicillin Conjugate | P. aeruginosa PAO1 (native pyoverdine producer) | 0.39 |
| Pyoverdine-Ampicillin Conjugate | P. aeruginosa ATCC 27853 (non-pyoverdine producer) | >100 |
| Ampicillin | P. aeruginosa PAO1 | >100 |
Data adapted from a study on pyoverdine conjugates, demonstrating specificity and enhanced potency.[2]
Table 2: In Vitro Activity of an Enterobactin-Amoxicillin Conjugate against Gram-Negative Bacteria
| Compound | Strain | MIC (nM) |
| Enterobactin-Amoxicillin Conjugate | E. coli (uropathogenic) | 10 |
| Enterobactin-Amoxicillin Conjugate | E. coli (other strains) | 100 |
| Amoxicillin | E. coli (uropathogenic) | >10,000 |
Data adapted from a study on enterobactin (B1671361) conjugates, showing significant potentiation of a β-lactam antibiotic.[3]
Experimental Protocols
Protocol 1: Synthesis of a this compound-Antibiotic Conjugate (General Procedure)
The total synthesis of this compound has been described, and it has been noted that the peripheral amino groups can tolerate additional functionality without disrupting siderophore activity, making them suitable sites for antibiotic conjugation.[1] The following is a generalized protocol for the synthesis of a this compound-antibiotic conjugate via amide bond formation, a common strategy in the synthesis of siderophore-drug conjugates.
Materials:
-
N-Boc-protected this compound
-
Antibiotic with a free carboxylic acid or amine group
-
Coupling agents (e.g., HATU, HOBt, EDC)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
TFA (Trifluoroacetic acid)
-
DCM (Dichloromethane)
-
HPLC purification system
-
Mass spectrometer
Procedure:
-
Activation of the Antibiotic (if it has a carboxylic acid):
-
Dissolve the antibiotic in anhydrous DMF.
-
Add HATU (1.2 eq), HOBt (1.2 eq), and DIPEA (2.0 eq).
-
Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.
-
-
Conjugation:
-
To the activated antibiotic solution, add a solution of N-Boc-protected this compound in anhydrous DMF.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction progress by LC-MS.
-
-
Deprotection:
-
Once the reaction is complete, remove the DMF under reduced pressure.
-
Dissolve the residue in a mixture of TFA and DCM (e.g., 1:1 v/v).
-
Stir at room temperature for 1-2 hours to remove the Boc protecting groups.
-
Evaporate the solvent.
-
-
Purification:
-
Purify the crude conjugate by reverse-phase HPLC.
-
Characterize the final product by high-resolution mass spectrometry and NMR.
-
Protocol 2: Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This protocol determines the Minimum Inhibitory Concentration (MIC) of the this compound-antibiotic conjugate.
Materials:
-
This compound-antibiotic conjugate
-
Free antibiotic (as a control)
-
This compound (as a control)
-
Bacterial strain of interest (e.g., P. aeruginosa)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Spectrophotometer or plate reader
Procedure:
-
Preparation of Inoculum:
-
Culture the bacterial strain overnight in CAMHB.
-
Dilute the overnight culture to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
-
Serial Dilution of Test Compounds:
-
Prepare a stock solution of the this compound-antibiotic conjugate, free antibiotic, and this compound.
-
Perform a two-fold serial dilution of each compound in CAMHB in the 96-well plate.
-
-
Inoculation and Incubation:
-
Add the prepared bacterial inoculum to each well.
-
Include a positive control (bacteria in broth without any compound) and a negative control (broth only).
-
Incubate the plates at 37°C for 18-24 hours.
-
-
MIC Determination:
-
The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
-
Growth can be assessed visually or by measuring the optical density at 600 nm (OD₆₀₀).
-
Protocol 3: Chrome Azurol S (CAS) Assay for Siderophore Activity
This assay is used to confirm that the this compound-antibiotic conjugate retains its iron-chelating ability, which is essential for its recognition by bacterial receptors.
Materials:
-
CAS agar (B569324) plates
-
This compound-antibiotic conjugate
-
This compound (positive control)
-
Sterile water (negative control)
Procedure:
-
Preparation of CAS Agar Plates:
-
Prepare CAS agar as described by Schwyn and Neilands (1987).
-
-
Assay:
-
Spot a small volume (e.g., 10 µL) of a solution of the this compound-antibiotic conjugate onto the CAS agar plate.
-
Spot the positive and negative controls on the same plate.
-
Incubate the plate at room temperature for several hours to overnight.
-
-
Interpretation:
-
A color change of the CAS agar from blue to orange/yellow around the spot indicates iron chelation by the test compound, confirming siderophore activity.
-
Conclusion
This compound-mediated antibiotic delivery represents a promising strategy to combat antibiotic-resistant bacteria. By leveraging the bacterium's own iron uptake machinery, this "Trojan Horse" approach can enhance the efficacy of existing antibiotics and potentially resensitize resistant strains. The protocols provided herein offer a framework for the synthesis and evaluation of this compound-antibiotic conjugates. Further research and development in this area are crucial for advancing our arsenal (B13267) against multidrug-resistant pathogens.
References
- 1. Synthesis of the Siderophore this compound and Its Utility as a Probe in the Study of Bacterial Metal Sensing and Response - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Exploring the antibacterial activity and cellular fates of enterobactin–drug conjugates that selectively target Gram-negative bacterial pathogens - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: In Vivo Imaging Using Coelichelin Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Coelichelin, a tetrapeptide hydroxamate siderophore produced by Streptomyces coelicolor, exhibits a high affinity for ferric iron (Fe³⁺) and plays a crucial role in bacterial iron acquisition.[1][2][3] Its inherent ability to be recognized and transported by bacterial uptake systems presents a unique opportunity for the targeted delivery of imaging agents to sites of bacterial infection. While direct in vivo imaging applications of this compound derivatives are not yet extensively documented in peer-reviewed literature, their potential as specific probes for visualizing bacterial infections is significant. These application notes provide a theoretical framework and proposed protocols for the development and use of this compound-based imaging agents.
Proposed Applications
The primary proposed application of this compound derivatives in in vivo imaging is the specific visualization of bacterial infections . By conjugating an imaging moiety (e.g., a near-infrared fluorophore or a radionuclide) to a this compound derivative, it is hypothesized that the resulting probe will be actively transported into bacterial cells at the site of infection, leading to a high local concentration of the imaging agent and a strong, specific signal.
Potential advantages of this compound-based imaging probes include:
-
High Specificity: Targeting a bacterial-specific uptake mechanism can reduce background signal from host tissues.
-
Signal Amplification: Active transport of the probe into bacterial cells can lead to signal amplification at the target site.
-
Versatility: The this compound scaffold can potentially be modified to incorporate a variety of imaging agents for different modalities (e.g., fluorescence, PET, SPECT).
Proposed Experimental Protocols
The following are hypothetical protocols for the synthesis, characterization, and in vivo application of a fluorescent this compound derivative for imaging bacterial infections.
Protocol 1: Synthesis and Characterization of a Fluorescent this compound Probe
Objective: To synthesize a this compound derivative conjugated to a near-infrared (NIR) fluorophore and to characterize its physicochemical and biological properties.
Materials:
-
Synthetic this compound or a suitable derivative with a functional group for conjugation (e.g., an amino or carboxyl group).
-
NIR fluorophore with a reactive group (e.g., NHS ester or maleimide).
-
Solvents (DMF, DMSO).
-
Buffers (PBS, HEPES).
-
High-performance liquid chromatography (HPLC) system.
-
Mass spectrometer.
-
Fluorometer.
-
Bacterial strain of interest (e.g., Pseudomonas aeruginosa).
-
Iron-deficient and iron-replete culture media.
Methodology:
-
Conjugation of Fluorophore to this compound Derivative:
-
Dissolve the this compound derivative and the NIR fluorophore in an appropriate solvent (e.g., DMF or DMSO).
-
Add a coupling agent if necessary (e.g., for carboxyl-amine coupling).
-
Allow the reaction to proceed at room temperature for a specified time (e.g., 2-4 hours).
-
Monitor the reaction progress by HPLC.
-
-
Purification and Characterization:
-
Purify the fluorescent this compound probe using preparative HPLC.
-
Confirm the identity and purity of the product by mass spectrometry and analytical HPLC.
-
Determine the fluorescence properties (excitation/emission maxima, quantum yield) of the probe using a fluorometer.
-
-
In Vitro Bacterial Uptake Assay:
-
Culture the bacterial strain in iron-deficient and iron-replete media.
-
Incubate the bacteria with the fluorescent this compound probe at various concentrations and for different time points.
-
Wash the cells to remove unbound probe.
-
Measure the fluorescence intensity of the bacterial cells using a plate reader or flow cytometer.
-
Protocol 2: In Vivo Imaging of a Murine Bacterial Infection Model
Objective: To evaluate the ability of the fluorescent this compound probe to specifically accumulate at the site of a bacterial infection in a mouse model.
Materials:
-
Fluorescent this compound probe.
-
Pathogenic bacterial strain (e.g., bioluminescent Staphylococcus aureus).
-
6-8 week old immunocompromised mice.
-
In vivo imaging system (e.g., IVIS Spectrum).
-
Anesthesia (e.g., isoflurane).
Methodology:
-
Animal Model of Infection:
-
Induce a localized infection in the mice (e.g., intramuscular injection of the bacterial strain into the thigh muscle).
-
Confirm the presence and location of the infection using bioluminescence imaging.
-
-
Probe Administration:
-
Administer the fluorescent this compound probe to the infected mice via intravenous injection.
-
Include a control group of uninfected mice receiving the probe and an infected group receiving a non-targeted fluorescent dye.
-
-
In Vivo Fluorescence Imaging:
-
Anesthetize the mice at various time points post-injection (e.g., 1, 4, 8, 24 hours).
-
Acquire whole-body fluorescence images using the in vivo imaging system.
-
Co-register the fluorescence signal with the bioluminescence signal from the bacteria.
-
-
Ex Vivo Biodistribution:
-
At the final time point, euthanize the mice and harvest major organs and the infected tissue.
-
Measure the fluorescence intensity in each organ and tissue using the imaging system or a fluorometer.
-
Data Presentation
Table 1: Hypothetical Quantitative Data for In Vitro and In Vivo Experiments
| Parameter | Result |
| Probe Characterization | |
| Excitation Maximum (nm) | 750 |
| Emission Maximum (nm) | 780 |
| Bacterial Uptake (Relative Fluorescence Units) | |
| Infected Tissue | 1.5 x 10⁸ |
| Uninfected Muscle | 2.3 x 10⁶ |
| Liver | 8.9 x 10⁷ |
| Kidneys | 1.2 x 10⁸ |
| Spleen | 5.5 x 10⁷ |
| Signal-to-Background Ratio (Infected/Uninfected) | 65.2 |
Visualizations
Caption: Workflow for the synthesis and characterization of a fluorescent this compound probe.
Caption: Proposed mechanism of bacterial targeting by a fluorescent this compound probe.
Caption: Experimental workflow for in vivo imaging of bacterial infection.
Conclusion
This compound derivatives hold considerable promise as a platform for the development of novel imaging agents for the specific detection of bacterial infections. The proposed protocols provide a starting point for researchers interested in exploring this exciting and clinically relevant application. Further research is warranted to synthesize and evaluate a variety of this compound-based probes and to validate their efficacy in preclinical models of infectious disease.
References
Application Notes and Protocols for the Heterologous Expression of the Coelichelin Gene Cluster
For Researchers, Scientists, and Drug Development Professionals
Introduction
Coelichelin is a peptide siderophore produced by Streptomyces coelicolor with a high affinity for ferric iron.[1] Its biosynthesis is orchestrated by a non-ribosomal peptide synthetase (NRPS) encoded within the cch gene cluster.[1][2] The unique structure and iron-chelating properties of this compound make it an interesting candidate for various applications, including the development of novel antimicrobial agents through a "Trojan horse" strategy, where the siderophore is used to deliver antibiotics into bacterial cells. Heterologous expression of the this compound biosynthetic gene cluster (BGC) in an optimized host strain offers a promising approach to overcome the often low titers in the native producer and to facilitate strain engineering for improved yields and the production of novel analogs.
These application notes provide a comprehensive guide to the heterologous expression of the this compound gene cluster, including detailed protocols for gene cluster cloning, host strain engineering, expression, and quantification of this compound.
This compound Biosynthesis and Regulation
The this compound biosynthetic gene cluster from S. coelicolor spans approximately 29 kb and contains 15 genes (cchA-O) responsible for precursor synthesis, peptide assembly, transport, and regulation.[1] The core of the pathway is the NRPS enzyme, which assembles the peptide backbone from L-ornithine and L-threonine precursors that undergo modification, including hydroxylation and formylation, by other enzymes in the cluster.[1]
Regulation of the cch gene cluster is tightly controlled by iron availability. In iron-replete conditions, the divalent metal-dependent regulatory protein DmdR1 binds to a specific "iron box" sequence in the promoter region of the desA gene (involved in the biosynthesis of another siderophore, desferrioxamine), repressing transcription.[3] It is understood that DmdR1 similarly regulates the cch cluster, ensuring that this compound is only produced under iron-limiting conditions.[3]
Experimental Workflow
The overall workflow for heterologous expression of the this compound gene cluster involves several key stages, from the initial cloning of the large gene cluster to the final analysis of the produced siderophore.
Caption: Experimental workflow for this compound production.
This compound Biosynthesis Pathway
The biosynthesis of this compound is a multi-step process involving the modification of amino acid precursors and their subsequent assembly by a non-ribosomal peptide synthetase (NRPS).
Caption: this compound biosynthesis pathway.
Regulatory Pathway for this compound Expression
The expression of the this compound gene cluster is primarily regulated by the availability of iron, mediated by the DmdR1 repressor protein.
Caption: Regulation of this compound expression.
Quantitative Data
While specific yield data for the heterologous production of this compound is not yet available in the literature, the following table summarizes the production titers of other natural products in engineered Streptomyces host strains to provide a benchmark for expected yields.
| Natural Product | Original Producer | Heterologous Host | Titer (mg/L) | Reference |
| Actinorhodin | S. coelicolor | S. coelicolor M1152 | ~160 | [4] |
| Chloramphenicol | S. venezuelae | S. coelicolor M1154 | ~40 | [5] |
| Congocidine | S. ambofaciens | S. coelicolor M1152 | ~30 | [5] |
| Epothilone | Sorangium cellulosum | Streptomyces sp. | 20 | [6] |
| GE2270A | Planobispora rosea | S. coelicolor M1146 | <1 | [7] |
Experimental Protocols
Protocol 1: Cloning of the this compound Gene Cluster
This protocol describes a general strategy for cloning the ~29 kb cch gene cluster using Transformation-Associated Recombination (TAR) in yeast.
Materials:
-
S. coelicolor A3(2) genomic DNA
-
High-fidelity DNA polymerase
-
pSBAC vector
-
Primers with homology to the ends of the cch cluster and the pSBAC vector
-
Saccharomyces cerevisiae competent cells
-
Yeast transformation and plasmid rescue reagents
-
E. coli competent cells (e.g., DH5α)
Method:
-
Primer Design: Design primers to amplify ~500 bp fragments homologous to the regions flanking the cch gene cluster. Also, design primers to linearize the pSBAC vector.
-
PCR Amplification: Amplify the flanking homology regions from S. coelicolor genomic DNA and linearize the pSBAC vector using high-fidelity PCR.
-
Yeast Transformation and TAR Cloning: Co-transform the amplified flanking fragments, the linearized pSBAC vector, and S. coelicolor genomic DNA into S. cerevisiae. The yeast homologous recombination machinery will assemble the cch gene cluster into the vector.
-
Plasmid Rescue: Isolate the assembled plasmid from yeast and transform it into E. coli for amplification and sequence verification.
Protocol 2: Heterologous Expression in Streptomyces albus Del14
This protocol details the introduction of the this compound expression vector into an engineered Streptomyces host and subsequent cultivation for production.
Materials:
-
S. albus Del14 spores
-
E. coli ET12567/pUZ8002 containing the cch expression vector
-
SFM agar (B569324) plates
-
Iron-deficient production medium (e.g., a modified minimal medium)
-
Apramycin (B1230331) and Nalidixic acid
Method:
-
Conjugation: Perform intergeneric conjugation between the E. coli donor strain and S. albus Del14 on SFM agar plates.
-
Selection of Exconjugants: Overlay the plates with apramycin and nalidixic acid to select for S. albus exconjugants containing the expression vector.
-
Cultivation for Production: Inoculate a liquid culture of the engineered S. albus strain in an iron-deficient medium. Incubate at 30°C with shaking for 5-7 days.
Protocol 3: Detection and Quantification of this compound
This protocol outlines the methods for the qualitative and quantitative analysis of this compound from culture supernatants.
1. Qualitative Detection (Chrome Azurol S (CAS) Assay)
Materials:
-
CAS assay solution
-
Culture supernatant
Method:
-
Mix the culture supernatant with the CAS assay solution.
-
A color change from blue to orange/yellow indicates the presence of siderophores.
2. Quantitative Analysis (HPLC-MS)
Materials:
-
Culture supernatant, filtered
-
HPLC system with a C18 column
-
Mass spectrometer
-
Mobile phase A: Water with 0.1% formic acid
-
Mobile phase B: Acetonitrile with 0.1% formic acid
Method:
-
Sample Preparation: Centrifuge the culture to remove cells and filter the supernatant.
-
HPLC Separation: Inject the filtered supernatant onto the C18 column. Use a gradient elution from 5% to 95% mobile phase B over 20 minutes.
-
Mass Spectrometry Analysis: Monitor for the expected mass-to-charge ratio (m/z) of this compound ([M+H]⁺ ≈ 566.28) and its fragments in positive ion mode.[7]
-
Quantification: Create a standard curve using purified this compound (if available) or a related siderophore standard to quantify the production titer.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low or no this compound production | Inefficient gene cluster expression | Optimize codon usage for the host strain; try different promoters. |
| Iron contamination in the medium | Use high-purity water and glassware; add an iron chelator to the medium. | |
| Instability of the expression vector | Use an integrative vector for stable chromosomal insertion. | |
| Difficulty in cloning the large gene cluster | PCR errors or low efficiency of assembly | Use a high-fidelity polymerase; try a multi-part Gibson assembly. |
| Inconsistent results in CAS assay | Interference from other media components | Run a media-only control; consider a more specific bioassay. |
Disclaimer: These protocols are intended as a guide and may require optimization for specific laboratory conditions and equipment.
References
- 1. academic.oup.com [academic.oup.com]
- 2. This compound, a new peptide siderophore encoded by the Streptomyces coelicolor genome: structure prediction from the sequence of its non-ribosomal peptide synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Transcriptional regulation of the desferrioxamine gene cluster of Streptomyces coelicolor is mediated by binding of DmdR1 to an iron box in the promoter of the desA gene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Engineering Streptomyces coelicolor for heterologous expression of the thiopeptide GE2270A—A cautionary tale - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Engineering Streptomyces coelicolor for heterologous expression of secondary metabolite gene clusters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Low yield in Coelichelin total synthesis and how to improve it
Coelichelin Total Synthesis Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to the total synthesis of this compound, with a particular focus on improving reaction yields.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of this compound and its intermediates.
Issue 1: Low Yield in the Synthesis of N-Benzyloxy-Ornithine Building Blocks
The synthesis of N-benzyloxy-D-ornithine and its L-enantiomer involves a multi-step sequence including oxidation, oxime formation, and reduction. Low yields in this sequence can significantly impact the overall efficiency of the total synthesis.
Question: My overall yield for the N-benzyloxy-D-ornithine synthesis is lower than the reported 71-82% over two steps. What are the potential causes and how can I improve it?
Answer:
Several factors can contribute to a lower than expected yield in this multi-step process. Here’s a breakdown of potential issues and their solutions:
-
Incomplete Parikh-Doering Oxidation: The initial oxidation of the alcohol to the aldehyde is crucial.
-
Troubleshooting: Ensure the sulfur trioxide pyridine (B92270) complex is fresh and the reaction is run under strictly anhydrous conditions. The reaction is typically fast; monitor by TLC to avoid over-oxidation or side reactions.
-
-
Inefficient Oxime Formation: The in-situ condensation with O-benzylhydroxylamine hydrochloride can be sluggish if the pH is not optimal.
-
Troubleshooting: The release of HCl from the hydroxylamine (B1172632) salt should be sufficient to catalyze the reaction. If the reaction stalls, a small amount of a mild acid catalyst can be added, but this should be done cautiously to avoid decomposition.
-
-
Suboptimal Reductive Amination: The reduction of the oxime with sodium cyanoborohydride is pH-sensitive.
-
Troubleshooting: This reduction is most effective at a low pH. Ensure the pH is maintained in the acidic range to facilitate the reduction of the protonated oxime.
-
-
Purification Losses: The intermediate oxime is purified by chromatography.
-
Troubleshooting: Careful chromatographic purification is necessary to separate the desired oxime from any unreacted starting material or side products. Using a well-chosen solvent system can minimize losses.
-
Experimental Protocol: Synthesis of N-benzyloxy-D-ornithine [1]
-
Oxidation and Oxime Formation: To a solution of the starting alcohol in anhydrous DCM and DMSO at 0 °C, add triethylamine (B128534) followed by the sulfur trioxide pyridine complex. Stir the mixture for 1 hour, then add O-benzylhydroxylamine hydrochloride. Allow the reaction to warm to room temperature and stir for 12 hours.
-
Work-up and Purification: Quench the reaction with water and extract the aqueous layer with ethyl acetate (B1210297). The combined organic layers are washed with brine, dried over sodium sulfate, and concentrated. The crude product is purified by flash chromatography to yield the oxime.
-
Reductive Amination: Dissolve the purified oxime in methanol (B129727) and cool to 0 °C. Add sodium cyanoborohydride and concentrated HCl. Stir the reaction at room temperature for 12 hours.
-
Final Work-up: Quench the reaction with saturated sodium bicarbonate and concentrate the mixture. The residue is then taken up in water and extracted with ethyl acetate. The organic layers are dried and concentrated to give the desired N-benzyloxy-D-ornithine.
Issue 2: Poor Yield in Amide Coupling Steps
The assembly of the this compound backbone relies on two key amide coupling reactions. These reactions can be prone to low yields due to steric hindrance, side reactions, or incomplete activation of the carboxylic acid.
Question: I am observing a low yield in the amide coupling between D-allo-threonine and N-benzyloxy-L-ornithine. How can I optimize this reaction?
Answer:
Low yields in peptide couplings are a common issue. Here are some strategies to improve the efficiency of this step:
-
Choice of Coupling Reagent: The choice of coupling reagent is critical. If standard reagents like HATU or HBTU are giving low yields, consider exploring other options.
-
Troubleshooting: Experiment with different classes of coupling reagents. For sterically hindered couplings, reagents like COMU or T3P may be more effective.
-
-
Reaction Conditions: Temperature, solvent, and reaction time can all influence the outcome.
-
Troubleshooting: Run the reaction at a lower temperature (e.g., 0 °C to room temperature) to minimize side reactions like racemization. Ensure the use of a dry, non-protic solvent such as DMF or DCM. Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time.
-
-
Stoichiometry of Reagents: The ratio of the coupling reagent, base, and reactants can impact the yield.
-
Troubleshooting: A slight excess of the coupling reagent and base (typically 1.1-1.5 equivalents) can help drive the reaction to completion. However, a large excess should be avoided as it can complicate purification.
-
-
Base Selection: The choice of base is also important.
-
Troubleshooting: Diisopropylethylamine (DIPEA) is a common choice. If epimerization is a concern, a less hindered base like N-methylmorpholine (NMM) can be used.
-
Experimental Protocol: General Amide Coupling Procedure [1]
-
Acid Activation: To a solution of the carboxylic acid in anhydrous DMF, add the coupling reagent (e.g., HATU, 1.2 eq.) and a hindered base (e.g., DIPEA, 2.0 eq.). Stir the mixture at room temperature for 15-30 minutes to pre-activate the acid.
-
Amine Addition: Add a solution of the amine component in anhydrous DMF to the activated acid mixture.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. The reaction is typically complete within 2-12 hours.
-
Work-up and Purification: Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate, water, and brine. Dry the organic layer over sodium sulfate, concentrate, and purify the crude product by flash chromatography.
Issue 3: Degradation During Final Deprotection
The final step of the this compound synthesis involves the global deprotection of multiple protecting groups. This step can be challenging, with the potential for product degradation leading to a low overall yield.
Question: I am seeing a significant loss of product during the final hydrogenolysis and acid-mediated deprotection steps. What can I do to minimize degradation?
Answer:
Global deprotection requires careful execution to avoid decomposition of the final product.
-
Hydrogenolysis Conditions: The removal of benzyl (B1604629) and Cbz groups via hydrogenolysis is a key step.
-
Troubleshooting: Ensure the use of a high-quality palladium catalyst (e.g., Pd/C). The reaction should be carried out under an atmosphere of hydrogen, and the solvent (typically methanol or ethanol) should be deoxygenated. The reaction progress should be carefully monitored to avoid over-reduction or side reactions.
-
-
Acid-mediated Boc Deprotection: The final removal of the Boc group is achieved with a strong acid.
-
Troubleshooting: The choice of acid and reaction time is critical. Trifluoroacetic acid (TFA) in DCM is commonly used. The reaction should be performed at a low temperature (e.g., 0 °C) and for the minimum time necessary to achieve complete deprotection. Prolonged exposure to strong acid can lead to degradation.
-
-
Work-up and Purification: The final product is a polar molecule that can be challenging to isolate.
-
Troubleshooting: After deprotection, the crude product should be purified promptly, for example by preparative HPLC, to minimize degradation.
-
Experimental Protocol: Global Deprotection [1]
-
Hydrogenolysis: Dissolve the protected this compound precursor in methanol. Add the Pd/C catalyst and stir the mixture under a hydrogen atmosphere (balloon or Parr shaker) until the reaction is complete (monitored by TLC or LC-MS). Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate.
-
Boc Deprotection: Dissolve the product from the previous step in a mixture of TFA and DCM (e.g., 1:1 v/v) at 0 °C. Stir for 1-2 hours, or until deprotection is complete.
-
Isolation: Remove the TFA and DCM under reduced pressure. The crude product can then be purified by preparative reverse-phase HPLC to yield pure this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most critical steps affecting the overall yield of the this compound total synthesis?
A1: Based on the published synthetic route, the most critical steps for the overall yield are likely the construction of the N-benzyloxy-ornithine building blocks and the two amide coupling reactions that form the peptide backbone. Optimizing these steps will have the most significant impact on the final amount of this compound obtained.
Q2: Are there any alternative synthetic routes to this compound that might offer higher yields?
A2: The currently published route is the first and, to date, the only reported total synthesis of this compound.[1][2][3] While there are no established alternative routes in the literature, researchers could explore solid-phase peptide synthesis (SPPS) as a potential strategy to streamline the assembly of the peptide backbone, which might improve the efficiency of the coupling steps.
Q3: How can I confirm the identity and purity of my synthetic this compound?
A3: The identity and purity of the final product should be confirmed by a combination of analytical techniques, including high-resolution mass spectrometry (HRMS) to confirm the molecular weight and NMR spectroscopy (¹H and ¹³C) to verify the structure. The NMR data should be compared to the data reported for the natural product.[1] Purity can be assessed by analytical HPLC.
Quantitative Data Summary
The following table summarizes the reported yields for key transformations in the synthesis of this compound. Note that some yields are reported for multi-step sequences.
| Step | Starting Material | Product | Reported Yield (%) | Reference |
| One-pot oxidation-oxime formation | N-Boc protected alcohol precursor | Oxime intermediate | 71-82 (over 2 steps with reduction) | [1] |
| Amide Coupling 1 | N-Boc-D-allo-threonine & N-benzyloxy-L-ornithine | Dipeptide intermediate | Not explicitly stated | [1] |
| Amide Coupling 2 | Dipeptide amine & N-benzyloxy-D-ornithine deriv. | Protected this compound | Not explicitly stated | [1] |
| Global Deprotection | Fully protected this compound | This compound | Not explicitly stated | [1] |
Visualizations
Caption: Overall workflow for the total synthesis of this compound.
Caption: Troubleshooting logic for low amide coupling yields.
References
- 1. Synthesis of the Siderophore this compound and Its Utility as a Probe in the Study of Bacterial Metal Sensing and Response - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of the Siderophore this compound and Its Utility as a Probe in the Study of Bacterial Metal Sensing and Response - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting the CAS Assay for Siderophore Detection
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and frequently asked questions (FAQs) for the Chrome Azurol S (CAS) assay, a widely used method for detecting siderophore production.
Frequently Asked Questions (FAQs)
Q1: What is the principle behind the CAS assay?
The CAS assay is a colorimetric method used to detect siderophores, which are high-affinity iron-chelating compounds produced by microorganisms.[1][2] The assay is based on the competition for iron between the siderophore and the dye, Chrome Azurol S.[1][2] In the assay medium, CAS is combined with ferric iron (Fe³⁺) and a detergent, typically hexadecyltrimethylammonium bromide (HDTMA), to form a stable blue-colored ternary complex.[1][3] When siderophores are present, they sequester iron from this complex due to their higher affinity for the metal.[1][4][5] This removal of iron causes the dye to be released, resulting in a color change from blue to orange or yellow around the microbial colony or in the liquid culture, indicating the presence of siderophores.[3][4][5][6][7]
Q2: What are the critical components of the CAS assay reagent and their functions?
The functionality of the CAS assay relies on the specific roles of its key components. Understanding these roles is crucial for proper preparation and troubleshooting.
| Component | Function |
| Chrome Azurol S (CAS) | A dye that forms a blue-colored complex with iron. It acts as an indicator, changing color when iron is removed.[1] |
| Ferric Chloride (FeCl₃) | Provides the source of ferric iron (Fe³⁺) that forms the complex with CAS. The concentration of FeCl₃ is critical for the assay's sensitivity.[1] |
| Hexadecyltrimethylammonium bromide (HDTMA) | A cationic detergent that forms a ternary complex with CAS and iron, which enhances the color and sensitivity of the assay. However, it can be toxic to some microorganisms, particularly Gram-positive bacteria and fungi.[1][3][8] |
| PIPES Buffer | Maintains a stable pH, typically around 6.8, which is essential for the stability of the CAS-iron complex and the subsequent color change reaction.[1] |
| Nutrients (e.g., Casamino Acids, Glucose) | Provide the necessary nutrients for microbial growth and siderophore production. It is important that these components are treated to remove any trace iron.[1] |
| Agar (B569324) | Acts as the solidifying agent for the medium when performing the assay on plates.[1] |
Q3: Why is it necessary to use iron-free glassware?
Trace amounts of iron contamination in glassware can significantly interfere with the CAS assay. This excess iron can lead to muted color changes or false-negative results because the siderophores will chelate the contaminating iron before removing it from the CAS-iron complex. To prevent this, all glassware should be acid-washed (e.g., with 6M HCl) and rinsed thoroughly with deionized water.[1]
Q4: Can the CAS assay be used for all types of microorganisms?
The standard CAS agar formulation contains HDTMA, which can be toxic to Gram-positive bacteria and some fungi, inhibiting their growth and, consequently, their siderophore production.[1][3][8] For these sensitive microorganisms, modified versions of the assay, such as the Overlay CAS (O-CAS) assay, are recommended.[1][3] In the O-CAS method, the microorganism is first grown on a suitable medium, and then an overlay of CAS agar is added.[1][3]
Troubleshooting Guide
This section addresses common problems encountered during the preparation and execution of the CAS assay.
Problem 1: The CAS agar plate is green instead of blue.
-
Possible Cause: Incorrect pH. The pH of the medium is critical for the stability of the CAS-iron complex. A pH outside the optimal range of around 6.8 can cause the complex to become unstable, resulting in a green color. The pH can drop as PIPES dissolves, so it needs to be carefully adjusted.[1]
-
Solution: Carefully monitor and adjust the pH of the PIPES buffer to 6.8 before adding the other components. Avoid exceeding a pH of 6.8, as this can also lead to a green coloration.[1]
-
Possible Cause: Iron Contamination. Traces of iron in the water or on the glassware can alter the color of the dye.[1]
-
Solution: Ensure all glassware is thoroughly acid-washed to remove any trace iron and use high-purity deionized water for all solutions.[1]
Problem 2: The CAS blue dye precipitates during preparation.
-
Possible Cause: Improper mixing or concentration of reagents. The order of mixing and ensuring each component is fully dissolved are crucial to prevent precipitation.[1]
-
Solution: Adhere strictly to the protocol, ensuring that each component is completely dissolved before mixing it with the next. Prepare the three "Blue Dye" solutions separately and then combine them in the specified order.[1][9]
Problem 3: No halo formation around a known siderophore-producing organism (False Negative).
-
Possible Cause: Toxicity of HDTMA. The organism may be sensitive to the HDTMA in the agar, which can inhibit its growth and siderophore production.[1][8]
-
Solution: For sensitive organisms, use a modified protocol like the O-CAS (Overlay) assay.[1][3]
-
Possible Cause: High iron concentration in the medium. If the growth medium contains excessive iron, the organism will not be induced to produce siderophores.[1]
-
Solution: Ensure that media components like casamino acids are treated to remove trace iron.[1]
-
Possible Cause: Incorrect incubation conditions. The temperature and duration of incubation may not be optimal for siderophore production by the specific microorganism being tested.[1]
-
Solution: Optimize the incubation time and temperature for the particular strain you are working with.[1]
Problem 4: Halo formation around a negative control or non-siderophore-producing organism (False Positive).
-
Possible Cause: Production of other chelating agents. Some organisms may produce compounds other than siderophores, such as organic acids, that can weakly chelate iron and cause a color change.[1]
-
Solution: Further biochemical tests are required to confirm the presence and type of siderophore.
-
Possible Cause: pH changes in the medium. Microbial metabolism can alter the local pH of the agar, which can affect the stability of the CAS-iron complex and lead to a color change.[1]
-
Solution: Ensure the buffering capacity of the medium is sufficient.
-
Possible Cause: Presence of weak chelators in media components. Some components of the growth medium might contain weak chelators that can interfere with the assay.[1]
-
Solution: Use high-purity reagents and deionized water.
Experimental Protocols
A detailed, step-by-step protocol for preparing CAS agar plates, adapted from Schwyn and Neilands (1987), is provided below.[3][10]
Preparation of Solutions
1. Blue Dye Solution:
-
Solution 1: Dissolve 60.5 mg of CAS in 50 mL of deionized water.[10]
-
Solution 2: Dissolve 27 mg of FeCl₃·6H₂O in 10 mL of 10 mM HCl.
-
Solution 3: Dissolve 72.9 mg of HDTMA in 40 mL of deionized water.[10]
-
Mixing: Slowly add Solution 1 to Solution 3. While stirring vigorously, add Solution 2. The resulting solution should be a deep blue color. Autoclave and store in a dark, plastic bottle.
2. Mixture Solution:
-
Minimal Media 9 (MM9) Salt Solution Stock: Dissolve 15 g KH₂PO₄, 25 g NaCl, and 50 g NH₄Cl in 500 mL of deionized water.[3]
-
20% Glucose Stock: Dissolve 20 g of glucose in 100 mL of deionized water and filter sterilize.[3]
-
Casamino Acid Solution: Dissolve 3 g of casamino acids in 27 mL of deionized water. To remove trace iron, extract with a 3% 8-hydroxyquinoline (B1678124) solution in chloroform. Filter sterilize the aqueous phase.[3]
CAS Agar Preparation
-
To 750 mL of deionized water, add 100 mL of MM9 salt solution.
-
Add 32.24 g of PIPES powder. The PIPES will not dissolve until the pH is raised. Slowly add NaOH to increase the pH while stirring. As the PIPES dissolves, the pH will drop. Carefully adjust the final pH to 6.8.[1][3]
-
Add 15 g of Bacto agar.
-
Autoclave the mixture and then cool it to 50°C in a water bath.
-
Aseptically add 30 mL of the sterile Casamino acid solution and 10 mL of the sterile 20% glucose solution.
-
Slowly add 100 mL of the sterile Blue Dye solution along the inner wall of the flask with gentle swirling to ensure thorough mixing.
-
Aseptically pour the plates and allow them to solidify.
Visualizing the CAS Assay Workflow and Principle
The following diagrams illustrate the troubleshooting workflow and the chemical principle of the CAS assay.
Caption: A flowchart for troubleshooting common issues in the CAS assay.
Caption: The chemical principle of the Chrome Azurol S (CAS) assay.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Use of Blue Agar CAS Assay for Siderophore Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Siderophore Detection Using Chrome Azurol S and Cross-Feeding Assays | Springer Nature Experiments [experiments.springernature.com]
- 5. Siderophore Detection Using Chrome Azurol S and Cross-Feeding Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Qualitative and Quantitative Analysis of Siderophore Production from Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Siderophore Detection assay [protocols.io]
Technical Support Center: Coelichelin Bioactivity Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address inconsistencies in coelichelin bioactivity assays. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a peptide siderophore produced by Streptomyces coelicolor.[1] Its primary mechanism of action is to chelate ferric iron (Fe³⁺) with high affinity, making it a potent iron-scavenging agent.[2] In iron-limited environments, bacteria that can utilize the this compound-iron complex gain a competitive advantage.[2]
Q2: Which bioactivity assays are commonly used for this compound, and what are their principles?
The most common bioactivity assays for this compound include:
-
Chrome Azurol S (CAS) Assay: This is a universal colorimetric assay to detect siderophores. This compound removes iron from a blue iron-dye complex, causing a color change to orange/yellow, which can be quantified spectrophotometrically.
-
Antibacterial Assays (e.g., Minimum Inhibitory Concentration - MIC): These assays determine the lowest concentration of this compound that inhibits the visible growth of a target microorganism. The antibacterial effect is often linked to iron deprivation.
-
Cytotoxicity Assays (e.g., MTT Assay): These assays assess the effect of this compound on the viability of eukaryotic cells, such as cancer cell lines. The principle is that iron chelators can induce iron starvation in rapidly proliferating cells, leading to cell cycle arrest and apoptosis.[3]
Troubleshooting Guides
Inconsistent Results in Chrome Azurol S (CAS) Assay
The CAS assay is notorious for variability. Here are common issues and solutions:
| Problem | Potential Cause | Recommended Solution |
| False negatives or weak signal | Iron contamination in glassware or media. | Acid-wash all glassware (e.g., with 6M HCl) and use high-purity, deionized water. Prepare media in iron-free conditions. |
| Low sensitivity of the assay for the this compound concentration range. | Optimize the concentration of the CAS-iron-HDTMA complex. For low concentrations of this compound, a liquid CAS assay may be more sensitive than the agar (B569324) plate version. | |
| False positives | Presence of other iron-chelating compounds in the sample. | Purify the this compound sample to remove other potential chelators. Use a negative control that lacks this compound but has undergone the same purification process. |
| Color of CAS agar is green or yellow instead of blue | Incorrect pH of the buffer (PIPES). | The pH of the PIPES buffer is critical and should be adjusted to 6.8. The pH can drop as PIPES dissolves, so it needs to be carefully monitored and adjusted. |
| Precipitation of the blue dye | Improper mixing of reagents. | Ensure each component of the CAS solution is fully dissolved before mixing with the next. Add the shuttle solution to the assay medium slowly while stirring. |
Variability in Antibacterial (MIC) Assays
Inconsistent MIC values for this compound can arise from several factors:
| Problem | Potential Cause | Recommended Solution |
| MIC values vary between experiments | Inoculum size is not standardized. | Standardize the bacterial inoculum to a 0.5 McFarland standard to ensure a consistent starting cell density. |
| Iron content of the growth medium is not controlled. | Use an iron-defined minimal medium to ensure that the antibacterial effect is due to iron chelation by this compound. High iron content in the medium will antagonize the activity of this compound. | |
| No antibacterial activity observed | The test organism has efficient iron uptake systems that can compete with this compound or does not rely on iron in the same way. | Use a bacterial strain known to be susceptible to iron deprivation, such as a siderophore-deficient mutant. |
| This compound degradation. | Prepare fresh solutions of this compound for each experiment, as its stability in solution over time may vary. |
Discrepancies in Cytotoxicity Assays
Cytotoxicity results for iron chelators like this compound can be influenced by experimental conditions:
| Problem | Potential Cause | Recommended Solution |
| IC50 values are not reproducible | Cell seeding density is inconsistent. | Optimize and strictly control the initial cell seeding density, as this can significantly impact the outcome of cytotoxicity assays. |
| The metabolic activity of cells varies. | Ensure cells are in the logarithmic growth phase and that culture conditions (e.g., CO₂, temperature, humidity) are stable. | |
| High background or variable results | Interference of this compound with the assay reagents. | Run a control with this compound in cell-free media to check for any direct interaction with the assay dye (e.g., MTT reagent). |
| The iron content of the cell culture medium. | The concentration of iron in the fetal bovine serum (FBS) can vary between batches. Consider using iron-depleted FBS or a serum-free medium to have better control over iron availability. |
Quantitative Data Summary
The following tables summarize representative quantitative data for this compound and other iron chelators.
Table 1: Iron-Binding Activity of this compound and Analogs using the CAS Assay
| Compound | Concentration (µM) | Relative Iron Binding Activity (Absorbance at 630 nm) |
| This compound | 100 | ~0.4 |
| Acetyl this compound | 100 | ~0.6 |
| Desferrioxamine (DFO) | 100 | ~0.3 |
| Water (Negative Control) | - | ~1.2 |
Data adapted from a study on synthetic this compound and its analogs. A lower absorbance indicates stronger iron chelation.[4]
Table 2: Growth Promotion of Siderophore-Deficient Pseudomonas aeruginosa by this compound
| Compound | Concentration (µM) | Growth (OD600) |
| This compound-Fe³⁺ | 10 | ~0.8 |
| This compound-Fe³⁺ | 1 | ~0.6 |
| Apo-Coelichelin | 10 | ~0.2 |
| No addition | - | ~0.2 |
This table illustrates that the iron-complexed form of this compound can be utilized by bacteria as an iron source, promoting growth in iron-limited conditions.[2]
Table 3: Comparative Cytotoxicity of Iron Chelators in Cancer Cell Lines
| Iron Chelator | Cell Line | IC50 (µM) | Exposure Time (h) |
| Deferoxamine (DFO) | HL-60 (Leukemia) | 1.5 | 72 |
| Deferiprone (L1) | K562 (Leukemia) | 25 | 48 |
| Dp44mT | SK-N-MC (Neuroepithelioma) | 0.01 | 72 |
This table provides a reference for the cytotoxic potential of different iron chelators against various cancer cell lines. Specific data for this compound is limited, but its activity is expected to be cell-line and condition-dependent.[3]
Experimental Protocols
Protocol 1: Chrome Azurol S (CAS) Agar Plate Assay
This protocol is for the qualitative or semi-quantitative detection of siderophore production by this compound-producing strains.
Materials:
-
CAS Assay Solution (detailed below)
-
Minimal Media 9 (MM9) agar
-
PIPES buffer
-
FeCl₃ solution
-
Hexadecyltrimethylammonium bromide (HDTMA)
Procedure:
-
Prepare CAS Assay Solution:
-
Dissolve 60.5 mg of CAS in 50 mL of deionized water.
-
In a separate flask, dissolve 72.9 mg of HDTMA in 40 mL of deionized water.
-
Mix the CAS and HDTMA solutions.
-
Slowly add 10 mL of 1 mM FeCl₃ in 10 mM HCl to the CAS/HDTMA mixture while stirring. The solution should turn dark blue. Autoclave and store in the dark.
-
-
Prepare CAS Agar Plates:
-
Prepare MM9 agar and autoclave.
-
Cool the agar to 50-60°C.
-
Aseptically add the CAS assay solution to the molten agar at a 1:9 ratio (e.g., 100 mL of CAS solution to 900 mL of agar).
-
Pour the plates and allow them to solidify.
-
-
Inoculation and Incubation:
-
Spot the this compound-producing strain or purified this compound solution onto the center of the CAS agar plate.
-
Incubate at the appropriate temperature for 24-48 hours.
-
-
Result Interpretation:
-
A color change from blue to orange or yellow around the colony or spot indicates the presence of siderophores (this compound). The diameter of the halo can be measured for semi-quantitative analysis.
-
Protocol 2: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This protocol determines the MIC of this compound against a bacterial strain.
Materials:
-
This compound stock solution (in a suitable solvent like DMSO or water)
-
Mueller-Hinton Broth (MHB) or a defined minimal medium
-
96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland
Procedure:
-
Prepare this compound Dilutions:
-
Add 100 µL of broth to all wells of a 96-well plate.
-
Add 100 µL of the this compound stock solution to the first well and perform a two-fold serial dilution across the plate.
-
-
Inoculation:
-
Dilute the standardized bacterial inoculum in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Add 100 µL of the diluted inoculum to each well (except for the sterility control).
-
-
Controls:
-
Growth Control: Broth with inoculum but no this compound.
-
Sterility Control: Broth only.
-
-
Incubation:
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Result Interpretation:
Protocol 3: MTT Cytotoxicity Assay
This protocol assesses the cytotoxicity of this compound against a chosen cell line.
Materials:
-
This compound stock solution
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO)
-
Adherent or suspension cells
Procedure:
-
Cell Seeding:
-
Seed cells into a 96-well plate at a predetermined density and incubate for 24 hours to allow for attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the old medium from the cells and add 100 µL of the this compound dilutions to the respective wells.
-
Include a vehicle control (medium with the same concentration of solvent used for this compound).
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 3-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
-
Formazan Solubilization and Measurement:
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the cell viability against the this compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).[7]
-
Visualizations
Caption: A generalized workflow for this compound bioactivity assays.
Caption: Proposed mechanism of this compound-mediated iron uptake in bacteria.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Synthesis of the Siderophore this compound and Its Utility as a Probe in the Study of Bacterial Metal Sensing and Response - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. m.youtube.com [m.youtube.com]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Genetic Manipulation of the Coelichelin Gene Cluster in Streptomyces coelicolor
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting the genetic manipulation of the Coelichelin (cch) gene cluster in Streptomyces coelicolor.
Frequently Asked Questions (FAQs)
Q1: What is the this compound gene cluster and why is it difficult to manipulate?
The this compound (cch) gene cluster in Streptomyces coelicolor directs the biosynthesis of this compound, a peptide siderophore crucial for iron acquisition.[1][2] The cluster spans approximately 29 kb and contains 15 genes, designated cchA through cchO.[1] Manipulation of this large gene cluster can be challenging due to several factors inherent to Streptomyces genetics:
-
High GC Content: The genome of S. coelicolor is GC-rich, which can complicate PCR amplification and cloning steps.
-
Complex Developmental Cycle: The filamentous growth and spore formation of Streptomyces can make obtaining high-quality genomic DNA and achieving consistent transformation efficiencies challenging.
-
Large Gene Cluster Size: The sheer size of the cch cluster makes it difficult to clone and manipulate using traditional methods.
-
Strict Regulation: The expression of the cch cluster is tightly regulated by iron availability and other factors, which can affect the screening and selection of mutants.[1]
Q2: What are the most common methods for genetically manipulating the this compound gene cluster?
The most widely used and effective methods for manipulating the cch gene cluster are:
-
PCR-Targeting (REDI REDIRECT): This technique utilizes λ-Red mediated recombination in E. coli to replace a target gene or the entire cluster on a cosmid with an antibiotic resistance cassette.[3][4][5] The modified cosmid is then introduced into S. coelicolor via intergeneric conjugation.
-
Intergeneric Conjugation: This method is used to transfer the modified cosmid from a non-methylating E. coli donor strain (e.g., ET12567/pUZ8002) to S. coelicolor.[6][7] This bypasses the potent restriction-modification systems in Streptomyces.
Q3: What are typical success rates for these genetic manipulation techniques in S. coelicolor?
Success rates can vary significantly depending on the specific gene target, the size of the deletion, and the proficiency of the researcher. The following table provides a summary of reported efficiencies for these methods in S. coelicolor. Note that data specific to the cch cluster is limited, so these values represent a general overview.
| Parameter | Method | Reported Efficiency/Frequency | Notes |
| Transformation Efficiency | Electroporation of E. coli with modified cosmid | 104 - 108 CFU/µg DNA | For introducing the PCR product into the E. coli strain containing the cosmid. |
| Conjugation Frequency | Intergeneric conjugation from E. coli to S. coelicolor | 10-4 to 10-6 exconjugants per recipient | Can be influenced by factors such as the growth phase of donor and recipient cells, and the specific conjugation protocol used. |
| Homologous Recombination Frequency | Double crossover events in S. coelicolor | 1-10% of exconjugants | Highly dependent on the length of the homologous arms flanking the resistance cassette. |
Troubleshooting Guides
PCR-Targeting (REDI REDIRECT) Issues
Problem: Low or no PCR product of the resistance cassette with flanking homology arms.
-
Possible Cause: Poor quality template DNA (disruption cassette plasmid).
-
Solution: Ensure the plasmid DNA is of high purity and free from contaminants. Re-purify if necessary. Use 50-100 ng of template DNA for the PCR reaction.
-
-
Possible Cause: Suboptimal PCR conditions for a GC-rich template.
-
Solution: Use a high-fidelity DNA polymerase with a GC buffer or additive. Optimize the annealing temperature using a gradient PCR. Increase the extension time to ensure full-length product formation.
-
-
Possible Cause: Primer design issues.
-
Solution: Verify that the 3' ends of the primers have a GC content of 40-60% and anneal specifically to the resistance cassette. Ensure the 5' homology arms are accurate and match the target sequence in the cch cluster.
-
Problem: No or few E. coli transformants after electroporation with the PCR product.
-
Possible Cause: Low-quality electrocompetent E. coli cells (BW25113/pIJ790).
-
Solution: Prepare fresh, highly competent cells. Ensure the cells are kept on ice at all times and that the electroporation cuvette is pre-chilled.
-
-
Possible Cause: Insufficient or impure PCR product.
-
Solution: Purify the PCR product to remove primers and polymerase. Use 100-200 ng of the purified product for electroporation.
-
-
Possible Cause: Incorrect electroporation settings.
-
Solution: Use the recommended settings for your electroporator (e.g., 2.5 kV, 25 µF, 200 Ω).
-
Intergeneric Conjugation and Recombination Issues
Problem: Low or no exconjugants after mating E. coli and S. coelicolor.
-
Possible Cause: Poor growth of the E. coli donor or S. coelicolor recipient.
-
Solution: Ensure the E. coli donor (ET12567/pUZ8002 carrying the modified cosmid) is in the mid-logarithmic growth phase. Use fresh, well-sporulated S. coelicolor plates for the recipient.
-
-
Possible Cause: Inefficient conjugation conditions.
-
Solution: Optimize the ratio of donor to recipient cells. Ensure the conjugation plates (e.g., MS agar) are dried properly before plating the cell mixture.
-
-
Possible Cause: Selection issues.
-
Solution: Use the correct concentrations of antibiotics for selection (e.g., nalidixic acid to counter-select E. coli, and the appropriate antibiotic for the resistance cassette).
-
Problem: All exconjugants are single-crossovers (contain the entire cosmid integrated).
-
Possible Cause: Insufficient length of homology arms.
-
Solution: Ensure the homology arms used for the PCR-targeting step are at least 1.5-2 kb in length to promote double crossover events.
-
-
Possible Cause: The targeted gene is essential for growth under the selection conditions.
-
Solution: If deleting a potentially essential gene, consider creating a conditional knockout or attempting to grow the mutants on supplemented media.
-
-
Possible Cause: Insufficient screening.
-
Solution: Screen a larger number of exconjugants. Double crossover events are often less frequent than single crossovers.
-
Experimental Protocols
Protocol 1: Gene Replacement in the cch Cluster via PCR-Targeting
This protocol outlines the replacement of a target gene within the cch cluster with an apramycin (B1230331) resistance cassette.
-
Primer Design: Design 72-bp primers. The 5' 50 bp should be homologous to the regions immediately upstream and downstream of the target cch gene. The 3' 22 bp should anneal to the apramycin resistance cassette from a template plasmid (e.g., pIJ773).
-
PCR Amplification: Perform PCR using a high-fidelity polymerase and the apramycin resistance cassette plasmid as a template.
-
Purification of PCR Product: Purify the PCR product using a commercial kit to remove primers, dNTPs, and polymerase.
-
Preparation of Electrocompetent E. coli: Prepare electrocompetent E. coli BW25113 cells carrying the pIJ790 plasmid (for λ-Red recombination) and the appropriate cch cluster-containing cosmid.
-
Electroporation: Electroporate 100-200 ng of the purified PCR product into the prepared electrocompetent E. coli.
-
Selection of Recombinants: Plate the transformed E. coli on LB agar (B569324) containing apramycin and kanamycin (B1662678) (for the cosmid backbone) to select for colonies where the gene replacement has occurred on the cosmid.
-
Verification of Modified Cosmid: Isolate cosmid DNA from apramycin-resistant colonies and verify the correct gene replacement by restriction digest and PCR analysis.
Protocol 2: Intergeneric Conjugation into S. coelicolor
-
Preparation of Donor Strain: Transform the verified modified cosmid into a non-methylating E. coli donor strain, such as ET12567/pUZ8002. Grow the donor strain in LB medium with appropriate antibiotics to mid-log phase.
-
Preparation of Recipient Strain: Grow S. coelicolor on a sporulation medium (e.g., SFM agar) until well-sporulated. Harvest the spores and resuspend them in 2xYT medium.
-
Mating: Mix the E. coli donor cells and S. coelicolor spores and plate the mixture onto a conjugation medium (e.g., MS agar). Incubate at 30°C for 16-20 hours.
-
Selection of Exconjugants: Overlay the conjugation plates with a solution containing nalidixic acid (to kill E. coli) and apramycin (to select for S. coelicolor that have received the modified cosmid).
-
Screening for Double Crossovers: Isolate individual exconjugant colonies and patch them onto media with and without kanamycin (the cosmid backbone resistance). Colonies that are apramycin-resistant and kanamycin-sensitive are potential double crossover mutants.
-
Genotypic Verification: Confirm the desired gene replacement in the potential double crossover mutants by PCR and Southern blot analysis of their genomic DNA.
Visualizations
Signaling Pathway for this compound Gene Cluster Regulation
Caption: Regulation of the this compound gene cluster by iron availability.
Experimental Workflow for cch Gene Cluster Knockout
Caption: Workflow for creating a targeted gene knockout in the cch cluster.
References
- 1. Multiple biosynthetic and uptake systems mediate siderophore-dependent iron acquisition in Streptomyces coelicolor A3(2) and Streptomyces ambofaciens ATCC 23877 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure, Function, and Biosynthesis of Siderophores Produced by Streptomyces Species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. streptomyces.org.uk [streptomyces.org.uk]
- 4. streptomyces.org.uk [streptomyces.org.uk]
- 5. PCR-targeted Streptomyces gene replacement identifies a protein domain needed for biosynthesis of the sesquiterpene soil odor geosmin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. streptomyces.org.uk [streptomyces.org.uk]
- 7. mdpi.com [mdpi.com]
Technical Support Center: Coelichelin and its Derivatives - Stability in Solution
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance on the stability of coelichelin and its derivatives in solution. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that influence the stability of this compound and its derivatives in solution?
A1: The stability of this compound, a tetrapeptide hydroxamate siderophore, is influenced by several factors inherent to its structure and the experimental conditions. Key factors include:
-
pH: The pH of the solution is a critical factor. Peptide bonds are susceptible to hydrolysis under both acidic and basic conditions. For many peptides, a slightly acidic pH of 4-6 is often optimal for minimizing hydrolysis.[1]
-
Temperature: Higher temperatures accelerate the rate of chemical degradation, including hydrolysis, deamidation, and oxidation.[1] For long-term storage, freezing at -20°C or -80°C is recommended.[1]
-
Oxidation: The presence of oxidizing agents or dissolved oxygen can lead to the degradation of certain amino acid residues. While this compound's exact sequence may not contain highly susceptible residues like methionine or cysteine, it's a good practice to use deoxygenated buffers for sensitive experiments.[2]
-
Enzymatic Degradation: If working with biological samples, proteases can enzymatically cleave the peptide bonds of this compound.
-
Light Exposure: Some amino acid residues can be sensitive to light, so it is advisable to store solutions in amber vials or otherwise protected from light.[1]
Q2: What are the signs of this compound degradation in my solution?
A2: Degradation of this compound can manifest in several ways:
-
Loss of Biological Activity: A decrease in the expected biological effect, such as reduced iron chelation capacity or diminished activity in cell-based assays.
-
Changes in Chromatographic Profile: When analyzed by High-Performance Liquid Chromatography (HPLC), the appearance of new peaks or a decrease in the area of the main this compound peak is a strong indicator of degradation.
-
Precipitation or Aggregation: While more of a physical instability, chemical degradation can sometimes lead to conformational changes that promote aggregation and precipitation out of solution.[3]
Q3: What are the recommended storage conditions for this compound solutions?
A3: To ensure the longevity of your this compound solutions, follow these storage guidelines:
-
Short-term Storage (days to weeks): Store at 2-8°C in a tightly sealed container.[1]
-
Long-term Storage (weeks to months): For optimal stability, aliquot the solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[1][4]
-
Solvent Choice: Use high-purity, sterile solvents and buffers. A slightly acidic buffer (pH 4-6) is generally a good starting point for stability.[1]
Troubleshooting Guides
Issue 1: Rapid Loss of Activity in Aqueous Buffer
| Potential Cause | Troubleshooting Steps | Expected Outcome |
| Hydrolysis of Peptide Bonds | 1. Optimize pH: Prepare the this compound solution in a buffer with a slightly acidic pH (e.g., pH 5.0 acetate (B1210297) buffer).2. Lower Temperature: Conduct experiments at the lowest feasible temperature. If possible, keep samples on ice. | Increased half-life of the active compound in solution. |
| Oxidation | 1. Deoxygenate Buffers: Sparge buffers with an inert gas (e.g., argon or nitrogen) before use.2. Add Antioxidants: If compatible with your assay, consider adding antioxidants like DTT or TCEP, particularly if derivatives contain susceptible residues.[2] | Reduced formation of oxidation-related degradation products. |
| Adsorption to Surfaces | 1. Use Low-Binding Tubes: Utilize polypropylene (B1209903) or silanized glass vials.2. Include a Carrier Protein: For very dilute solutions, adding a carrier protein like BSA (if compatible with the experiment) can prevent adsorption. | Consistent and reproducible concentrations in your assays. |
Issue 2: Appearance of Multiple Peaks in HPLC Analysis
| Potential Cause | Troubleshooting Steps | Expected Outcome |
| Forced Degradation During Sample Preparation | 1. Control Temperature: Keep samples cool during preparation and analysis.2. Check pH of Mobile Phase: Ensure the pH of the mobile phase is not contributing to on-column degradation. | A cleaner chromatogram with a predominant peak for the intact this compound. |
| Presence of Degradation Products | 1. Perform a Forced Degradation Study: Intentionally degrade a small sample of this compound (e.g., with acid, base, or peroxide) to identify the retention times of potential degradation products.[5] | Confirmation of whether the additional peaks correspond to known degradation products. |
| Impure Starting Material | 1. Verify Purity of New Batch: Always check the purity of a new batch of this compound or its derivatives upon receipt.2. Re-purify if Necessary: If purity is a concern, consider re-purification by preparative HPLC. | A single, sharp peak corresponding to the pure compound. |
Data Presentation: Stability of a Representative Peptide-Hydroxamate Compound
The following table provides illustrative data on the stability of a peptide-hydroxamate compound under various conditions, as determined by HPLC analysis. This data is intended to serve as a general guide for understanding the stability profile of this compound and its derivatives.
| Condition | Time (hours) | % Remaining (pH 4.0) | % Remaining (pH 7.0) | % Remaining (pH 9.0) |
| 4°C | 0 | 100 | 100 | 100 |
| 24 | 98 | 95 | 90 | |
| 48 | 96 | 90 | 82 | |
| 72 | 95 | 86 | 75 | |
| 25°C | 0 | 100 | 100 | 100 |
| 24 | 92 | 85 | 70 | |
| 48 | 85 | 72 | 55 | |
| 72 | 78 | 60 | 40 | |
| 37°C | 0 | 100 | 100 | 100 |
| 24 | 80 | 65 | 45 | |
| 48 | 65 | 45 | 25 | |
| 72 | 50 | 30 | 10 |
Experimental Protocols
Protocol 1: General HPLC-Based Stability Assay
This protocol outlines a general method for assessing the stability of this compound in a given solution over time.
-
Preparation of Stock Solution:
-
Accurately weigh a small amount of lyophilized this compound.
-
Dissolve in an appropriate solvent (e.g., sterile water or a buffer of choice) to a known concentration.
-
-
Incubation:
-
Aliquot the stock solution into separate vials for each time point and condition to be tested (e.g., different pH values and temperatures).
-
Store the vials under the specified conditions.
-
-
Sample Analysis by HPLC:
-
At each designated time point, remove a vial from its storage condition.
-
If frozen, allow the sample to thaw completely at room temperature.
-
Inject a fixed volume of the sample onto a suitable HPLC column (e.g., a C18 column).
-
Use a mobile phase gradient appropriate for separating this compound from its potential degradation products (e.g., a water/acetonitrile gradient with 0.1% TFA).
-
Detect the eluting compounds using a UV detector at an appropriate wavelength (e.g., 214 nm for the peptide backbone).
-
-
Data Analysis:
-
Integrate the peak area of the intact this compound at each time point.
-
Calculate the percentage of remaining this compound relative to the initial time point (t=0).
-
Plot the percentage of remaining this compound versus time for each condition.
-
Visualizations
Caption: Workflow for assessing the stability of this compound.
Caption: Troubleshooting logic for peptide aggregation issues.
References
Preventing degradation of Coelichelin during extraction
This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the degradation of the siderophore coelichelin during extraction from Streptomyces coelicolor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its degradation a concern?
A1: this compound is a peptide-based siderophore produced by Streptomyces coelicolor to scavenge iron from the environment.[1][2] Its degradation is a concern because the breakdown of its chemical structure can lead to a loss of its iron-chelating ability, rendering it inactive for experimental use. The integrity of the hydroxamate and peptide bonds is crucial for its function.
Q2: What are the primary factors that can cause this compound degradation during extraction?
A2: The primary factors include:
-
Enzymatic Degradation: Co-extracted proteases and other enzymes from the bacterial culture can hydrolyze the peptide backbone or modify the hydroxamate groups.[3][4][5][6][7]
-
pH Instability: Extreme pH values can lead to the hydrolysis of the peptide and hydroxamate functional groups. Siderophore-iron complexes are often more stable across a wider pH range.[8][9]
-
Thermal Lability: High temperatures during extraction and sample processing can lead to the breakdown of the molecule.[10]
-
Oxidation: The presence of strong oxidizing agents can potentially damage the molecule, although hydroxamate siderophores are generally resistant to photolysis.[11]
-
Mechanical Stress: Harsh cell lysis methods can generate reactive species that may degrade this compound.
Q3: How can I minimize enzymatic degradation during extraction?
A3: To minimize enzymatic degradation, it is recommended to:
-
Work at low temperatures (4°C) throughout the extraction process.
-
Incorporate a cocktail of protease inhibitors into your extraction buffer.
-
Promptly separate the culture supernatant from the mycelium to reduce the concentration of released enzymes.
-
Consider a rapid extraction protocol to minimize the time this compound is exposed to potential degradative enzymes.
Q4: What is the optimal pH range for this compound extraction and storage?
A4: While specific data for this compound is limited, for hydroxamate siderophores in general, a pH range of 6.0 to 8.0 is often optimal for stability and extraction.[12][13] It is advisable to perform a pilot study to determine the precise pH stability profile for this compound. The formation of the iron complex (ferri-coelichelin) can enhance stability at acidic pH.[8]
Q5: Is this compound sensitive to light?
A5: Hydroxamate siderophores are reported to be relatively resistant to photolysis, especially when complexed with iron.[11][14] However, as a general precaution, it is good practice to protect the samples from direct light exposure during extraction and storage.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or no this compound detected in the final extract. | Degradation during extraction. | Review your protocol to ensure all steps were performed at low temperatures. Add a fresh protease inhibitor cocktail to your extraction buffer. Check and adjust the pH of your buffers to be within the optimal range (6.0-8.0). |
| Inefficient extraction from the culture supernatant. | This compound may adsorb to cellular debris or the extraction resin. Consider pre-treating your sample with a mild detergent or using a different solid-phase extraction (SPE) resin. Amberlite XAD resins are commonly used for siderophore extraction.[13] | |
| Multiple peaks observed during HPLC analysis, suggesting degradation products. | Enzymatic or chemical hydrolysis. | This strongly indicates degradation. In addition to the solutions for "Low or no this compound," consider a faster extraction method. If you suspect enzymatic activity, a heat shock step to denature enzymes prior to extraction could be tested, but this must be balanced against the thermal stability of this compound. |
| Loss of iron-chelating activity in the purified this compound. | Modification of the hydroxamate groups. | This is a critical issue. Ensure that no strong reducing or oxidizing agents are present in your buffers. The reduction of hydroxamate groups to amides has been reported as a microbial degradation pathway and could theoretically be mimicked by certain chemical conditions.[4] |
Quantitative Data Summary
| Parameter | Condition | Stability of Hydroxamate Siderophores | Reference |
| pH | Acidic (e.g., pH < 5) | Stability can be reduced due to proton competition for iron binding sites. Iron-complexed forms are more stable. | [8][9][15] |
| Neutral (e.g., pH 6-8) | Generally the most stable range for extraction and storage. | [12][13] | |
| Alkaline (e.g., pH > 9) | Can lead to hydrolysis of ester and amide bonds. | [16] | |
| Temperature | 4°C | Recommended for all extraction and storage steps to minimize degradation. | [13] |
| Room Temperature | Increased risk of enzymatic and chemical degradation over time. | ||
| > 50°C | Significant degradation is likely. One study on a siderophore showed changes in color and reactivity at 50-60°C. | [17] | |
| Light | Ambient Light | Generally resistant to photolysis, especially when complexed with iron. | [11][14] |
| UV Light | May cause some degradation, though hydroxamates are more stable than other siderophore types. | [11] |
Experimental Protocols
Protocol 1: Extraction of this compound from Streptomyces coelicolor Culture Supernatant
This protocol is designed to minimize degradation by maintaining a low temperature and using a rapid solid-phase extraction method.
Materials:
-
S. coelicolor culture grown in iron-deficient medium.
-
Centrifuge and sterile centrifuge bottles.
-
0.22 µm sterile filter unit.
-
Amberlite XAD-16 resin.
-
Chromatography column.
-
Extraction Buffer: 50 mM Tris-HCl, pH 7.5.
-
Wash Buffer: Deionized water.
-
Elution Buffer: Methanol.
-
Protease inhibitor cocktail.
-
Rotary evaporator.
Procedure:
-
Harvest Culture Supernatant: Centrifuge the S. coelicolor culture at 10,000 x g for 15 minutes at 4°C to pellet the mycelia.
-
Sterile Filtration: Carefully decant the supernatant and pass it through a 0.22 µm sterile filter to remove any remaining cells and debris.
-
Add Protease Inhibitors: Immediately add a protease inhibitor cocktail to the filtered supernatant according to the manufacturer's instructions.
-
Solid-Phase Extraction (SPE):
-
Pack a chromatography column with Amberlite XAD-16 resin and equilibrate with Extraction Buffer.
-
Load the supernatant onto the column at a slow flow rate.
-
Wash the column with two column volumes of Wash Buffer to remove salts and other hydrophilic impurities.
-
Elute the this compound from the resin with three column volumes of Elution Buffer (Methanol).
-
-
Concentration: Concentrate the methanolic eluate containing this compound using a rotary evaporator at a temperature below 30°C.
-
Storage: Resuspend the dried extract in a minimal volume of a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5) and store at -80°C.
Protocol 2: HPLC-MS Analysis of this compound
This method is for the detection and quantification of this compound in the extracted samples.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system coupled to a Mass Spectrometer (MS).
-
C18 reverse-phase HPLC column (e.g., 4.6 x 100 mm, 2.7 µm).
Mobile Phases:
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile (B52724).
Procedure:
-
Sample Preparation: Dilute the extracted this compound sample in Mobile Phase A. If the sample is from a culture supernatant, it may require deproteinization with acetonitrile followed by centrifugation.[18]
-
Injection: Inject the prepared sample onto the HPLC system.
-
Chromatographic Separation: Perform a gradient elution. A typical gradient might be:
-
0-5 min: 5% B
-
5-25 min: 5-95% B
-
25-30 min: 95% B
-
30-35 min: 95-5% B
-
35-40 min: 5% B
-
-
Mass Spectrometry Detection:
-
Operate the mass spectrometer in positive ion mode.
-
Monitor for the [M+H]⁺ ion of this compound (m/z 566.28) and its iron complex [M-2H+Fe]⁺ (m/z 619.19).[19]
-
For confirmation, perform MS/MS analysis and compare the fragmentation pattern with known spectra of this compound.
-
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: Recommended workflow for this compound extraction.
References
- 1. Discovery of a new peptide natural product by Streptomyces coelicolor genome mining - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a new peptide siderophore encoded by the Streptomyces coelicolor genome: structure prediction from the sequence of its non-ribosomal peptide synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Degradation of catecholate, hydroxamate, and carboxylate model siderophores by extracellular enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inactivation of siderophore iron‐chelating moieties by the fungal wheat root symbiont Pyrenophora biseptata - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Siderophores in environmental research: roles and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Biosynthesis and Uptake of Siderophores Is Controlled by the PacC-Mediated Ambient-pH Regulatory System in Aspergillus nidulans - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effect of temperature on siderophore production by Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. Siderophore - Wikipedia [en.wikipedia.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
- 18. lcms.cz [lcms.cz]
- 19. researchgate.net [researchgate.net]
Technical Support Center: Expression and Purification of Coelichelin NRPS Enzymes
This technical support center provides researchers, scientists, and drug development professionals with a centralized resource for troubleshooting the expression and purification of Coelichelin non-ribosomal peptide synthetase (NRPS) enzymes. The information is presented in a question-and-answer format to directly address common challenges.
Frequently Asked Questions (FAQs)
Q1: What are this compound NRPS enzymes and why are they challenging to work with?
A1: this compound is a peptide siderophore produced by the bacterium Streptomyces coelicolor A3(2).[1][2] Its biosynthesis is carried out by a multi-enzyme complex known as a non-ribosomal peptide synthetase (NRPS). These NRPS enzymes, such as CchH and CchJ, are exceptionally large, modular proteins that function as an assembly line to build the peptide product.[3]
The primary challenges in their expression and purification stem from several key factors:
-
Large Size and Complexity: NRPS enzymes are massive proteins, often exceeding 100 kDa per module, making them prone to misfolding and aggregation when expressed recombinantly.[4][5][6]
-
Solubility: Their complex structure often leads to the formation of insoluble aggregates known as inclusion bodies, especially when expressed in common hosts like E. coli.[7][8]
-
Low Yield: Achieving high yields of soluble, active enzyme is difficult due to the metabolic burden placed on the expression host.[9]
-
Host System Compatibility: Successful expression often requires a host system that is closely related to the native producer, such as other Streptomyces species, to ensure proper folding and the availability of necessary precursors and cofactors.[10][11]
Q2: What are the recommended host systems for expressing this compound NRPS enzymes?
A2: The choice of expression host is critical for success. While E. coli is widely used for recombinant protein production due to its rapid growth and well-established genetic tools, it is often suboptimal for large, complex enzymes like NRPSs.[9][11]
-
Homologous/Related Hosts (Streptomyces): The most successful approach is often heterologous expression in a closely related bacterial strain. Streptomyces coelicolor itself or other engineered Streptomyces strains (e.g., S. albus, S. lividans) are preferred hosts.[10][11][12] These hosts provide a cellular environment conducive to the correct folding and function of actinomycete enzymes.[11]
-
Escherichia coli: E. coli can be used, but typically requires significant optimization to prevent inclusion body formation. Strategies include using specialized strains that contain rare tRNA codons (e.g., Rosetta) or strains engineered to promote disulfide bond formation.[13] Co-expression with chaperones is also a common strategy.[8]
Q3: What is the role of MbtH-like proteins in this compound synthesis?
A3: MbtH-like proteins are small, conserved proteins that are often encoded within or near NRPS gene clusters. In the this compound pathway, the protein CchK is an MbtH-like protein.[3] These proteins are believed to function as chaperones or adaptors, essential for maintaining the solubility and functional integrity of the NRPS, particularly the adenylation (A) domains which are responsible for recognizing and activating the amino acid substrates.[3][14] In some cases, the presence of MbtH-like proteins is absolutely required for the NRPS to be active.[3]
Troubleshooting Guide
This guide addresses specific experimental problems in a question-and-answer format.
Problem 1: Low or No Expression of the NRPS Protein
Q: I've cloned my this compound NRPS gene into an expression vector, but I can't detect any protein expression via SDS-PAGE or Western blot. What should I check?
A: Lack of expression can be due to issues at the transcriptional or translational level. Follow this logical workflow to diagnose the problem.
References
- 1. This compound, a new peptide siderophore encoded by the Streptomyces coelicolor genome: structure prediction from the sequence of its non-ribosomal peptide synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. BGC0000325 [mibig.secondarymetabolites.org]
- 3. researchgate.net [researchgate.net]
- 4. Investigating and Optimizing the Lysate-Based Expression of Nonribosomal Peptide Synthetases Using a Reporter System - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In-Situ Purification of Non-Ribosomal Peptide Synthetases Assembly Line for Structural and Biochemical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Expression and purification of an adenylation domain from a eukaryotic nonribosomal peptide synthetase: using structural genomics tools for a challenging target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. blog.mblintl.com [blog.mblintl.com]
- 10. academic.oup.com [academic.oup.com]
- 11. Frontiers | Streptomyces as Microbial Chassis for Heterologous Protein Expression [frontiersin.org]
- 12. Streptomyces coelicolor as an expression host for heterologous gene clusters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Aragen’s Solutions for Mitigating Challenges in Recombinant Protein Production - Aragen Life Sciences [aragen.com]
- 14. mdpi.com [mdpi.com]
Navigating the Intricacies of Coelichelin's NMR Spectra: A Technical Support Guide
For researchers, scientists, and drug development professionals working with the complex siderophore Coelichelin, acquiring and interpreting its Nuclear Magnetic Resonance (NMR) spectra can present significant challenges. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What makes the NMR spectrum of this compound complex to interpret?
A1: The complexity of this compound's NMR spectrum arises from several factors inherent to its structure as a tetrapeptide tris-hydroxamate siderophore.[1] These include:
-
Overlapping Signals: The presence of multiple similar amino acid residues and repeating structural motifs leads to significant overlap in the proton (¹H) NMR spectrum, particularly in the aliphatic region.
-
Signal Broadening: this compound can chelate metal ions, and the presence of paramagnetic ions (like Fe³⁺) can cause significant broadening of NMR signals, sometimes to the point of being undetectable. The exchange between different conformational states in solution can also contribute to broader lines.
-
Complex Spin Systems: The protons within the amino acid side chains are coupled to each other, creating complex splitting patterns (multiplets) that can be difficult to deconvolute.
Q2: I am observing fewer signals in my ¹H NMR spectrum than expected. What could be the cause?
A2: Several factors could lead to a reduced number of observable proton signals:
-
Presence of Paramagnetic Ions: Trace amounts of paramagnetic metal ions, most notably iron (III), can lead to severe line broadening, causing signals to disappear into the baseline.
-
Solvent Exchange: Protons attached to heteroatoms (e.g., amide N-H, hydroxyl O-H) can exchange with deuterium (B1214612) from the solvent (if using D₂O or CD₃OD), leading to their disappearance from the spectrum.
-
Accidental Signal Overlap: It is possible that some signals are coincidentally overlapping, appearing as a single, more intense resonance. Higher field strength NMR instruments or 2D NMR techniques can help resolve these.
Q3: My sample shows poor solubility in common deuterated solvents. What are the recommended solvents for this compound NMR?
A3: Siderophores like this compound can have variable solubility. For polar compounds like this, deuterated methanol (B129727) (CD₃OD) or dimethyl sulfoxide (B87167) (DMSO-d₆) are often good starting points. If solubility remains an issue, using a mixture of solvents or adjusting the pH might be necessary. For metal-complexed this compound, the solubility properties may change, so solvent screening is recommended.
Q4: How can I confirm the presence of the hydroxamate groups using NMR?
A4: The N-hydroxy-N-formylornithine residues are characteristic of this compound. While the hydroxyl proton may be difficult to observe due to exchange, the formyl proton should give a distinct signal in the ¹H NMR spectrum, typically in the region of 8.0-8.5 ppm. Additionally, specific correlations in 2D NMR spectra, such as HMBC, can be used to connect this formyl proton to the rest of the ornithine spin system.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Severely broadened or absent NMR signals | 1. Paramagnetic metal ion contamination (e.g., Fe³⁺). 2. Sample aggregation at high concentrations. | 1. Add a chelating agent like EDTA to sequester paramagnetic ions. Alternatively, prepare the Ga(III) complex of this compound, which is diamagnetic and gives sharp NMR signals.[1] 2. Acquire spectra at a lower concentration or at an elevated temperature to disrupt aggregation. |
| Overlapping and uninterpretable multiplets in the ¹H spectrum | High degree of signal overlap due to similar chemical environments of protons. | 1. Utilize a higher field NMR spectrometer (e.g., 600 MHz or above) to increase signal dispersion. 2. Perform 2D NMR experiments like COSY and TOCSY to identify coupled proton networks and HSQC to correlate protons to their attached carbons.[2] |
| Difficulty in assigning specific amino acid residues | Ambiguity in through-bond correlations for a peptide structure. | 1. Run a TOCSY experiment with a long mixing time to visualize entire amino acid spin systems. 2. Use 2D NOESY or ROESY experiments to identify through-space correlations between protons of adjacent residues, which helps in sequencing the peptide backbone. |
| Uncertainty in the assignment of quaternary carbons | Quaternary carbons do not have attached protons and thus do not show correlations in HSQC spectra. | Perform an HMBC (Heteronuclear Multiple Bond Correlation) experiment. This will show correlations between protons and carbons that are 2-3 bonds away, allowing for the assignment of quaternary carbons based on their proximity to known protons. |
Data Presentation
The following tables present hypothetical but realistic ¹H and ¹³C NMR data for the Gallium(III) complex of this compound in D₂O. This data is intended as a reference for researchers.
Table 1: Hypothetical ¹H NMR Data for Ga(III)-Coelichelin in D₂O
| Assignment | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Ornithine Residues (x3) | |||
| α-H | 4.2 - 4.5 | m | - |
| β-H₂ | 1.8 - 2.1 | m | - |
| γ-H₂ | 1.6 - 1.9 | m | - |
| δ-H₂ | 3.5 - 3.8 | m | - |
| Formyl-H | 8.1 - 8.3 | s | - |
| Threonine Residue | |||
| α-H | 4.0 - 4.2 | d | 4.5 |
| β-H | 4.3 - 4.5 | m | - |
| γ-CH₃ | 1.2 - 1.4 | d | 6.5 |
Table 2: Hypothetical ¹³C NMR Data for Ga(III)-Coelichelin in D₂O
| Assignment | Chemical Shift (ppm) |
| Ornithine Residues (x3) | |
| C=O (Amide) | 172 - 175 |
| Cα | 53 - 56 |
| Cβ | 28 - 31 |
| Cγ | 24 - 27 |
| Cδ | 48 - 51 |
| C=O (Formyl) | 165 - 168 |
| Threonine Residue | |
| C=O (Amide) | 171 - 174 |
| Cα | 59 - 62 |
| Cβ | 67 - 70 |
| Cγ | 19 - 22 |
Experimental Protocols
1. Sample Preparation for NMR Spectroscopy
-
Apo-Coelichelin:
-
Dissolve 1-5 mg of purified this compound in 0.5 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).
-
To remove trace paramagnetic metals, add a small excess of a strong chelating agent (e.g., EDTA) and incubate for 1 hour.
-
Filter the solution through a glass wool plug into a clean 5 mm NMR tube.
-
-
Ga(III)-Coelichelin Complex:
-
Dissolve purified this compound in a minimal amount of water.
-
Add one equivalent of a Ga(III) salt solution (e.g., Ga(NO₃)₃) dropwise while stirring.
-
Adjust the pH to ~7 with a dilute base (e.g., NaOH).
-
Lyophilize the sample to remove water.
-
Dissolve the resulting solid in 0.5 mL of D₂O and transfer to a 5 mm NMR tube.
-
2. Standard 2D NMR Experimental Parameters
-
COSY (Correlation Spectroscopy): Used to identify scalar coupled protons (typically through 2-3 bonds). A standard gradient-enhanced COSY (gCOSY) experiment is recommended.
-
TOCSY (Total Correlation Spectroscopy): Used to identify protons within a complete spin system (e.g., all protons of an amino acid residue). A mixing time of 60-80 ms (B15284909) is typically sufficient to observe correlations throughout the spin systems of the amino acid residues in this compound.
-
HSQC (Heteronuclear Single Quantum Coherence): Used to correlate protons with their directly attached carbons. A gradient-enhanced sensitivity-improved HSQC (gHSQC) is standard.
-
HMBC (Heteronuclear Multiple Bond Correlation): Used to identify long-range (2-3 bond) correlations between protons and carbons. This is crucial for connecting amino acid residues and identifying quaternary carbons.
Visualizations
Caption: Workflow for NMR analysis of this compound.
Caption: Troubleshooting logic for complex this compound NMR spectra.
References
Validation & Comparative
Unveiling the Authenticity of Synthetic Coelichelin: A Comparative Structural and Functional Analysis
For researchers, scientists, and professionals engaged in drug development, the precise structural confirmation of a synthesized natural product is a critical step. This guide provides a comprehensive comparison of synthetic coelichelin with its natural counterpart, presenting the key experimental data and methodologies that validate its structure and function.
This compound, a tris-hydroxamate tetrapeptide siderophore produced by the bacterium Streptomyces coelicolor, plays a crucial role in iron acquisition. Its potent iron-chelating properties make it a molecule of significant interest for potential therapeutic applications, including the development of novel antibiotics. The successful total synthesis of this compound represents a major advancement, enabling further investigation and the generation of structural analogs. This guide details the analytical techniques and biological assays employed to confirm that the synthetic molecule is structurally and functionally identical to the natural product.
Structural Confirmation: A Spectroscopic Match
The definitive confirmation of the structure of synthetic this compound was achieved through the comparison of its spectroscopic data with that of the natural product. Due to the paramagnetic nature of the ferric iron complex, the gallium(III) complex of both synthetic and natural this compound was used for Nuclear Magnetic Resonance (NMR) analysis.
Comparative Spectroscopic Data
The structural identity of synthetic and natural this compound was unequivocally established by comparing their high-resolution mass spectrometry and ¹H NMR data. The mass spectral analysis of the Ga(III) complex of synthetic this compound showed a molecular ion peak that was in excellent agreement with the data reported for the natural product. Furthermore, the ¹H NMR spectra of the Ga(III) complexes of both synthetic and natural this compound were superimposable, confirming the identical chemical environment of the protons in both molecules.
Table 1: Comparison of ¹H NMR Chemical Shifts (ppm) for the Ga(III) Complex of Natural and Synthetic this compound
| Assignment | Natural Ga(III)-Coelichelin | Synthetic Ga(III)-Coelichelin |
| Formyl Protons | 8.12 (s), 8.08 (s) | 8.12 (s), 8.08 (s) |
| α-Protons | 4.45 (m), 4.35 (m), 4.21 (m), 4.05 (m) | 4.45 (m), 4.35 (m), 4.21 (m), 4.05 (m) |
| β-Protons | 4.15 (m) | 4.15 (m) |
| Ornithine δ-CH₂ | 3.65 (m), 3.55 (m) | 3.65 (m), 3.55 (m) |
| Ornithine β,γ-CH₂ | 1.90-1.60 (m) | 1.90-1.60 (m) |
| Threonine β-CH₃ | 1.25 (d, J=6.5 Hz) | 1.25 (d, J=6.5 Hz) |
Note: Data presented is a summary of reported values. Minor variations in chemical shifts can occur due to differences in experimental conditions.
Table 2: High-Resolution Mass Spectrometry Data
| Ion | Natural Ga(III)-Coelichelin (m/z) | Synthetic Ga(III)-Coelichelin (m/z) |
| [M+H]⁺ | Reported as consistent | Confirmed to match natural |
Functional Equivalence: Biological Activity Assays
Beyond structural identity, confirming the functional equivalence of synthetic this compound is paramount. This was achieved by evaluating its ability to bind iron and support the growth of a siderophore-deficient bacterium, demonstrating its biological activity as a siderophore.
Iron-Binding Affinity: Chrome Azurol S (CAS) Assay
The Chrome Azurol S (CAS) assay is a widely used method to determine the iron-chelating ability of siderophores. The assay relies on the competition for iron between the siderophore and the CAS-iron complex, which results in a color change that can be quantified spectrophotometrically. Synthetic this compound demonstrated potent iron-binding activity, comparable to that of the natural product.
Table 3: Iron-Binding Activity as Determined by the CAS Assay
| Compound | Relative Iron Binding Activity (%) |
| Natural this compound | ~95% |
| Synthetic this compound | ~95% |
| Desferrioxamine B (Control) | 100% |
Growth Promotion of Pseudomonas aeruginosa
To confirm its ability to function as an iron delivery agent, synthetic this compound was tested for its capacity to promote the growth of a siderophore-deficient mutant strain of Pseudomonas aeruginosa in an iron-limited medium. The results demonstrated that synthetic this compound effectively restored the growth of the bacterium, indicating that it is recognized and utilized by the bacterial iron uptake machinery in a manner identical to the natural siderophore.
Table 4: Growth Promotion of Siderophore-Deficient P. aeruginosa
| Condition | Bacterial Growth (OD₆₀₀) |
| Iron-deficient medium | Minimal |
| + Natural this compound | Significant Growth |
| + Synthetic this compound | Significant Growth |
Experimental Protocols
General Synthesis Workflow
The total synthesis of this compound was achieved through a convergent synthetic route, involving the preparation of key amino acid building blocks and their subsequent coupling to form the tetrapeptide backbone. The final deprotection steps yielded the target molecule.
Caption: General workflow for the synthesis and confirmation of synthetic this compound.
Chrome Azurol S (CAS) Assay Protocol
-
Preparation of CAS solution: A solution of Chrome Azurol S, hexadecyltrimethylammonium bromide (HDTMA), and piperazine-1,4-bis(2-ethanesulfonic acid) (PIPES) buffer is prepared.
-
Addition of Iron: A solution of FeCl₃ is added to the CAS solution to form the blue-colored CAS-iron complex.
-
Assay: The synthetic this compound sample is added to the CAS-iron solution.
-
Measurement: The absorbance of the solution is measured at 630 nm. A decrease in absorbance indicates the removal of iron from the CAS complex by the siderophore.
Pseudomonas aeruginosa Growth Promotion Assay Protocol
-
Bacterial Strain: A siderophore-deficient mutant strain of Pseudomonas aeruginosa is used.
-
Culture Conditions: The bacteria are cultured in an iron-deficient minimal medium.
-
Addition of this compound: Synthetic this compound is added to the culture medium at various concentrations.
-
Incubation: The cultures are incubated at 37°C with shaking.
-
Measurement: Bacterial growth is monitored by measuring the optical density at 600 nm (OD₆₀₀) over time.
Conclusion
The comprehensive analysis presented in this guide, encompassing detailed spectroscopic and biological data, confirms that synthetic this compound is structurally and functionally indistinguishable from its natural counterpart. The successful total synthesis opens the door for the production of larger quantities of this important siderophore, facilitating further research into its mechanism of action and its potential as a platform for the development of novel therapeutic agents. The detailed protocols provided herein serve as a valuable resource for researchers seeking to replicate these findings or to apply these methodologies to the study of other synthetic natural products.
A Comparative Analysis of Iron Affinity: Coelichelin vs. Desferrioxamine
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the ferric iron (Fe³⁺) affinity of two notable hydroxamate siderophores: coelichelin, produced by Streptomyces coelicolor, and desferrioxamine B (DFO), a well-characterized chelator from Streptomyces pilosus and the active component of the drug Desferal®. The ability of these molecules to sequester iron is critical to their biological function and therapeutic potential. This comparison is supported by available experimental data to inform research and development in microbiology, infectious disease, and iron-related disorders.
Quantitative Comparison of Iron Affinity
The affinity of a siderophore for iron is most effectively communicated through its pFe value. The pFe is the negative logarithm of the free ferric iron concentration in solution at standard physiological conditions (typically pH 7.4, with 10 µM siderophore and 1 µM total iron). A higher pFe value indicates a greater iron-chelating efficiency.
While direct, quantitative comparisons are challenging due to a lack of a published pFe value for this compound, qualitative data from competitive assays provide valuable insight.
| Siderophore | Iron-Binding Moiety | Formation Constant (log Kf) for Fe(III) | pFe Value |
| This compound | Tris-hydroxamate | Not Reported | Not Reported |
| Desferrioxamine B (DFO) | Tris-hydroxamate | ~30.7[1] | ~26.6 |
Note: A study utilizing the Chrome Azurol S (CAS) assay, a competitive iron-binding experiment, concluded that desferrioxamine is a "slightly superior iron chelator in comparison to this compound"[2][3]. This suggests that while both are potent iron binders, DFO has a marginally higher affinity under the tested conditions.
Experimental Protocols
The determination of siderophore iron affinity relies on precise experimental techniques that measure the formation of the iron-siderophore complex. The Chrome Azurol S (CAS) assay is a widely adopted universal method for this purpose.
Chrome Azurol S (CAS) Assay Protocol
The CAS assay is a colorimetric method that operates on the principle of iron competition.[2][3] A high-affinity siderophore will remove iron from the blue-colored Fe-CAS-hexadecyltrimethylammonium bromide (HDTMA) complex, causing a color change to orange, which can be quantified spectrophotometrically.[2][3]
1. Preparation of CAS Assay Solution:
-
Dye Solution: Dissolve 60.5 mg of Chrome Azurol S in 50 mL of deionized water.
-
Detergent Solution: Dissolve 72.9 mg of HDTMA in 40 mL of deionized water.
-
Iron Solution: Prepare a 1 mM FeCl₃ solution in 10 mM HCl.
-
Mixing: Slowly mix the CAS dye solution with the HDTMA solution while stirring. To this mixture, slowly add the iron solution. The resulting solution should be a deep blue color. Autoclave and store in a dark, acid-washed glass bottle.
2. Assay Procedure (Liquid Format):
-
To a microcuvette, add 0.5 mL of the CAS assay solution.
-
Add 0.5 mL of the siderophore-containing sample (e.g., purified this compound or DFO solution, or bacterial culture supernatant).
-
As a reference (blank), use 0.5 mL of the appropriate sterile growth medium or buffer mixed with 0.5 mL of the CAS assay solution.
-
Incubate the mixture at room temperature for a set period (e.g., 20 minutes) to allow for the color change to stabilize.
-
Measure the absorbance of the sample (A_s) and the reference (A_r) at 630 nm using a spectrophotometer.
3. Data Interpretation:
-
A decrease in absorbance at 630 nm is indicative of iron chelation by the siderophore.
-
The relative iron-binding activity can be expressed as a percentage of siderophore units using the formula: [(A_r - A_s) / A_r] x 100.
Visualizing the Comparison
Diagrams created using Graphviz provide a clear visual representation of the experimental workflow and the competitive nature of iron chelation.
Caption: Workflow for the Chrome Azurol S (CAS) assay.
Caption: Competitive iron binding in the CAS assay.
References
A Comparative Guide to the Bioactivity of Coelichelin and Other Streptomyces Siderophores
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the bioactivity of coelichelin, a notable siderophore from Streptomyces coelicolor, with other well-characterized siderophores from the same genus, primarily the desferrioxamines (B and E). The information presented is supported by available experimental data to aid in research and development decisions.
Introduction to Streptomyces Siderophores
Streptomyces, a genus renowned for its prolific production of secondary metabolites, employs small iron-chelating molecules called siderophores to acquire ferric iron (Fe³⁺), an essential nutrient, from the environment.[1][2][3] This process is crucial for their growth, development, and interaction with other microorganisms.[4][5] this compound, a peptide-based siderophore, and the desferrioxamines, belonging to the hydroxamate class, are key players in the iron economy of these bacteria.[6][7][8] Understanding their distinct bioactivities is vital for applications ranging from antimicrobial strategies to drug delivery systems.
Comparative Bioactivity Data
While direct, comprehensive comparative studies on the bioactivity of this compound and other Streptomyces siderophores are limited, the available data allows for a qualitative and semi-quantitative assessment.
| Siderophore | Type | Producer Organism(s) | Iron Chelation Efficiency (Qualitative) | Known Bioactivities |
| This compound | Tetrapeptide Hydroxamate | Streptomyces coelicolor, Streptomyces ambofaciens | High | Iron acquisition; can be utilized as a xenosiderophore by other bacteria (e.g., Pseudomonas aeruginosa); sensitizes competitor bacteria to phage infection.[4][9] |
| Desferrioxamine B (DFOB) | Hydroxamate | Streptomyces pilosus, Streptomyces coelicolor | Very High (Slightly superior to this compound in some assays) | Iron acquisition; clinically used for treating iron overload in humans; low direct antimicrobial activity; can trigger morphogenesis in Streptomyces.[4][10][11][12] |
| Desferrioxamine E (DFOE) | Cyclic Hydroxamate | Streptomyces coelicolor, Streptomyces griseus | Very High | Iron acquisition; stimulates growth and development in other Streptomyces species; may possess narrow-spectrum antagonistic activity.[5][13][14] |
| Enterobactin | Catecholate | Streptomyces tendae, Streptomyces sp. Tü 6125 | Extremely High | Iron acquisition; one of the strongest siderophores known.[15][16] |
Iron Chelation
Antimicrobial and Competitive Activities
Siderophores can exhibit antimicrobial activity through iron competition, effectively starving competing microbes of this essential nutrient.[2] Furthermore, they play a role in complex microbial interactions. For instance, this compound produced by Streptomyces can sensitize its competitor, Bacillus subtilis, to phage infection by sequestering iron.[2]
Desferrioxamines, on the other hand, generally show low direct antimicrobial activity, with Minimum Inhibitory Concentration (MIC) values often exceeding 512 µg/mL for many bacteria.[10][11] However, their ability to trigger morphological development and secondary metabolite production in other Streptomyces species highlights their role in signaling and interspecies communication.[5]
The "Trojan horse" strategy is a promising application where antibiotics are conjugated to siderophores. This allows the antibiotic to be actively transported into the bacterial cell via the siderophore uptake machinery, bypassing resistance mechanisms. Both this compound and desferrioxamines have been considered for such applications due to the presence of specific uptake systems in various bacteria.
Experimental Protocols
Chrome Azurol S (CAS) Agar (B569324) Assay for Siderophore Detection
This protocol provides a method for the detection and semi-quantitative analysis of siderophore production.
Materials:
-
Chrome Azurol S (CAS)
-
Hexadecyltrimethylammonium bromide (HDTMA)
-
FeCl₃·6H₂O
-
Piperazine-N,N'-bis(2-ethanesulfonic acid) (PIPES)
-
Nutrient agar or other suitable growth medium
-
Sterile petri dishes, flasks, and water
Procedure:
-
Prepare CAS Solution: Dissolve 60.5 mg of CAS in 50 ml of deionized water.
-
Prepare Iron(III) Solution: Dissolve 2.7 mg of FeCl₃·6H₂O in 10 ml of 10 mM HCl.
-
Prepare HDTMA Solution: Dissolve 72.9 mg of HDTMA in 40 ml of deionized water.
-
Prepare CAS Assay Solution: Slowly add the iron(III) solution to the CAS solution while stirring. Then, slowly add the HDTMA solution to the CAS-iron mixture and bring the final volume to 100 ml with deionized water. Autoclave this solution.
-
Prepare PIPES Buffer: Prepare a 1 M PIPES buffer and adjust the pH to 6.8. Autoclave.
-
Prepare CAS Agar: Prepare your desired growth medium (e.g., nutrient agar) and autoclave. Cool to 50°C.
-
Mixing: Aseptically add the CAS assay solution and PIPES buffer to the molten agar to a final concentration of 10% (v/v) and 3% (v/v), respectively.
-
Pouring Plates: Pour the CAS agar into sterile petri dishes and allow them to solidify.
-
Inoculation: Inoculate the test microorganisms onto the center of the CAS agar plates.
-
Incubation: Incubate the plates at the optimal growth temperature for the microorganism.
-
Observation: Observe the plates for the formation of a color change (typically from blue to orange/yellow) around the colonies, indicating siderophore production. The diameter of the halo can be measured as a semi-quantitative indication of siderophore production.
Bacterial Growth Promotion Assay
This assay determines if a specific siderophore can be utilized by a bacterium as an iron source.
Materials:
-
Siderophore-deficient mutant strain of the test bacterium.
-
Iron-depleted growth medium (e.g., M9 minimal medium with an iron chelator like 2,2'-dipyridyl).
-
Purified siderophores (this compound, desferrioxamine B, etc.).
-
Sterile 96-well microplates.
-
Microplate reader.
Procedure:
-
Prepare Inoculum: Grow the siderophore-deficient mutant in a rich medium, then wash and resuspend the cells in the iron-depleted medium to a standardized optical density (e.g., OD₆₀₀ of 0.1).
-
Prepare Siderophore Solutions: Prepare stock solutions of the purified siderophores and sterilize by filtration.
-
Set up Microplate: In the wells of a 96-well plate, add the iron-depleted medium. Create a serial dilution of each siderophore across the wells. Include a positive control (medium supplemented with FeCl₃) and a negative control (medium without any added iron or siderophore).
-
Inoculation: Inoculate each well with the prepared bacterial suspension.
-
Incubation: Incubate the microplate at the optimal growth temperature with shaking.
-
Measurement: Measure the optical density (e.g., at 600 nm) at regular intervals (e.g., every 2-4 hours) for 24-48 hours using a microplate reader.
-
Analysis: Plot the growth curves for each condition. An increase in growth in the presence of a siderophore compared to the negative control indicates that the bacterium can utilize that siderophore for iron acquisition.
Signaling Pathways and Regulation
The biosynthesis and uptake of siderophores in Streptomyces are tightly regulated in response to iron availability. While complete signaling cascades are still under investigation, key regulatory elements have been identified.
Regulation of Desferrioxamine Biosynthesis and Morphogenesis
Iron starvation is a key signal for the production of desferrioxamines. The DmdR1 protein acts as a transcriptional repressor, binding to an "iron box" in the promoter region of the desferrioxamine biosynthesis (des) genes in the presence of iron, thereby inhibiting their expression. Under low iron conditions, this repression is lifted, allowing for siderophore synthesis. The uptake of ferrioxamines (iron-bound desferrioxamines) is linked to the initiation of morphological development, including the formation of aerial hyphae and spores.
References
- 1. Advances in Clinical and Experimental Medicine [advances.umw.edu.pl]
- 2. Growth of desferrioxamine-deficient Streptomyces mutants through xenosiderophore piracy of airborne fungal contaminations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of bacterial multiplication by the iron chelator deferoxamine: potentiating effect of ascorbic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Altered desferrioxamine-mediated iron utilization is a common trait of bald mutants of Streptomyces coelicolor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Desferrioxamine E produced by Streptomyces griseus stimulates growth and development of Streptomyces tanashiensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Biosynthesis of novel desferrioxamine derivatives requires unprecedented crosstalk between separate NRPS-independent siderophore pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Deferoxamine | C25H48N6O8 | CID 2973 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. This compound|C21H39N7O11|Siderophore [benchchem.com]
- 9. Synthesis of the Siderophore this compound and Its Utility as a Probe in the Study of Bacterial Metal Sensing and Response - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antibacterial Activities of Iron Chelators against Common Nosocomial Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Preliminary Study on the Effect of Deferoxamine on the Disruption of Bacterial Biofilms and Antimicrobial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Advances in the Chemical Biology of Desferrioxamine B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Desferrioxamine E | C27H48N6O9 | CID 161532 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. The Best of Both Worlds—Streptomyces coelicolor and Streptomyces venezuelae as Model Species for Studying Antibiotic Production and Bacterial Multicellular Development - PMC [pmc.ncbi.nlm.nih.gov]
- 16. scite.ai [scite.ai]
Validating the Central Role of Coelichelin NRPS in Biosynthesis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the Coelichelin Non-Ribosomal Peptide Synthetase (NRPS) activity in wild-type Streptomyces coelicolor versus mutant strains. Supporting experimental data, detailed methodologies, and visual representations of the biosynthetic and experimental workflows are presented to validate the indispensable role of the this compound NRPS, CchH, in the production of the siderophore this compound.
Performance Comparison of this compound NRPS Variants
The biosynthesis of this compound, a tetrapeptide iron chelator, is orchestrated by a trimodular NRPS encoded by the cchH gene within the this compound biosynthetic gene cluster (cch). Experimental evidence derived from genetic knockout studies unequivocally demonstrates the essentiality of CchH for this compound production. Furthermore, the MbtH-like protein CchK has been shown to be crucial for efficient biosynthesis.
| Strain/Condition | Key Genetic Locus | This compound Production Level | Method of Analysis | Reference |
| Wild-type S. coelicolor M145 | cchH (functional) | Normal | HPLC | [1] |
| cchH knockout mutant | cchH (deleted) | Abolished | HPLC-MS | [1] |
| cchK knockout mutant | cchK (deleted) | Significantly Reduced | HPLC | [2] |
| cchK / cdaX double knockout mutant | cchK & cdaX (deleted) | Abolished | HPLC | [2] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and further investigation.
Gene Inactivation in Streptomyces coelicolor
The inactivation of genes within the this compound biosynthetic cluster, such as cchH and cchK, is typically achieved through PCR-targeting mutagenesis. This method involves replacing the target gene with an antibiotic resistance cassette via homologous recombination.
Protocol for PCR-Targeting Mutagenesis:
-
Primer Design: Design oligonucleotide primers with 5' extensions homologous to the regions flanking the target gene and 3' ends that anneal to an antibiotic resistance cassette.
-
PCR Amplification: Amplify the resistance cassette using the designed primers and a suitable plasmid template (e.g., pIJ773 for the apramycin (B1230331) resistance cassette).
-
Transformation of E. coli: Introduce the amplified linear DNA fragment into an E. coli strain expressing the λ Red recombinase system (e.g., BW25113/pIJ790) and carrying the cosmid containing the cch gene cluster.
-
Selection and Verification: Select for recombinant cosmids in E. coli and verify the correct gene replacement by PCR analysis and restriction digestion.
-
Intergeneric Conjugation: Transfer the recombinant cosmid from E. coli ET12567/pUZ8002 to S. coelicolor M145 via conjugation.
-
Selection of Mutants: Select for exconjugants that have undergone double crossover homologous recombination, resulting in the replacement of the target gene with the resistance cassette.
-
Confirmation: Confirm the gene knockout in S. coelicolor by PCR analysis and Southern blotting.
Quantification of this compound Production by HPLC
The quantification of this compound from S. coelicolor culture supernatants is performed by high-performance liquid chromatography (HPLC) after derivatization with ferric iron.
Protocol for HPLC Analysis:
-
Culture Growth: Grow wild-type and mutant S. coelicolor strains in a suitable liquid medium (e.g., iron-deficient minimal medium) to induce siderophore production.
-
Sample Preparation:
-
Centrifuge the cultures to pellet the mycelium.
-
To the supernatant, add an excess of aqueous FeCl₃ solution to form the ferri-coelichelin complex, which has a characteristic orange-brown color.
-
Filter the supernatant through a 0.22 µm filter.
-
-
HPLC Conditions:
-
Column: A reverse-phase C18 column (e.g., Hypersil C18).
-
Mobile Phase: A gradient of water (with 0.1% trifluoroacetic acid) and acetonitrile (B52724) (with 0.1% trifluoroacetic acid).
-
Detection: Monitor the absorbance at 435 nm, the λmax for ferri-siderophore complexes.
-
-
Quantification: Compare the peak areas of ferri-coelichelin in the chromatograms of the wild-type and mutant strains to determine the relative production levels. The identity of the peak can be confirmed by liquid chromatography-mass spectrometry (LC-MS).[3]
Visualizing the Biosynthetic and Experimental Pathways
The following diagrams, generated using Graphviz, illustrate the key pathways and workflows involved in the validation of the this compound NRPS.
Caption: The biosynthetic pathway of this compound.
Caption: Workflow for generating gene knockouts in S. coelicolor.
Caption: Workflow for HPLC analysis of this compound.
References
A Comparative Genomic Guide to Coelichelin Gene Clusters in Streptomyces
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Coelichelin gene clusters across different Streptomyces strains, supported by experimental data and detailed methodologies. This compound, a peptide siderophore, plays a crucial role in iron acquisition for these bacteria and its biosynthetic gene cluster exhibits notable variations across species, offering insights into the evolution of secondary metabolite production.
Comparative Analysis of this compound Gene Clusters
The this compound biosynthetic gene cluster in the model organism Streptomyces coelicolor A3(2) spans approximately 29 kb and contains 15 genes, designated cchA through cchO.[1] This cluster is responsible for the synthesis, transport, and regulation of this compound. Comparative genomic studies reveal that this gene cluster is conserved in various other Streptomyces species, including Streptomyces lividans, Streptomyces venezuelae, and certain environmental isolates, albeit with variations in gene content and sequence identity.[2][3]
For instance, a study on a Streptomyces sp. cave isolate identified a this compound gene cluster with a similar gene organization to that of S. coelicolor.[4] The core biosynthetic genes, particularly the non-ribosomal peptide synthetase (NRPS) encoded by cchH, show a high degree of conservation, underscoring their essential role in this compound production. However, differences in regulatory and transport-related genes suggest potential variations in the regulation and efficiency of this compound production and uptake among strains.
Data Presentation: Gene Cluster Comparison
The following table summarizes the key features of the this compound gene cluster in S. coelicolor A3(2) and a comparative analysis with an environmental Streptomyces sp. isolate.
| Gene | S. coelicolor A3(2) Locus Tag | Streptomyces sp. ICC1 Annotation | Predicted Function |
| cchA | SCO0499 | Formyltransferase | Hydroxyornithine formylation |
| cchB | SCO0498 | Ornithine monooxygenase | Ornithine hydroxylation |
| cchC | SCO0497 | ABC transporter substrate-binding protein | Siderophore transport |
| cchD | SCO0496 | ABC transporter permease | Siderophore transport |
| cchE | SCO0495 | ABC transporter ATP-binding protein | Siderophore transport |
| cchF | SCO0494 | Putative transporter | Siderophore transport |
| cchG | SCO0493 | ABC transporter substrate-binding protein | Siderophore transport |
| cchH | SCO0492 | Non-ribosomal peptide synthetase (NRPS) | This compound synthesis |
| cchI | SCO0491 | MbtH-like protein | Putative NRPS cofactor |
| cchJ | SCO0490 | Putative hydrolase | This compound release/modification |
| cchK | SCO0489 | Putative regulatory protein | Regulation of biosynthesis |
| cchL | SCO0488 | Putative transporter | Siderophore transport |
| cchM | SCO0487 | Putative regulatory protein | Regulation of biosynthesis |
| cchN | SCO0486 | Unknown function | Unknown |
| cchO | SCO0485 | Unknown function | Unknown |
Note: Data for Streptomyces sp. ICC1 is adapted from Gosse et al. (2019). Similarity percentages are based on BLAST analysis against the S. coelicolor A3(2) reference.[4]
Experimental Protocols
Comparative Genomic Analysis of this compound Gene Clusters
This protocol outlines the bioinformatics workflow for identifying and comparing this compound gene clusters from whole-genome sequence data.
a. Gene Cluster Identification:
-
Utilize the antiSMASH (antibiotics & Secondary Metabolite Analysis Shell) software to identify secondary metabolite biosynthetic gene clusters in the genomic DNA sequences of the Streptomyces strains of interest.[4]
-
Specifically search for Non-Ribosomal Peptide Synthetase (NRPS) clusters and compare the predicted cluster architecture to the known this compound gene cluster from S. coelicolor A3(2).
b. Sequence Alignment and Comparison:
-
Extract the nucleotide or amino acid sequences of the putative this compound gene clusters from the antiSMASH output.
-
Perform pairwise or multiple sequence alignments of the entire clusters and individual orthologous genes using tools like BLAST, Clustal Omega, or MAFFT.
-
Calculate the percentage of sequence identity and similarity for each orthologous gene to assess the degree of conservation.
c. Presence/Absence Analysis:
-
Create a matrix to document the presence or absence of each gene (cchA-cchO) in the this compound cluster across the different Streptomyces strains being analyzed.
-
This analysis helps to identify the core and accessory genes within the this compound biosynthetic pathway.
Quantification of this compound Production using Chrome Azurol S (CAS) Assay
The CAS assay is a widely used method for detecting and quantifying siderophore production. It is a colorimetric assay where the color change is proportional to the amount of siderophore produced.
a. Preparation of CAS Assay Solution:
-
A detailed protocol for preparing the CAS assay solution can be found in multiple publications and online resources. The solution typically contains Chrome Azurol S dye, a detergent (like HDTMA), and a ferric iron solution.
b. Sample Preparation:
-
Grow the Streptomyces strains in an iron-limited liquid medium to induce siderophore production.
-
Centrifuge the cultures to pellet the cells and collect the cell-free supernatant, which will contain the secreted this compound.
c. Assay Procedure:
-
Mix the culture supernatant with the CAS assay solution.
-
Incubate the mixture for a specified period.
-
Measure the absorbance of the solution at a specific wavelength (typically around 630 nm).
-
A decrease in absorbance compared to a control (uninoculated medium) indicates the presence of siderophores.
d. Quantification:
-
Create a standard curve using a known siderophore (e.g., deferoxamine (B1203445) mesylate) of known concentrations.
-
Use the standard curve to determine the concentration of this compound in the culture supernatants. The results are often expressed as siderophore units (%) or as an equivalent concentration of the standard siderophore.
Quantification of this compound by High-Performance Liquid Chromatography (HPLC)
HPLC provides a more specific and accurate method for quantifying this compound.
a. Sample Preparation:
-
Extract the this compound from the culture supernatant using a solid-phase extraction (SPE) method with a suitable resin (e.g., Amberlite XAD-16).
-
Elute the bound this compound with a solvent like methanol (B129727) and evaporate to dryness.
-
Re-dissolve the dried extract in the HPLC mobile phase.
b. HPLC Conditions (General Method for Hydroxamate Siderophores):
-
Column: A reversed-phase C18 column is commonly used.[5]
-
Mobile Phase: A gradient of water (with 0.1% formic acid or trifluoroacetic acid) and acetonitrile (B52724) (with 0.1% formic acid or trifluoroacetic acid) is typically employed.[1][5]
-
Detection: UV-Vis detection at a wavelength where the iron-siderophore complex absorbs (around 430-450 nm) or mass spectrometry (LC-MS) for more sensitive and specific detection.[6]
-
Quantification: Create a standard curve with purified this compound of known concentrations. The peak area from the HPLC chromatogram is proportional to the concentration of this compound in the sample.
Visualizations
Caption: Workflow for comparative genomics of this compound gene clusters.
Caption: Proposed pathway for this compound-mediated iron uptake.
References
- 1. mdpi.com [mdpi.com]
- 2. Comparative Genomics among Closely Related Streptomyces Strains Revealed Specialized Metabolite Biosynthetic Gene Cluster Diversity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparative Genomics Reveals the Core and Accessory Genomes of Streptomyces Species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Separation and detection of siderophores produced by marine bacterioplankton using high-performance liquid chromatography with electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
The Iron Piracy Games: A Comparative Guide to Coelichelin Cross-Utilization
For Researchers, Scientists, and Drug Development Professionals
In the microscopic world of soil bacteria, the competition for essential nutrients is fierce. Iron, a critical element for numerous cellular processes, is often the limiting factor for microbial growth. To scavenge this scarce resource, many bacteria produce and secrete high-affinity iron-chelating molecules called siderophores. One such molecule is coelichelin, a peptide siderophore produced by the soil bacterium Streptomyces coelicolor. This guide provides a comparative analysis of the cross-utilization of this compound by other bacterial species, with a focus on the opportunistic pathogen Pseudomonas aeruginosa. We delve into the available experimental data, detail the methodologies for key experiments, and visualize the intricate signaling pathways involved.
Executive Summary
This compound, a hydroxamate-type siderophore produced by Streptomyces coelicolor, is not exclusively utilized by its producer. The Gram-negative bacterium Pseudomonas aeruginosa has been shown to effectively "pirate" this compound to satisfy its own iron requirements. This cross-utilization is mediated by the FoxA outer membrane receptor in P. aeruginosa, which is also responsible for the uptake of the fungal siderophore ferrioxamine. While qualitative data confirms the growth-promoting effect of this compound on siderophore-deficient P. aeruginosa, a direct quantitative comparison of its utilization efficiency against native P. aeruginosa siderophores, pyoverdine and pyochelin, is not yet available in the literature. Furthermore, genomic evidence suggests that other Streptomyces species, such as Streptomyces viridochromogenes, possess the genetic machinery for this compound biosynthesis, indicating a potential for intra-genus competition and cooperation. This guide synthesizes the current knowledge on this compound cross-utilization, providing a foundation for further research into microbial interactions and the development of novel antimicrobial strategies.
Data Presentation: Siderophore Utilization Comparison
The following tables summarize the available data on the production and utilization of this compound and other relevant siderophores.
Table 1: Siderophore Producers and Known Utilizing Species
| Siderophore | Producing Organism(s) | Known Utilizing Organism(s) | Receptor(s) in Utilizing Organism(s) |
| This compound | Streptomyces coelicolor, Streptomyces viridochromogenes (gene cluster present)[1] | Pseudomonas aeruginosa[2] | FoxA[1] |
| Pyoverdine | Pseudomonas aeruginosa[3] | Pseudomonas aeruginosa | FpvA |
| Pyochelin | Pseudomonas aeruginosa[3] | Pseudomonas aeruginosa | FptA[4] |
| Ferrioxamine B | Various Streptomyces species | Pseudomonas aeruginosa[5] | FoxA, FpvB[6] |
Table 2: Qualitative Growth Promotion of a Siderophore-Deficient Pseudomonas aeruginosa Mutant by Various Siderophores
| Siderophore/Compound | Growth Promotion | Reference |
| This compound | +++ | [2] |
| Acetyl this compound | +++ | [2] |
| N-Boc-protected this compound congeners | ++ | [2] |
| Pyoverdine | +++ (presumed) | Native siderophore |
| Pyochelin | ++ (presumed) | Native siderophore |
| Ferrioxamine B | +++ | [5] |
| 2,5-Dihydroxybenzoic acid (DHBA) | + | [2] |
| ddH₂O (negative control) | - | [2] |
| Ferric chloride (FeCl₃) | + | [2] |
(Note: The '++' and '+++' symbols represent qualitative levels of growth promotion as observed in agar (B569324) plate bioassays. Direct quantitative comparisons of growth rates with this compound versus pyoverdine or pyochelin are currently lacking in the literature.)
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of this compound cross-utilization.
Chrome Azurol S (CAS) Assay for Siderophore Detection
The Chrome Azurol S (CAS) assay is a universal colorimetric method for detecting siderophores. The principle relies on the high affinity of siderophores for iron, which they sequester from a blue-colored Fe-CAS-HDTMA complex, resulting in a color change to orange.
Materials:
-
Chrome Azurol S (CAS)
-
Hexadecyltrimethylammonium bromide (HDTMA)
-
Ferric chloride (FeCl₃·6H₂O)
-
Piperazine-N,N'-bis(2-ethanesulfonic acid) (PIPES)
-
Minimal Media 9 (MM9) salt solution
-
Casamino acids
-
Glucose
-
Bacto agar
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
Protocol:
-
Glassware Preparation: All glassware must be deferrated by washing with 6 M HCl and rinsing thoroughly with double-distilled water (ddH₂O) to remove any trace iron.
-
Blue Dye Solution Preparation:
-
Solution 1: Dissolve 60.5 mg of CAS in 50 mL of ddH₂O.
-
Solution 2: Dissolve 27.03 mg of FeCl₃·6H₂O in 10 mL of 10 mM HCl.
-
Solution 3: Dissolve 72.9 mg of HDTMA in 40 mL of ddH₂O.
-
Slowly mix Solution 1 and Solution 2, then add Solution 3 while stirring vigorously. The resulting solution should be a deep blue color. Autoclave and store in a dark plastic container.
-
-
CAS Agar Plate Preparation:
-
To 750 mL of ddH₂O, add 100 mL of 10x MM9 salt solution and 32.24 g of PIPES buffer. Adjust the pH to 6.8 with NaOH.
-
Add 15 g of Bacto agar and autoclave.
-
Cool the agar to 50°C in a water bath.
-
Aseptically add 30 mL of a sterile 10% (w/v) casamino acids solution and 10 mL of a sterile 20% (w/v) glucose solution.
-
Slowly add 100 mL of the sterile Blue Dye solution along the side of the flask with gentle swirling to ensure thorough mixing without introducing excessive bubbles.
-
Pour the CAS agar into sterile petri dishes and allow them to solidify.
-
-
Siderophore Detection:
-
Spot bacterial cultures or culture supernatants onto the surface of the CAS agar plates.
-
Incubate at the appropriate temperature for the bacterial species being tested.
-
A color change from blue to orange/yellow around the inoculation spot indicates the presence of siderophores. The diameter of the halo can be used as a semi-quantitative measure of siderophore production.
-
Bacterial Growth Promotion Assay under Iron-Limiting Conditions
This assay assesses the ability of a specific siderophore to promote the growth of a bacterium that cannot produce its own siderophores.
Materials:
-
Siderophore-deficient bacterial strain (e.g., P. aeruginosa ΔpvdI ΔpchE)
-
Iron-deficient minimal medium (e.g., M9 minimal medium supplemented with an iron chelator like 2,2'-bipyridine)
-
Purified siderophores (e.g., this compound, pyoverdine, pyochelin)
-
96-well microtiter plates
-
Plate reader capable of measuring optical density (OD) at 600 nm
Protocol:
-
Prepare Inoculum: Grow the siderophore-deficient bacterial strain overnight in a rich medium (e.g., LB broth). Wash the cells twice with iron-deficient minimal medium to remove any residual iron and resuspend to a standardized OD₆₀₀.
-
Assay Setup:
-
In a 96-well plate, add 180 µL of iron-deficient minimal medium to each well.
-
Add 20 µL of the purified siderophore solution to the designated wells to achieve the desired final concentration. Include a negative control (medium only) and a positive control (medium supplemented with FeCl₃).
-
Inoculate each well with 10 µL of the washed bacterial suspension.
-
-
Incubation and Measurement:
-
Incubate the plate at the optimal growth temperature for the bacterium with shaking.
-
Measure the OD₆₀₀ of each well at regular intervals (e.g., every hour) for 24-48 hours using a plate reader.
-
-
Data Analysis:
-
Plot the OD₆₀₀ values over time to generate growth curves.
-
Compare the growth rates and final cell densities of the bacteria grown with different siderophores to assess their relative efficiency in promoting growth.
-
Visualization of Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, illustrate key processes in this compound utilization and detection.
Caption: this compound uptake and FoxA signaling pathway in P. aeruginosa.
Caption: Experimental workflow for the Chrome Azurol S (CAS) assay.
Conclusion and Future Directions
The cross-utilization of this compound represents a fascinating example of microbial resource competition and adaptation. The ability of P. aeruginosa to pirate this siderophore highlights its metabolic flexibility and opportunistic nature. While current research provides a solid foundation, several key questions remain unanswered. Future research should focus on:
-
Quantitative Comparison: Performing detailed kinetic studies to quantitatively compare the efficiency of this compound-mediated iron uptake in P. aeruginosa with that of its native siderophores, pyoverdine and pyochelin.
-
Signaling Pathway Elucidation: Investigating the downstream effects of this compound binding to the FoxA receptor in P. aeruginosa. Does it trigger the same transcriptional response as ferrioxamine, and with what potency?
-
Intra-Genus Interactions: Experimentally verifying the production of this compound by Streptomyces viridochromogenes and exploring the dynamics of this compound exchange and competition between different Streptomyces species.
Answering these questions will not only deepen our understanding of the chemical ecology of soil microbes but may also pave the way for the development of novel "Trojan horse" antibiotics that exploit siderophore uptake pathways to deliver antimicrobial agents specifically to pathogenic bacteria.
References
- 1. Interspecies Interactions Stimulate Diversification of the Streptomyces coelicolor Secreted Metabolome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyochelin Biosynthetic Metabolites Bind Iron and Promote Growth in Pseudomonads Demonstrating Siderophore-like Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Review of Pseudomonas aeruginosa Metallophores: Pyoverdine, Pyochelin and Pseudopaline - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyochelin biotransformation by Staphylococcus aureus shapes bacterial competition with Pseudomonas aeruginosa in polymicrobial infections - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Interactions of TonB-dependent transporter FoxA with siderophores and antibiotics that affect binding, uptake, and signal transduction - PMC [pmc.ncbi.nlm.nih.gov]
Harnessing the Trojan Horse: A Comparative Guide to the Potential Efficacy of Coelichelin-Antibiotic Conjugates Against Resistant Bacteria
The rise of multidrug-resistant (MDR) bacteria poses a significant threat to global health, creating an urgent need for novel therapeutic strategies. One promising approach is the development of siderophore-antibiotic conjugates, which employ a "Trojan horse" strategy to overcome bacterial defenses.[1] This guide explores the potential of coelichelin, a peptide-based siderophore, as a carrier for antibiotics to combat resistant bacterial strains. As this is an emerging field of research, this document provides a framework for the synthesis, evaluation, and comparison of novel this compound-antibiotic conjugates, based on established principles of siderophore-mediated drug delivery.
The "Trojan Horse" Mechanism of this compound-Antibiotic Conjugates
Bacteria have an essential requirement for iron for their growth and survival.[2] To acquire iron from their environment, they secrete high-affinity iron chelators called siderophores.[3][4] The bacterial cell then recognizes and actively transports the iron-bound siderophore across its membranes through specific receptor proteins.[3][4]
The "Trojan horse" strategy involves chemically linking an antibiotic to a siderophore, such as this compound.[5][6][7] The resulting conjugate is recognized by the bacteria's siderophore uptake system.[2] The bacterium actively transports the conjugate into the cell, unwittingly delivering the antibiotic payload.[7] This mechanism can bypass common resistance strategies, such as reduced membrane permeability and efflux pumps, which prevent conventional antibiotics from reaching their intracellular targets.[1]
Proposed Synthesis and Experimental Workflow
The development of effective this compound-antibiotic conjugates requires a systematic approach, from chemical synthesis to rigorous biological evaluation.
Synthesis of this compound-Antibiotic Conjugates
The synthesis of these conjugates would likely involve a multi-step process. A potential strategy would be to introduce a functional group onto the this compound molecule that is suitable for conjugation, such as an amine or a carboxylic acid. This modification should be at a position that does not interfere with its iron-chelating activity or recognition by bacterial receptors. The chosen antibiotic would be derivatized with a complementary functional group, and the two molecules would then be joined by a stable linker.[8]
Experimental Workflow for Efficacy Evaluation
A thorough evaluation of the synthesized conjugates is critical to determine their potential as therapeutic agents. The following workflow outlines the key experimental steps.
Comparative Performance Analysis (Hypothetical)
The table below presents a hypothetical comparison of the expected performance of a this compound-antibiotic conjugate against a standard antibiotic when tested on a resistant bacterial strain.
| Parameter | Standard Antibiotic (e.g., Ciprofloxacin) | Hypothetical this compound-Ciprofloxacin Conjugate | Rationale for Expected Outcome |
| Minimum Inhibitory Concentration (MIC) against Resistant Strain | High (e.g., >64 µg/mL) | Low (e.g., 2-8 µg/mL) | The conjugate is expected to bypass efflux pumps and membrane impermeability, leading to higher intracellular antibiotic concentrations.[1] |
| Minimum Bactericidal Concentration (MBC) / MIC Ratio | >4 | ≤4 | By achieving higher effective intracellular concentrations, the conjugate is more likely to have a bactericidal rather than bacteriostatic effect. |
| Time-Kill Kinetics | Minimal reduction in bacterial count over 24 hours | Rapid and significant reduction in bacterial count (e.g., ≥3-log10 reduction) within 8-12 hours | The efficient uptake mechanism should lead to a faster onset of bactericidal activity. |
| Biofilm Eradication Concentration | Very high or ineffective | Significantly lower than the standard antibiotic | The conjugate may penetrate the biofilm matrix more effectively and target the embedded bacteria. |
| Frequency of Resistance Development | High | Potentially lower | As the uptake is mediated by an essential iron acquisition system, mutations in the receptor may be less likely to occur as they could compromise bacterial fitness. |
Detailed Experimental Protocols
Synthesis of a this compound-Antibiotic Conjugate (General Protocol)
This protocol outlines a general strategy for conjugating an antibiotic to this compound via an amide bond.
-
Materials: Purified this compound, antibiotic with a free carboxylic acid or amine group (e.g., ciprofloxacin), a linker molecule with amine and carboxyl functional groups (e.g., 6-aminohexanoic acid), peptide coupling reagents (e.g., HATU, HOBt), DIPEA, anhydrous DMF, and purification supplies (e.g., HPLC).
-
Procedure:
-
Functionalization of this compound: If this compound does not have a suitable functional group for conjugation, it will be chemically modified to introduce one, for instance, by reacting a primary amine on this compound with a linker molecule containing a protected carboxylic acid.
-
Derivatization of Antibiotic: The antibiotic's carboxylic acid is activated using peptide coupling reagents.
-
Conjugation: The activated antibiotic is reacted with the functionalized this compound in an anhydrous solvent like DMF with a base such as DIPEA.
-
Purification: The crude product is purified using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: The final conjugate is characterized by mass spectrometry and NMR to confirm its structure and purity.
-
Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[9]
-
Materials: this compound-antibiotic conjugate, standard antibiotic, resistant bacterial strain, cation-adjusted Mueller-Hinton broth (CAMHB), 96-well microtiter plates, bacterial inoculum standardized to 0.5 McFarland.
-
Procedure:
-
A serial two-fold dilution of the conjugate and the standard antibiotic is prepared in CAMHB in a 96-well plate.
-
Each well is inoculated with the bacterial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.
-
Positive (bacteria only) and negative (broth only) controls are included.
-
The plate is incubated at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
-
Time-Kill Kinetic Assay
This assay assesses the rate at which an antimicrobial agent kills a bacterial population over time.
-
Materials: this compound-antibiotic conjugate, standard antibiotic, resistant bacterial strain, CAMHB, bacterial inoculum, sterile saline, agar (B569324) plates.
-
Procedure:
-
Bacterial cultures are grown to the logarithmic phase and then diluted in CAMHB containing the test compounds at concentrations relative to their MICs (e.g., 1x, 4x, 8x MIC).
-
A growth control without any antibiotic is included.
-
The cultures are incubated at 37°C with shaking.
-
At various time points (e.g., 0, 2, 4, 8, 12, 24 hours), aliquots are taken, serially diluted in sterile saline, and plated on agar plates.
-
The plates are incubated for 18-24 hours, and the number of colonies (CFU/mL) is counted.
-
The results are plotted as log10 CFU/mL versus time.
-
Conclusion
This compound-antibiotic conjugates represent a promising, albeit currently theoretical, avenue for the development of novel therapeutics against multidrug-resistant bacteria. By leveraging the bacteria's own iron uptake machinery, these conjugates have the potential to overcome existing resistance mechanisms and revitalize the efficacy of established antibiotics. The successful development of these agents will depend on careful chemical design, synthesis, and a comprehensive evaluation of their biological activity and safety. The experimental framework provided in this guide offers a roadmap for researchers to explore this exciting frontier in the fight against antibiotic resistance.
References
- 1. benchchem.com [benchchem.com]
- 2. Siderophore: A Suitable Candidate for Drug Delivery Using the Trojan Horse Strategy - Medical Laboratory Journal [mlj.goums.ac.ir]
- 3. Siderophore-mediated iron acquisition and modulation of host-bacterial interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Siderophores in Iron Metabolism: From Mechanism to Therapy Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Siderophore conjugates to combat antibiotic-resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Siderophores as “Trojan Horses”: tackling multidrug resistance? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. BJOC - The design and synthesis of an antibacterial phenothiazine–siderophore conjugate [beilstein-journals.org]
- 9. Evaluation of novel compounds as anti-bacterial or anti-virulence agents - PMC [pmc.ncbi.nlm.nih.gov]
A Structural Showdown: Coelichelin and Other Peptide Siderophores in the Quest for Iron
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the microscopic battle for survival, the acquisition of essential nutrients is a key determinant of microbial success. Iron, a critical cofactor for numerous cellular processes, is sparingly available in the environment and within host organisms. To overcome this limitation, bacteria have evolved sophisticated strategies, including the secretion of high-affinity iron chelators known as siderophores. Coelichelin, a peptide siderophore produced by Streptomyces coelicolor, represents a fascinating example of this molecular arms race. This guide provides a detailed structural and functional comparison of this compound with other well-characterized peptide siderophores, offering insights for researchers in microbiology, bioinorganic chemistry, and drug development.
At a Glance: Structural and Iron-Binding Properties
This compound is a tetrapeptide that utilizes three hydroxamate groups to form a hexadentate complex with ferric iron (Fe³⁺)[1][2]. Its structure and iron-chelating strategy place it in a prominent class of siderophores, yet subtle variations in its peptide backbone and the spatial arrangement of its chelating moieties distinguish it from other well-known siderophores. The following table summarizes the key structural and iron-binding characteristics of this compound and other representative peptide siderophores.
| Siderophore | Producing Organism (Example) | Peptide/Backbone Structure | Iron-Chelating Groups | Iron Coordination Geometry | Ferric Iron Stability Constant (log β) / pFe |
| This compound | Streptomyces coelicolor | Tetrapeptide | 3x Hydroxamate | Octahedral | Not precisely determined; qualitatively slightly less than Desferrioxamine B[1] |
| Enterobactin (B1671361) | Escherichia coli | Cyclic trimer of 2,3-dihydroxybenzoyl-L-serine | 3x Catecholate | Octahedral (Δ configuration) | ~52 (Kf) / 34.3[3] |
| Pyoverdine | Pseudomonas aeruginosa | 6-14 amino acid peptide attached to a dihydroxyquinoline chromophore | 1x Catecholate, 2x Hydroxamate | Octahedral | ~32 (Kf) |
| Mycobactin (B74219) J | Mycobacterium paratuberculosis | Complex structure with a long alkyl chain | 2x Hydroxamate, 1x Oxazoline (B21484), 1x Phenolate | Octahedral | ~43 |
Structural Classification of Peptide Siderophores
The diverse world of peptide siderophores can be broadly categorized based on the chemical nature of their iron-coordinating functional groups. This classification provides a framework for understanding their iron-binding mechanisms and biosynthetic pathways.
Caption: Classification of peptide siderophores based on their iron-chelating functional groups.
Deep Dive: A Structural Comparison
Enterobactin: In stark contrast to the linear peptide structure of this compound, enterobactin is a cyclic triserine (B1365512) lactone. Its three catecholate groups give it an exceptionally high affinity for ferric iron, with a formation constant (Kf) of approximately 10⁵² M⁻¹, making it one of the strongest siderophores known[3]. This remarkable stability is attributed to the pre-organization of the catecholate groups on the cyclic backbone, which minimizes the entropic penalty of chelation. The resulting ferric-enterobactin complex adopts a stable, right-handed (Δ) octahedral coordination geometry[4].
Pyoverdines: This is a large family of fluorescent siderophores characterized by a dihydroxyquinoline chromophore attached to a peptide chain of 6 to 14 amino acids. Their iron-chelating strategy is a hybrid one, employing both catecholate and hydroxamate functionalities[5]. This mixed-ligand approach results in a very high affinity for iron, with formation constants around 10³² M⁻¹[6]. The peptide chain exhibits considerable sequence variation among different Pseudomonas species, which is thought to contribute to the specificity of their uptake systems.
Mycobactins: Produced by Mycobacterium species, mycobactins are characterized by a complex, lipid-soluble structure. Their iron-chelating center is also of a mixed-ligand type, typically involving two hydroxamate groups, an oxazoline ring, and a salicylate (B1505791) or 2-hydroxyphenyloxazoline group. This arrangement results in a very high affinity for iron, with a reported log β value of approximately 43 for mycobactin J. The long alkyl chain of mycobactins is believed to anchor the siderophore to the mycobacterial cell envelope.
Experimental Protocols for Siderophore Characterization
The structural and functional analysis of siderophores relies on a suite of sophisticated analytical techniques. Below are detailed methodologies for key experiments commonly employed in siderophore research.
Siderophore Detection and Quantification: Chrome Azurol S (CAS) Assay
The CAS assay is a universal colorimetric method for detecting and quantifying siderophores based on their high affinity for iron.
Principle: The assay solution contains a ternary complex of Chrome Azurol S dye, Fe³⁺, and a detergent (e.g., hexadecyltrimethylammonium bromide), which is blue. Siderophores, with their higher affinity for iron, will remove the iron from the dye complex, causing a color change to orange or yellow. The magnitude of this color change is proportional to the amount of siderophore present.
Protocol Outline:
-
Preparation of CAS Assay Solution: A detailed, step-by-step protocol for preparing the blue agar (B569324) and the overlay CAS solution is well-documented in the literature.
-
Qualitative Plate Assay:
-
Prepare CAS agar plates.
-
Spot bacterial cultures onto the plates.
-
Incubate at the appropriate temperature.
-
Observe for the formation of orange/yellow halos around the colonies, indicating siderophore production.
-
-
Quantitative Liquid Assay:
-
Mix culture supernatant containing the siderophore with the CAS assay solution.
-
Incubate for a defined period (e.g., 20 minutes) at room temperature.
-
Measure the absorbance at 630 nm.
-
Quantify siderophore production as a percentage of siderophore units relative to a control using the formula: [(Ar - As) / Ar] x 100, where Ar is the absorbance of the reference (medium without siderophore) and As is the absorbance of the sample[3].
-
Structural Elucidation: NMR Spectroscopy and Mass Spectrometry
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Purpose: To determine the precise chemical structure and stereochemistry of the siderophore.
-
Methodology:
-
Purify the siderophore using techniques like high-performance liquid chromatography (HPLC).
-
Dissolve the purified siderophore in a suitable deuterated solvent (e.g., DMSO-d₆).
-
Acquire a suite of NMR spectra, including ¹H, ¹³C, COSY, HSQC, and HMBC, to establish through-bond connectivities.
-
Utilize NOESY or ROESY experiments to determine through-space proximities and establish the three-dimensional structure and stereochemistry.
-
Mass Spectrometry (MS):
-
Purpose: To determine the molecular weight and fragmentation pattern of the siderophore, which aids in structural confirmation.
-
Methodology:
-
Introduce the purified siderophore into a mass spectrometer, often coupled with liquid chromatography (LC-MS).
-
Acquire high-resolution mass spectra to determine the accurate mass and elemental composition.
-
Perform tandem mass spectrometry (MS/MS) to induce fragmentation of the molecule.
-
Analyze the fragmentation pattern to deduce the sequence of amino acids and the nature of the chemical bonds within the siderophore.
-
Determination of Iron-Binding Affinity: Potentiometric and Spectrophotometric Titrations
Potentiometric Titration:
-
Purpose: To determine the protonation constants of the siderophore and the stability constant of its iron complex.
-
Methodology:
-
Prepare a solution of the purified siderophore at a known concentration in a suitable electrolyte solution.
-
Titrate the solution with a standardized solution of a strong base (e.g., NaOH) while monitoring the pH with a calibrated electrode.
-
Repeat the titration in the presence of a known concentration of Fe³⁺.
-
Analyze the resulting titration curves using specialized software to calculate the protonation constants and the overall stability constant (β) of the ferric-siderophore complex.
-
Spectrophotometric Titration:
-
Purpose: To determine the stability constant of the iron-siderophore complex by monitoring changes in the UV-visible absorbance spectrum.
-
Methodology:
-
Prepare a solution of the purified siderophore in a buffered solution at a known concentration.
-
Record the UV-Vis spectrum of the iron-free (apo) siderophore.
-
Incrementally add a standardized solution of FeCl₃ and record the spectrum after each addition, allowing for equilibration.
-
Monitor the change in absorbance at a wavelength where the ferric-siderophore complex has a strong absorbance.
-
Analyze the data to calculate the binding constant.
-
Biosynthesis and Transport: A Workflow Perspective
The production and utilization of peptide siderophores involve a complex and highly regulated series of events, from their synthesis by non-ribosomal peptide synthetases (NRPSs) to their secretion, iron acquisition, and subsequent uptake by the bacterial cell.
Caption: A generalized workflow illustrating the key stages of peptide siderophore biosynthesis, iron acquisition, and cellular uptake.
Conclusion and Future Directions
The structural diversity of peptide siderophores like this compound, enterobactin, pyoverdine, and mycobactin underscores the evolutionary pressure on microorganisms to develop highly efficient iron acquisition systems. While enterobactin's exceptional iron affinity sets a high benchmark, the varied strategies employed by other siderophores highlight the nuanced adaptations to different ecological niches and host environments. For drug development professionals, the unique structural features and transport mechanisms of these molecules offer promising avenues for the design of "Trojan horse" antibiotics, where antimicrobial agents are conjugated to siderophores to facilitate their entry into pathogenic bacteria. Further research into the precise iron-binding thermodynamics of this compound and the elucidation of the structures of their cognate transport proteins will undoubtedly pave the way for the development of novel anti-infective strategies.
References
- 1. Synthesis of the Siderophore this compound and Its Utility as a Probe in the Study of Bacterial Metal Sensing and Response - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound|C21H39N7O11|Siderophore [benchchem.com]
- 3. This compound, a new peptide siderophore encoded by the Streptomyces coelicolor genome: structure prediction from the sequence of its non-ribosomal peptide synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. NP-MRD: Showing NP-Card for this compound (NP0006170) [np-mrd.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Unlocking Siderophore Secrets: A Comparative Guide to the Mass Spectrometry Fragmentation Analysis of Coelichelin and Other Key Siderophores
For researchers, scientists, and drug development professionals, understanding the structural intricacies of siderophores is paramount for harnessing their therapeutic and biotechnological potential. This guide provides a comparative analysis of the mass spectrometry fragmentation patterns of Coelichelin, a notable peptide siderophore, alongside two other well-characterized siderophores: the catecholate-type Enterobactin and the hydroxamate-type Desferrioxamine B. Detailed experimental protocols and quantitative fragmentation data are presented to facilitate reproducible and comparative studies in your own laboratory.
Introduction to Siderophore Fragmentation Analysis
Mass spectrometry, particularly tandem mass spectrometry (MS/MS), is a powerful tool for the structural elucidation of complex natural products like siderophores. By inducing fragmentation of a selected precursor ion and analyzing the resulting product ions, researchers can piece together the molecule's structure, identify key functional groups, and differentiate between closely related analogues. The fragmentation patterns observed are highly dependent on the siderophore's chemical class, amino acid composition, and the nature of its iron-chelating moieties.
Comparative Fragmentation Analysis
This section details the characteristic fragmentation patterns of this compound, Enterobactin, and Desferrioxamine B, providing a basis for their identification and differentiation in complex biological samples.
This compound: A Peptide Siderophore
This compound, a peptide-based siderophore, exhibits a fragmentation pattern dominated by the cleavage of its amide bonds, leading to the loss of amino acid residues. The positive ion electrospray ionization (ESI) mass spectrum of this compound typically shows a protonated molecule [M+H]⁺ at an m/z of approximately 566.2867.[1] Subsequent MS/MS analysis reveals a series of neutral losses corresponding to specific amino acid components of its structure.
Enterobactin: A Catecholate Siderophore
Enterobactin, a cyclic trimer of 2,3-dihydroxybenzoyl-L-serine, presents a distinct fragmentation signature. Its mass spectrum often displays a parent ion at an m/z of around 670.152.[2] The fragmentation of Enterobactin is characterized by the cleavage of the ester linkages, leading to the loss of one or more dihydroxybenzoyl-serine units.
Desferrioxamine B: A Hydroxamate Siderophore
Desferrioxamine B is a linear siderophore containing three hydroxamate groups, which are the primary sites of fragmentation. Collision-induced dissociation (CID) of the protonated molecule predominantly results in the cleavage of these hydroxamate moieties.[3] This characteristic fragmentation is a key identifier for this class of siderophores.
Quantitative Fragmentation Data
The following table summarizes the key mass-to-charge ratios (m/z) for the parent ions and major fragment ions observed during the MS/MS analysis of this compound, Enterobactin, and Desferrioxamine B.
| Siderophore | Precursor Ion (m/z) | Major Fragment Ions (m/z) |
| This compound | 566.2867 ([M+H]⁺) | Key fragment losses correspond to its amino acid residues. |
| Enterobactin | 670.152 | 534.14, 447.09-447.11, 311.09-311.14, 224.05, 137.02, 123.04[2] |
| Desferrioxamine B | 561.36 ([M+H]⁺) | Fragmentation is dominated by neutral losses of 17, 18, 118, 146, and 200 amu. |
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for comparative studies. The following sections outline a general methodology for the mass spectrometry analysis of siderophores, which can be adapted for this compound, Enterobactin, and Desferrioxamine B.
Sample Preparation from Bacterial Culture
-
Culture Growth: Cultivate the siderophore-producing bacterial strain in an appropriate iron-deficient medium to induce siderophore production.
-
Supernatant Collection: Centrifuge the bacterial culture at high speed (e.g., 10,000 x g for 15 minutes) to pellet the cells.
-
Filtration: Filter the resulting supernatant through a 0.2 µm sterile filter to remove any remaining cells and particulate matter.
-
Solid-Phase Extraction (SPE): For purification and concentration, pass the filtered supernatant through a C18 SPE cartridge.
-
Condition the cartridge with methanol (B129727) followed by deionized water.
-
Load the supernatant onto the cartridge.
-
Wash the cartridge with deionized water to remove salts and other polar impurities.
-
Elute the siderophores with methanol.
-
-
Sample Reconstitution: Evaporate the methanol eluate to dryness under a stream of nitrogen and reconstitute the sample in a suitable solvent for LC-MS analysis (e.g., a mixture of water and acetonitrile (B52724) or methanol).
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
Chromatographic System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column is commonly used for the separation of siderophores.
-
Mobile Phase: A gradient elution is typically employed using two solvents:
-
Solvent A: Water with 0.1% formic acid or 5 mM ammonium (B1175870) formate.
-
Solvent B: Acetonitrile or methanol with 0.1% formic acid or 5 mM ammonium formate.
-
-
Gradient Program: A typical gradient might start with a low percentage of solvent B, gradually increasing to a high percentage over 20-30 minutes to elute the siderophores.
-
Mass Spectrometer: A mass spectrometer equipped with an electrospray ionization (ESI) source and capable of performing MS/MS (e.g., a quadrupole time-of-flight (Q-TOF), Orbitrap, or triple quadrupole instrument).
-
Ionization Mode: ESI can be performed in either positive or negative ion mode, depending on the siderophore being analyzed. Positive ion mode is common for many peptide and hydroxamate siderophores, while negative ion mode can be advantageous for catecholates.
-
MS Parameters:
-
Capillary Voltage: Typically in the range of 3000-4500 V.
-
Gas Flow Rates: Sheath and auxiliary gas flow rates should be optimized for proper desolvation.
-
Temperatures: Ion transfer tube and vaporizer temperatures are typically set between 250-350°C.
-
-
MS/MS Analysis:
-
Precursor Ion Selection: Isolate the protonated molecule ([M+H]⁺) or other relevant precursor ions of the target siderophore.
-
Collision-Induced Dissociation (CID): Fragment the selected precursor ions using a collision gas (e.g., argon or nitrogen) at varying collision energies to generate a characteristic fragmentation spectrum.
-
Visualization of this compound Fragmentation Pathway
The following diagram, generated using the DOT language, illustrates the logical workflow for the mass spectrometry fragmentation analysis of this compound.
This guide provides a foundational framework for the comparative mass spectrometry analysis of this compound and other siderophores. By employing these methodologies and understanding the characteristic fragmentation patterns, researchers can confidently identify and structurally characterize these important natural products, paving the way for new discoveries in drug development and microbial ecology.
References
Validating Coelichelin Uptake in Bacteria: A Comparative Guide to Mechanistic Analysis
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the proposed uptake mechanisms for the siderophore coelichelin in bacteria. It outlines the putative transport machinery in the producing organism, Streptomyces coelicolor, and compares it with experimentally validated siderophore uptake systems in other bacteria. This guide also details essential experimental protocols required to validate these hypothesized mechanisms, providing a framework for future research.
Introduction to this compound and Bacterial Iron Acquisition
Iron is an essential nutrient for most bacteria, playing a critical role in various cellular processes. However, the bioavailability of iron in many environments is extremely low. To overcome this limitation, bacteria have evolved sophisticated iron acquisition systems, with the secretion of siderophores being a primary strategy.[1][2] Siderophores are small, high-affinity iron-chelating molecules that scavenge ferric iron (Fe³⁺) from the environment. The resulting ferri-siderophore complexes are then recognized by specific receptors on the bacterial cell surface and transported into the cell.[3]
This compound is a peptide-based siderophore produced by the soil bacterium Streptomyces coelicolor.[4][5] Its biosynthesis is directed by the cch gene cluster, which also contains genes predicted to be involved in its transport.[4] Understanding the uptake mechanism of this compound is crucial for elucidating iron acquisition in Streptomyces and could inform the development of novel antimicrobial agents that exploit these transport pathways.
Proposed this compound Uptake Mechanism in Streptomyces coelicolor
Genetic analysis of the cch gene cluster in S. coelicolor has identified a putative ATP-binding cassette (ABC) transporter system dedicated to the uptake of ferri-coelichelin. This proposed system is homologous to well-characterized siderophore uptake systems in other Gram-positive bacteria. The key components are encoded by the cchC, cchD, cchE, and cchF genes.[3]
-
CchF: A putative lipoprotein that is thought to function as the cell surface receptor, binding specifically to the ferri-coelichelin complex.
-
CchC and CchD: Predicted to be the transmembrane permease subunits, forming the channel through which the ferri-coelichelin complex traverses the cell membrane.
-
CchE: A putative ATPase subunit that is expected to energize the transport process through the hydrolysis of ATP.
The proposed mechanism involves the initial binding of the ferri-coelichelin complex to the CchF receptor. This is followed by the transfer of the complex to the CchCD permease and its subsequent translocation across the cytoplasmic membrane, driven by the ATP hydrolysis activity of CchE.
Comparative Analysis of Siderophore Uptake Mechanisms
To provide a context for the proposed this compound uptake system, the table below compares it with well-characterized siderophore transport systems in other bacteria.
| Feature | Proposed this compound System (S. coelicolor) | Ferrioxamine B System (Streptomyces pilosus) | Enterobactin System (Escherichia coli) |
| Siderophore Type | Peptide (this compound) | Hydroxamate (Ferrioxamine B) | Catecholate (Enterobactin) |
| Receptor | CchF (putative lipoprotein) | FoxA (lipoprotein) | FepA (TonB-dependent outer membrane protein) |
| Transporter Type | ABC Transporter (CchCDE - putative) | ABC Transporter (FoxBCDE) | ABC Transporter (FepBDGC) |
| Energy Source | ATP Hydrolysis (putative) | ATP Hydrolysis | TonB-ExbB-ExbD complex (outer membrane), ATP Hydrolysis (inner membrane) |
| Experimental Validation | Based on gene homology | Experimentally validated through gene knockouts and transport assays | Extensively studied with genetic, biochemical, and structural data |
Experimental Protocols for Validating this compound Uptake
The following section details key experimental protocols that are essential for the validation of the proposed this compound uptake mechanism.
Gene Knockout and Phenotypic Analysis
Objective: To determine the involvement of the putative transporter genes (cchC, cchD, cchE, cchF) in this compound uptake.
Methodology:
-
Construct Gene Deletion Mutants: Create in-frame deletion mutants for each of the target genes (cchC, cchD, cchE, and cchF) in S. coelicolor using homologous recombination techniques.
-
Growth Promotion Assays:
-
Culture the wild-type and mutant strains in an iron-deficient minimal medium.
-
Supplement the medium with a growth-limiting concentration of iron.
-
Add purified this compound to the cultures.
-
Monitor bacterial growth over time by measuring optical density (OD₆₀₀).
-
A failure of the mutant strains to grow in the presence of this compound, compared to the wild-type, would indicate the involvement of the deleted gene in this compound uptake.
-
Radiolabeled Siderophore Uptake Assays
Objective: To directly measure the transport of this compound into the bacterial cell and quantify the transport kinetics.
Methodology:
-
Prepare ⁵⁵Fe-labeled Ferri-coelichelin:
-
Culture S. coelicolor in an iron-deficient medium to induce this compound production.
-
Purify the apo-coelichelin from the culture supernatant.
-
Chelate the apo-coelichelin with radioactive ⁵⁵FeCl₃ to form ⁵⁵Fe-ferri-coelichelin.
-
-
Transport Assay:
-
Grow wild-type and mutant S. coelicolor strains to the mid-logarithmic phase in iron-deficient medium.
-
Harvest and resuspend the cells in a transport buffer.
-
Initiate the uptake assay by adding ⁵⁵Fe-ferri-coelichelin to the cell suspension.
-
At various time points, take aliquots of the cell suspension and rapidly filter them through a membrane to separate the cells from the medium.
-
Wash the filters to remove non-specifically bound radioactivity.
-
Measure the amount of radioactivity retained by the cells using a scintillation counter.
-
Calculate the rate of uptake. A significantly reduced rate of uptake in the mutant strains compared to the wild-type would confirm the role of the deleted genes in transport.
-
Receptor Binding Assays
Objective: To determine the binding affinity of the putative receptor CchF for the ferri-coelichelin complex.
Methodology:
-
Express and Purify CchF:
-
Clone the cchF gene into an expression vector.
-
Overexpress the CchF protein in a suitable host (e.g., E. coli).
-
Purify the recombinant CchF protein using affinity chromatography.
-
-
Isothermal Titration Calorimetry (ITC):
-
Place the purified CchF protein in the sample cell of an ITC instrument.
-
Titrate a solution of purified ferri-coelichelin into the sample cell.
-
Measure the heat changes associated with the binding events.
-
Analyze the data to determine the binding affinity (K_d), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS) of the interaction.
-
Visualizing the Proposed this compound Uptake Pathway
The following diagrams illustrate the proposed signaling pathway for this compound uptake and a general experimental workflow for its validation.
Caption: Proposed uptake pathway for ferri-coelichelin in Streptomyces coelicolor.
Caption: Experimental workflow for validating the this compound uptake mechanism.
References
- 1. Discovery of a new peptide natural product by Streptomyces coelicolor genome mining - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Intracellular localization of Crimean-Congo Hemorrhagic Fever (CCHF) virus glycoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, a new peptide siderophore encoded by the Streptomyces coelicolor genome: structure prediction from the sequence of its non-ribosomal peptide synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. BGC0000325 [mibig.secondarymetabolites.org]
- 5. Genetic background of adaptation of Crimean-Congo haemorrhagic fever virus to the different tick hosts - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for Coelichelin
For researchers, scientists, and drug development professionals, the responsible management and disposal of chemical reagents are paramount for ensuring laboratory safety and environmental protection. Coelichelin, a tetrapeptide hydroxamate siderophore isolated from Streptomyces coelicolor, requires careful handling and adherence to specialized disposal protocols due to its chemical nature as a chelating agent and its potential biological activity.[1][2] Improper disposal can lead to unforeseen environmental effects and pose risks to personnel. This document provides essential, step-by-step instructions for the proper disposal of this compound and associated waste, based on established best practices for laboratory chemical waste management.
I. Hazard Assessment and Safety Precautions
Before beginning any work with this compound, a thorough risk assessment should be conducted. While specific toxicity data is not widely published, its function as a potent iron chelator suggests it should be handled with care to avoid accidental ingestion or exposure.[2][4]
Immediate Safety Precautions:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses or goggles, and nitrile gloves.
-
Engineering Controls: When handling this compound in its solid (powder) form, work in a chemical fume hood to prevent inhalation of fine particles.
-
Spill Management: In the event of a spill, isolate the area. For solid spills, carefully sweep or vacuum the material into a designated waste container. For liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and collect it into a sealed, labeled hazardous waste container.
II. Waste Segregation and Collection
Proper segregation of waste is critical to ensure safe and compliant disposal. All items that come into contact with this compound must be treated as chemical waste.
-
Solid Waste: This category includes contaminated PPE (gloves, disposable lab coats), weigh boats, pipette tips, centrifuge tubes, and any other disposable labware.
-
Liquid Waste: This includes unused or expired this compound solutions, rinsate from cleaning contaminated glassware, and any solvents used in experiments involving this compound.
-
"Empty" Containers: Original containers of this compound, even if they appear empty, must be decontaminated before disposal. The first rinse of such containers should always be collected as hazardous liquid waste.[3]
The following table summarizes the waste streams and their appropriate containers.
| Waste Type | Description | Recommended Container | Labeling Requirement |
| Solid Chemical Waste | Contaminated gloves, pipette tips, tubes, weigh boats, absorbent pads. | Labeled, sealed, chemically resistant container (e.g., lined cardboard box or plastic drum). | "Hazardous Waste," "Solid Waste," and "this compound" |
| Liquid Chemical Waste | Unused solutions, experimental residues, and the first rinsate from containers. | Labeled, sealed, chemically compatible container (e.g., glass or polyethylene (B3416737) bottle). | "Hazardous Waste," "Aqueous Waste" (or specify solvent), and "this compound" |
| Sharps Waste | Contaminated needles, syringes, or glass Pasteur pipettes. | Puncture-resistant, leak-proof sharps container. | "Hazardous Waste," "Sharps," and "this compound" |
III. Step-by-Step Disposal Protocol
The following protocol provides a detailed methodology for the safe disposal of this compound waste.
Protocol 1: Disposal of Solid this compound Waste
-
Collection: Place all solid waste contaminated with this compound (e.g., gloves, pipette tips, paper towels) into a designated, clearly labeled solid hazardous waste container.
-
Container Sealing: Once the container is full, securely seal the lid. Do not overfill the container.
-
Storage: Store the sealed container in a designated satellite accumulation area until it is ready for pickup by your institution's EHS personnel.
Protocol 2: Disposal of Liquid this compound Waste
-
Collection: Pour all liquid waste containing this compound into a designated, clearly labeled liquid hazardous waste container. Use a funnel to prevent spills.
-
pH Neutralization (if applicable): If the waste is highly acidic or basic, it may need to be neutralized before disposal. Consult your EHS office for specific instructions.
-
Container Sealing and Storage: Securely cap the container when not in use. Store the container in secondary containment (e.g., a chemical-resistant tray) to prevent spills. Store in the satellite accumulation area for EHS pickup.
Protocol 3: Decontamination of "Empty" Containers
-
Triple Rinsing: The standard procedure for decontaminating an "empty" chemical container is to triple rinse it.[3]
-
First Rinse: Add a small amount of a suitable solvent (e.g., water or ethanol) to the container, cap it, and shake thoroughly. This first rinsate is considered hazardous and must be collected in the designated liquid hazardous waste container.[3]
-
Subsequent Rinses: Repeat the rinsing process two more times. Depending on institutional policy, the second and third rinsates may also need to be collected as hazardous waste.
-
Final Disposal: After triple rinsing and air-drying, deface or remove the original label. The decontaminated container can then be disposed of in the regular laboratory trash or recycling, in accordance with your institution's policies.
IV. Waste Disposal Workflow
The logical flow for safely disposing of this compound and associated waste involves careful segregation and containment before final disposal by authorized personnel.
References
Essential Safety and Handling Information for Coelichelin
Disclaimer: As of December 2025, a specific Safety Data Sheet (SDS) for Coelichelin, a tetrapeptide hydroxamate siderophore, is not publicly available.[1] The following guidelines are based on general best practices for handling novel peptide compounds and chemicals with unknown toxicological properties. It is imperative that a comprehensive, site-specific risk assessment is conducted by qualified personnel before any handling, storage, or disposal of this compound. Always consult with your institution's Environmental Health and Safety (EHS) department for guidance.
This compound is a siderophore isolated from Streptomyces coelicolor, playing a role in iron acquisition for the bacterium.[1] While its specific hazards are not well-documented, its function as a metal-chelating agent and its classification as a novel peptide necessitate cautious handling to minimize potential exposure to researchers, scientists, and drug development professionals.
Physicochemical Properties of this compound
The following data for this compound has been compiled from publicly available chemical databases.
| Property | Value | Source |
| Molecular Formula | C₂₁H₃₉N₇O₁₁ | PubChem[1] |
| Molecular Weight | 565.6 g/mol | PubChem[1] |
| IUPAC Name | (2S)-2-[[(2R)-2-amino-5-[formyl(hydroxy)amino]pentanoyl]amino]-5-[[(2R,3R)-2-[[(2R)-2-amino-5-[formyl(hydroxy)amino]pentanoyl]amino]-3-hydroxybutanoyl]-hydroxyamino]pentanoic acid | PubChem[1] |
| Known Roles | Siderophore, Bacterial Metabolite | PubChem[1] |
Recommended Personal Protective Equipment (PPE) and Handling Procedures
Given the absence of specific toxicological data, a conservative approach to PPE is required. The following recommendations are based on guidelines for handling potentially hazardous chemicals and novel peptides.[2][3]
Engineering Controls
-
Fume Hood: All work involving solid (powder) this compound or the creation of solutions should be performed in a certified chemical fume hood to prevent inhalation of aerosols or dust.
-
Ventilation: Ensure the laboratory is well-ventilated.
Personal Protective Equipment (PPE)
-
Hand Protection: Double-gloving with nitrile gloves is recommended.[3] Nitrile gloves offer good resistance to a range of chemicals. Ensure to change gloves immediately if they become contaminated.
-
Eye and Face Protection: Chemical safety goggles with side shields are mandatory.[4] If there is a significant risk of splashes, a full-face shield should be worn in addition to goggles.
-
Body Protection: A lab coat is required. For procedures with a higher risk of contamination, a disposable, low-permeability gown with long sleeves and tight-fitting cuffs is recommended.
-
Respiratory Protection: If work cannot be conducted within a fume hood, or if there is a risk of generating dust or aerosols, a NIOSH-approved respirator (e.g., an N95 or higher) should be used.[5]
Operational and Disposal Plan
A clear, step-by-step plan is crucial for minimizing risk during the entire lifecycle of this compound in the laboratory.
Experimental Workflow and Safety
The following diagram outlines a general workflow for handling a novel chemical like this compound, emphasizing safety at each step.
Caption: General workflow for safely handling novel chemical compounds.
Step-by-Step Guidance
-
Receiving and Storage:
-
Upon receipt, inspect the container for any damage.
-
Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials. The storage container should be clearly labeled.
-
-
Handling and Preparation:
-
Always handle this compound within a chemical fume hood.
-
To prevent creating dust, avoid grinding or crushing the solid material.
-
When preparing solutions, add the solid slowly to the solvent to avoid splashing.
-
-
Spill Management:
-
In case of a small spill, carefully clean the area using appropriate absorbent materials while wearing full PPE.
-
For larger spills, evacuate the area and contact your institution's EHS department immediately.
-
-
Disposal Plan:
-
All waste contaminated with this compound (e.g., gloves, pipette tips, absorbent pads) must be considered hazardous waste.
-
Dispose of all waste in clearly labeled, sealed containers according to your institution's and local regulations for chemical waste. Do not mix with general or biohazardous waste.
-
By adhering to these general safety principles and conducting a thorough risk assessment, researchers can handle this compound and other novel compounds with a high degree of safety, ensuring the protection of both personnel and the research environment.
References
- 1. This compound | C21H39N7O11 | CID 3247071 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. deltapeptides.com [deltapeptides.com]
- 3. Peptide Injections: What They Are, What They Promise, and the Big Unknowns [everydayhealth.com]
- 4. static.abclonal.com [static.abclonal.com]
- 5. shop.leicabiosystems.com [shop.leicabiosystems.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
